Astatine
描述
属性
CAS 编号 |
7440-68-8 |
|---|---|
分子式 |
At2 |
分子量 |
419.9743 g/mol |
IUPAC 名称 |
astatanylastatine |
InChI |
InChI=1S/At2/c1-2 |
InChI 键 |
BSXAZQBJJWCDAY-UHFFFAOYSA-N |
SMILES |
[At][At] |
规范 SMILES |
[At][At] |
同义词 |
Astatine |
产品来源 |
United States |
Foundational & Exploratory
The Unstable Element: A Technical History of Astatine's Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Astatine (At), element 85, is the rarest naturally occurring non-transuranic element on Earth, with all its isotopes being short-lived. Its existence was predicted long before its definitive synthesis, leading to a series of contested discovery claims. This technical guide provides an in-depth history of the discovery and synthesis of this compound, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this elusive halogen. From early, unverified observations to the first successful synthesis and modern production techniques, this document details the scientific journey to isolate and characterize this compound. Particular attention is given to the production of this compound-211, the most medically relevant isotope, which is a promising candidate for targeted alpha therapy in oncology.
Early Investigations and Unconfirmed Discoveries (1931-1939)
The story of this compound's discovery is marked by several early claims that were later disproven or could not be substantiated due to the element's extreme rarity and instability. These early efforts, while ultimately unsuccessful in isolating and definitively identifying element 85, highlight the intense scientific interest in completing the periodic table.
Fred Allison and the Magneto-Optic Method
In 1931, Fred Allison and his colleagues at the Alabama Polytechnic Institute (now Auburn University) claimed the discovery of element 85 and proposed the name "Alabamine" (Ab).[1][2] Their method, known as magneto-optic analysis, was later demonstrated to be flawed, and the results could not be reproduced by other researchers.[1]
Experimental Protocol: Magneto-Optic Analysis (Allison, 1931)
The magneto-optic method developed by Allison was based on the Faraday effect. The protocol involved the following general steps:
-
Sample Preparation: Minerals, such as monazite sand, believed to contain element 85 were chemically treated to create a solution.[2]
-
Apparatus: The solution was placed in a glass tube between two crossed Nicol prisms. A magnetic field, generated by a series of coils, was applied parallel to the light path.
-
Observation: A light source was passed through the first prism, the sample, and then the second prism. The magnetic field was varied, and the intensity of the light emerging from the second prism was observed.
-
Interpretation: Allison claimed that characteristic minima in light intensity at specific magnetic field strengths corresponded to the presence of different elements. He reported observing such a minimum for element 85.
The primary flaw in this method was its lack of specificity and the subjective nature of observing the light minima, which were susceptible to various experimental artifacts.
Horia Hulubei and Yvette Cauchois: X-ray Spectroscopy
In the late 1930s, Romanian physicist Horia Hulubei and French physicist Yvette Cauchois utilized X-ray spectroscopy to search for element 85.[1][3] They claimed to have detected its characteristic X-ray emission lines in the radioactive decay products of radon.[3] While their work was more scientifically grounded than Allison's, it was not widely accepted at the time due to the difficulty in unambiguously identifying new elements from complex X-ray spectra and the minuscule amounts of the element present.[1][3]
Experimental Protocol: X-ray Spectroscopy (Hulubei and Cauchois, ~1936-1939)
-
Source: A sample of the radioactive gas radon was used as the source. This compound isotopes are naturally present in the decay chains of uranium and thorium, which produce radon.
-
Spectrometer: A high-resolution curved crystal X-ray spectrometer was used to analyze the X-rays emitted from the radon sample and its decay products.
-
Detection: Photographic plates were used to record the X-ray spectra.
-
Analysis: The positions of the spectral lines on the photographic plates were meticulously measured and compared to the theoretical values predicted for element 85 based on Moseley's law. Hulubei and Cauchois reported observing lines that corresponded to the expected Lα1 and Lβ1 transitions of this compound.
The First Successful Synthesis: Corson, MacKenzie, and Segrè (1940)
The definitive discovery of this compound occurred in 1940 at the University of California, Berkeley, by Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè.[1][2][4][5] Instead of searching for the elusive element in nature, they synthesized it by bombarding a target of bismuth-209 with alpha particles using the 60-inch cyclotron.[5][6][7][8][9][10] This landmark experiment produced the isotope this compound-211 and provided the first concrete evidence of element 85's existence.
Experimental Protocol: Synthesis of this compound-211
The following protocol is based on the original 1940 experiment by Corson, MacKenzie, and Segrè:
-
Target Preparation: A target was prepared using the stable isotope bismuth-209.
-
Irradiation: The bismuth-209 target was placed in the path of a beam of high-energy alpha particles (helium nuclei) generated by the 60-inch cyclotron at the University of California, Berkeley. The energy of the alpha particles was approximately 32 MeV.[5]
-
Nuclear Reaction: The bombardment of bismuth-209 with alpha particles induced a nuclear reaction, specifically a (α, 2n) reaction. In this reaction, the bismuth nucleus captures an alpha particle and emits two neutrons, resulting in the formation of this compound-211.
-
Nuclear Equation: ²⁰⁹₈₃Bi + ⁴₂He → ²¹¹₈₅At + 2¹₀n
-
-
Separation: After irradiation, the minuscule amount of this compound-211 produced had to be separated from the bulk bismuth target. This was achieved by heating the target. This compound, being more volatile than bismuth, vaporized and was then condensed on a cold surface, allowing for its isolation.[11]
Modern Production and Separation of this compound-211
The fundamental principle of producing this compound-211 by bombarding bismuth-209 with alpha particles remains the standard method today, particularly for medical applications. However, the techniques and equipment have been refined for improved yield, purity, and safety.
Quantitative Data for this compound-211 Production
The following tables summarize key quantitative parameters for both the historical synthesis and modern production of this compound-211.
| Parameter | Corson, MacKenzie, & Segrè (1940) | Modern Production (Typical) |
| Accelerator | 60-inch Cyclotron | Medium-energy Cyclotron |
| Target Material | Bismuth-209 | Bismuth-209 (often on an aluminum or copper backing) |
| Projectile | Alpha Particle (⁴He) | Alpha Particle (⁴He) |
| Alpha Particle Energy | ~32 MeV | 28-29 MeV[12][13] |
| Beam Current | Not specified | 10-65 µA[14][15] |
| Irradiation Time | Not specified | 1.5 - 9 hours[14][16] |
| Yield | Not quantified | 16.3 - 41 mCi/µA·h[14] |
Table 1: Comparison of Historical and Modern this compound-211 Production Parameters.
| Isotope | Half-life | Decay Mode(s) | Primary Decay Product(s) |
| This compound-210 | 8.1 hours | Electron Capture (~99.8%), Alpha Decay (~0.18%) | Polonium-210, Bismuth-206 |
| This compound-211 | 7.21 hours | Electron Capture (58.2%), Alpha Decay (41.8%) | Polonium-211, Bismuth-207 |
Table 2: Decay Properties of Key this compound Isotopes.
Modern Separation Protocols
Two primary methods are used for the separation of this compound-211 from the irradiated bismuth target: dry distillation and wet chemistry (solvent extraction).
Experimental Protocol: Dry Distillation
-
Apparatus: The irradiated bismuth target is placed in a quartz tube furnace. The outlet of the furnace is connected to a cold trap (e.g., a cooled capillary tube).
-
Heating: The furnace is heated to a temperature between 650°C and 850°C.[17][18]
-
Volatilization and Transport: A carrier gas (e.g., nitrogen or argon) is passed through the furnace. The this compound, being volatile at this temperature, is carried by the gas stream away from the molten bismuth.
-
Trapping: The this compound vapor is condensed in the cold trap.
-
Elution: The trapped this compound is then dissolved in a suitable solvent, such as chloroform, methanol, or pure water, for subsequent use.[17]
Experimental Protocol: Wet Chemistry (Solvent Extraction)
-
Target Dissolution: The irradiated bismuth target is dissolved in a strong acid, typically concentrated nitric acid.[18][19]
-
Solvent Extraction: The acidic solution containing both bismuth and this compound is mixed with an immiscible organic solvent, such as diisopropyl ether (DIPE).[18] this compound preferentially partitions into the organic phase, while bismuth remains in the aqueous phase.
-
Phase Separation: The aqueous and organic phases are allowed to separate, and the organic layer containing the this compound is collected.
-
Back Extraction: The this compound can then be back-extracted from the organic solvent into a different aqueous solution, such as sodium hydroxide, if required for further chemical processing.[19]
Decay Pathway of this compound-211
Understanding the decay pathway of this compound-211 is crucial for its application in targeted alpha therapy. This compound-211 has a branched decay, leading to the emission of alpha particles that are effective in killing cancer cells.
Conclusion
The journey to the discovery and synthesis of this compound is a testament to the persistence of scientific inquiry. From the early, ultimately erroneous, claims to the definitive synthesis by Corson, MacKenzie, and Segrè, the story of this compound is one of overcoming significant experimental challenges. Today, the production of this compound-211, based on the foundational work of its discoverers, is a critical component in the development of next-generation cancer therapies. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and professionals working with this rare and powerful element. The continued refinement of production and separation techniques will be essential to unlocking the full therapeutic potential of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vanderkrogt.net [vanderkrogt.net]
- 3. cunoasterea.ro [cunoasterea.ro]
- 4. This compound | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
- 5. grokipedia.com [grokipedia.com]
- 6. docsteach.org [docsteach.org]
- 7. Manhattan Project: 60-inch Cyclotron at Berkeley's Rad Lab [osti.gov]
- 8. The cyclotron's history at Berkeley | College of Chemistry [chemistry.berkeley.edu]
- 9. escholarship.org [escholarship.org]
- 10. Ernest Lawrence - Wikipedia [en.wikipedia.org]
- 11. The Synthesis of this compound, At [almerja.com]
- 12. isotopes.gov [isotopes.gov]
- 13. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 14. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Fundamental Properties of Astatine Isotopes for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine (At), the rarest naturally occurring non-transuranic element on Earth, holds immense promise in the field of nuclear medicine, particularly in targeted alpha therapy (TAT) for the treatment of cancer.[1] Its potent alpha-emitting isotopes offer a highly localized and cytotoxic radiation dose, capable of eradicating cancer cells while minimizing damage to surrounding healthy tissues.[2][3] This technical guide provides an in-depth overview of the fundamental properties of this compound isotopes, with a focus on their production, decay characteristics, and the biological mechanisms underlying their therapeutic efficacy.
Core Properties of this compound Isotopes
This compound has 41 known isotopes, all of which are radioactive.[4][5] Their half-lives are generally short, with the most stable isotope, this compound-210, having a half-life of 8.1 hours.[5] The isotopes of significant interest for medical applications, particularly this compound-211, are produced artificially in cyclotrons.[6]
Decay Characteristics
The primary decay modes of this compound isotopes include alpha decay, beta decay (positron emission and electron emission), and electron capture.[5] The specific decay pathway and associated energies are critical for determining an isotope's suitability for therapeutic or imaging applications.
The following tables summarize the key decay properties of medically relevant and other notable this compound isotopes.
Table 1: Principal this compound Isotopes and their Fundamental Decay Properties
| Isotope | Half-Life | Decay Mode(s) | Alpha Decay Energy (MeV) | Decay Product(s) |
| 207At | 1.81 h | β+ (90%), α (10%) | 5.756 | 207Po, 203Bi |
| 208At | 1.63 h | β+ (99.5%), α (0.55%) | 5.654 | 208Po, 204Bi |
| 209At | 5.41 h | β+ (96.1%), α (3.9%) | 5.647 | 209Po, 205Bi |
| 210At | 8.1 h | β+ (99.8%), α (0.18%) | 5.632 | 210Po, 206Bi |
| 211At | 7.214 h | EC (58.2%), α (41.8%) | 5.867 | 211Po, 207Bi |
| 217At | 32.3 ms | α (99.99%), β- (0.01%) | 7.067 | 213Bi, 217Rn |
| 218At | 1.5 s | α (>99.9%), β- (~0.1%) | 6.686 | 214Bi, 218Rn |
| 219At | 56 s | α (97%), β- (3%) | 6.275 | 215Bi, 219Rn |
Data compiled from multiple sources.[2][4][5][6][7][8][9]
Table 2: Detailed Decay Data for this compound-211
| Property | Value |
| Half-Life | 7.214 hours[4] |
| Decay Branch 1 | |
| Mode | Alpha (α) Decay[4] |
| Probability | 41.8%[4] |
| Alpha Energy | 5.87 MeV[9] |
| Daughter Nuclide | Bismuth-207 (207Bi)[9] |
| Decay Branch 2 | |
| Mode | Electron Capture (EC)[4] |
| Probability | 58.2%[4] |
| Daughter Nuclide | Polonium-211 (211Po)[9] |
| 211Po Half-Life | 516 ms[9] |
| 211Po Decay Mode | Alpha (α) Decay[9] |
| 211Po Alpha Energy | 7.45 MeV[9] |
| Final Daughter Nuclide | Lead-207 (207Pb) (Stable)[9] |
The dual-decay pathway of this compound-211 is particularly advantageous for targeted alpha therapy. The emission of high-energy alpha particles from both 211At and its short-lived daughter 211Po ensures a high linear energy transfer (LET) to the target cells, leading to irreparable DNA damage.[9]
Production and Purification of this compound-211
The most common method for producing this compound-211 for medical use is through the bombardment of a natural bismuth target (209Bi) with alpha particles in a cyclotron, via the 209Bi(α,2n)211At nuclear reaction.[6][10]
Experimental Protocol: Production of this compound-211
-
Target Preparation: A thin layer of high-purity bismuth metal is deposited onto a backing plate, typically made of aluminum or copper.[11]
-
Irradiation: The bismuth target is irradiated with a beam of alpha particles with an energy of approximately 28-29 MeV.[10] Higher energies can increase the production of the undesirable isotope 210At, which has a long-lived, radiotoxic daughter nuclide (210Po).[6] The irradiation time and beam current are optimized to maximize the yield of 211At.[12]
-
Target Retrieval: After irradiation, the target is safely removed from the cyclotron.
Experimental Protocol: Purification of this compound-211
Two primary methods are employed for the separation of this compound-211 from the bulk bismuth target: dry distillation and wet chemistry.
1. Dry Distillation:
-
The irradiated bismuth target is heated in a furnace to a temperature between 650°C and 800°C.[6][13]
-
This compound, being more volatile than bismuth, vaporizes and is carried by an inert gas stream (e.g., argon or nitrogen) through a cooled capillary tube.[6][13]
-
The this compound condenses in the cold trap, from which it can be eluted with a suitable solvent, such as methanol.[13]
2. Wet Chemistry (Solvent Extraction):
-
The bismuth target is dissolved in concentrated nitric acid.[4][14]
-
The nitric acid is removed by evaporation.[4]
-
The residue is dissolved in a strong acid, typically 8 M hydrochloric acid.[4][15]
-
The this compound is selectively extracted from the aqueous phase into an organic solvent, such as diisopropyl ether (DIPE).[4][15]
-
The organic phase containing the this compound is then washed with fresh 8 M HCl to remove any remaining bismuth.[15]
-
Finally, the this compound is back-extracted into a basic aqueous solution, such as sodium hydroxide.[4][15]
A recently developed rapid purification method utilizes a chromatography column with ketone-infused porous beads, which can separate this compound-211 from dissolved bismuth in under 20 minutes.[16][17]
Mechanism of Action in Targeted Alpha Therapy
The therapeutic effect of this compound-211 is derived from the high-energy alpha particles emitted during its decay. These alpha particles have a short path length in tissue (typically 50-80 µm), depositing a large amount of energy in a very localized area.[17] When this compound-211 is attached to a targeting molecule (e.g., a monoclonal antibody or peptide) that specifically binds to cancer cells, it delivers a potent, targeted dose of radiation directly to the tumor.[14]
The primary mechanism of cell killing by alpha particles is the induction of complex, irreparable double-strand breaks (DSBs) in the DNA of cancer cells.[18][19] This extensive DNA damage triggers a cellular cascade known as the DNA Damage Response (DDR).
DNA Damage Response Pathway
The DDR is a complex signaling network that detects DNA damage and initiates cellular responses, including cell cycle arrest, DNA repair, or apoptosis (programmed cell death).[18] The key players in the response to alpha particle-induced DSBs are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) protein kinases.[11][18]
The induction of complex DSBs by alpha particles often overwhelms the cell's repair capacity, leading to mitotic catastrophe and ultimately, apoptotic cell death.[19]
Experimental Methodologies for Property Determination
Half-Life Measurement
The half-life of this compound isotopes is determined by measuring the decrease in radioactivity of a sample over time.
-
Sample Preparation: A purified sample of the this compound isotope is prepared.
-
Activity Measurement: The initial activity of the sample is measured using a radiation detector, such as a gamma spectrometer or an alpha detector.[14]
-
Data Collection: The activity of the sample is measured at regular time intervals.
-
Data Analysis: The natural logarithm of the activity is plotted against time. The decay constant (λ) is the negative of the slope of the resulting straight line. The half-life (t1/2) is then calculated using the formula: t1/2 = ln(2)/λ.
Determination of Decay Mode and Energy
Alpha and gamma spectroscopy are the primary techniques used to identify the decay modes and energies of this compound isotopes.
-
Alpha Spectroscopy: An alpha spectrometer is used to measure the energy of the alpha particles emitted from a sample. The resulting energy spectrum reveals the presence of different alpha-emitting isotopes and their characteristic energies.
-
Gamma Spectroscopy: A high-purity germanium (HPGe) detector is used to measure the energy and intensity of gamma rays and X-rays emitted during decay.[14] These emissions are often characteristic of specific decay pathways, such as electron capture, and can be used to identify the daughter nuclides.
Conclusion
The unique decay properties of this compound isotopes, particularly this compound-211, make them highly promising candidates for the development of next-generation cancer therapies. A thorough understanding of their fundamental properties, production methods, and mechanisms of action is crucial for advancing their clinical translation. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Isotopes - List and Properties [chemlin.org]
- 6. WebElements Periodic Table » this compound » isotope data [webelements.com]
- 7. This compound-211 - isotopic data and properties [chemlin.org]
- 8. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proceedings.jacow.org [proceedings.jacow.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mirion.com [mirion.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.biologists.com [journals.biologists.com]
- 19. vernier.com [vernier.com]
Unraveling the Enigma of Astatine: An In-depth Technical Guide to its Electron Configuration and Chemical Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine (At), with atomic number 85, is the rarest naturally occurring non-transuranic element on Earth, found only as a short-lived product of the decay of heavier elements.[1] Its high radioactivity and scarcity present significant challenges to its study, leaving many of its properties to be inferred from its position in the periodic table as the heaviest known halogen.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's electron configuration and its profound influence on its chemical reactivity. This information is of critical importance for its burgeoning applications in nuclear medicine, particularly in targeted alpha therapy for cancer treatment.[3][4]
Electron Configuration: A Foundation of Instability and Unique Chemistry
The ground state electron configuration of this compound is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵ .[5][6] This configuration places it in Group 17 of the periodic table, the halogens.[6] The seven valence electrons in the outermost shell (6s² 6p⁵) are the primary determinants of its chemical behavior.[7]
However, the simple extrapolation of properties from lighter halogens is complicated by significant relativistic effects due to the high nuclear charge of this compound.[8][9] These effects, particularly spin-orbit coupling, influence the energies and spatial distribution of its valence electrons, leading to a more metallic character compared to iodine.[8][10]
Key Atomic and Physical Properties
The inherent instability of all this compound isotopes means that many of its physical properties are estimated or have been determined through tracer studies.[1][11] The most stable isotope, this compound-210, has a half-life of only 8.1 hours.[1]
| Property | Value | Notes |
| Atomic Number | 85[12] | - |
| Atomic Mass | [13] u[14] | For the most stable isotope |
| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵[5][6] | - |
| Oxidation States | -1, +1, +3, +5, +7[14][15] | Odd-numbered states are characteristic, similar to other halogens.[1] |
| Electronegativity (Pauling Scale) | 2.2[1] | Lower than iodine (2.66), indicating increased metallic character.[1] |
| First Ionization Energy | ~899 kJ/mol[1] | Continues the decreasing trend down the halogen group.[1] |
| Electron Affinity | 233 kJ/mol[1] | Significantly lower than iodine due to spin-orbit interactions.[1] |
| Melting Point (estimated) | 302 °C (575 K)[16][17] | - |
| Boiling Point (estimated) | 337 °C (610 K)[16][17] | - |
| Density (estimated) | 8.91–8.95 g/cm³[1] | For metallic this compound. |
Chemical Reactivity: A Tale of Halogen and Metallic Character
This compound's chemical reactivity is a fascinating blend of its halogen nature and its emergent metallic properties.[11][18] While it is the least reactive of the halogens, it still exhibits a rich and complex chemistry.[1][14]
Oxidation States and Redox Chemistry
This compound can adopt a range of odd-numbered oxidation states from -1 to +7.[1][15] The astatide ion (At⁻) is formed under reducing conditions.[19] this compound in its elemental form (At⁰) is readily oxidized.[20] The +1 state is particularly interesting as it shows similarities to silver in the same state.[11] Higher oxidation states, such as At(+5) in the form of the perastatate ion (AtO₄⁻), have been prepared using strong oxidizing agents like xenon difluoride.[1]
Formation of Compounds
Due to its extreme rarity, this compound compounds have been synthesized and studied only in nano-scale amounts, often using iodine as a carrier to ensure sufficient material for analysis.[1][11]
-
Interhalogen Compounds: this compound reacts with lighter halogens to form diatomic interhalogen compounds such as AtI, AtBr, and AtCl.[1]
-
Hydrogen Astatide (HAt): The formation of a compound with hydrogen has been noted, though its properties are not well-characterized.[1] Due to this compound's lower electronegativity, the negative charge is predicted to be on the hydrogen atom, suggesting it could be named this compound hydride.[1]
-
Astatides: A few metal astatides have been reported, including those of sodium, palladium, silver, thallium, and lead.[1]
-
Organothis compound Compounds: this compound can be incorporated into organic molecules, which is the basis for its use in radiopharmaceuticals.[21] For example, this compound can replace a hydrogen atom in benzene to form astatobenzene (C₆H₅At).[1]
The relationship between this compound's electron configuration and its chemical reactivity can be visualized as follows:
Experimental Protocols: Studying a Fleeting Element
The study of this compound chemistry is conducted at tracer levels (typically less than 10⁻¹⁰ mol·L⁻¹), necessitating specialized techniques.[11]
Production of this compound-211
The most common method for producing this compound-211 for research and medical applications is through the alpha particle bombardment of bismuth-209 in a cyclotron.[19][22]
Nuclear Reaction: ²⁰⁹Bi + ⁴He → ²¹¹At + 2n[22]
Methodology:
-
Target Preparation: A target of bismuth-209 is prepared, often as a thin layer on a backing material like aluminum.[19]
-
Irradiation: The bismuth target is bombarded with alpha particles with energies typically in the range of 20-29 MeV.[19]
-
Separation: The produced this compound-211 is separated from the bismuth target. A common method is dry distillation, where the target is heated, and the more volatile this compound is collected on a cooled surface.[4][20]
Characterization of this compound Compounds
Given the minuscule quantities, characterization relies heavily on radiochemical methods.
-
Co-precipitation: The chemical behavior of this compound is inferred by its tendency to co-precipitate with known compounds of other elements, particularly iodine. For instance, the formation of the astatide ion (At⁻) is confirmed by its co-precipitation with silver iodide (AgI).[19]
-
Solvent Extraction: The distribution of this compound between immiscible liquid phases (e.g., an aqueous solution and an organic solvent) provides insights into its chemical form and oxidation state.[19]
-
Radiochromatography: Techniques like radio-high-performance liquid chromatography (radio-HPLC) are used to separate and identify different this compound-containing species in a mixture.
A generalized workflow for the production and study of this compound is depicted below:
Applications in Drug Development
The unique decay properties of this compound-211, which emits high-energy alpha particles with a short range, make it an ideal candidate for targeted alpha therapy (TAT).[3][23] These alpha particles can effectively kill cancer cells while minimizing damage to surrounding healthy tissue.[14]
The development of this compound-based radiopharmaceuticals involves attaching ²¹¹At to a targeting molecule, such as a monoclonal antibody or a peptide, that can specifically bind to cancer cells.[21] The chemical challenge lies in forming a stable bond between the this compound atom and the targeting molecule that will not break down in vivo.[23]
Conclusion
This compound, despite its elusiveness, presents a frontier in both fundamental chemistry and nuclear medicine. Its electron configuration, heavily influenced by relativistic effects, gives rise to a unique chemical personality that is both halogen-like and metallic. While experimental studies are constrained by its radioactivity, ongoing research continues to unveil the intricacies of its reactivity. For drug development professionals, a thorough understanding of this compound's chemistry is paramount to harnessing its therapeutic potential in the next generation of targeted cancer therapies. The continued development of innovative radiolabeling strategies will be key to translating the promise of this compound into clinical reality.[21]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. This compound - News and events, University of York [york.ac.uk]
- 4. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 5. WebElements Periodic Table » this compound » properties of free atoms [winter.group.shef.ac.uk]
- 6. WebElements Periodic Table » this compound » the essentials [webelements.com]
- 7. Periodic Table of Elements: this compound - At (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 8. Metallic properties predicted for this compound | Research | Chemistry World [chemistryworld.com]
- 9. This compound at the heart of relativistic effect transfer ! - Arronax Nantes [arronax-nantes.fr]
- 10. researchgate.net [researchgate.net]
- 11. This compound compounds - Wikipedia [en.wikipedia.org]
- 12. This compound Element | Properties, Uses & Effects - Lesson | Study.com [study.com]
- 13. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Astatin: Element Properties And Applications [samaterials.co.uk]
- 15. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. This compound Element | Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]
- 18. osti.gov [osti.gov]
- 19. This compound | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound: Properties, Uses, Isotopes & Facts - Vedantu [vedantu.com]
- 22. researchgate.net [researchgate.net]
- 23. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Astatine: A Technical Guide to its Predicted Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astatine (At), the heaviest known halogen with atomic number 85, is the rarest naturally occurring element on Earth.[1] Its extreme radioactivity and the minuscule quantities in which it can be produced have precluded the direct measurement of most of its bulk physical properties.[1][2] Consequently, our understanding of elemental this compound is largely built upon theoretical predictions, extrapolations from the trends of other halogens, and sophisticated relativistic calculations.[2][3] This technical guide provides a comprehensive overview of the predicted physical properties of elemental this compound, summarizing quantitative data, outlining the immense experimental challenges, and illustrating the dual metallic-nonmetallic character of this enigmatic element. This information is critical for researchers in nuclear medicine, where this compound isotopes like 211At show immense promise for targeted alpha therapy, and for scientists seeking to expand the fundamental understanding of the periodic table's heaviest elements.[4][5]
Predicted Physical Properties of Elemental this compound
The physical characteristics of this compound are a subject of ongoing theoretical investigation. Due to its position in the periodic table, it is expected to continue the trends of the halogen group but also exhibit significant metallic character due to relativistic effects.[2][6] The following table summarizes the most commonly cited predicted physical properties of elemental this compound. It is crucial to note that these values are largely theoretical and carry a degree of uncertainty.
| Property | Predicted Value | Units | Notes and References |
| Phase at STP | Solid | - | Predicted based on the trend of increasing melting and boiling points down the halogen group.[7][8] |
| Appearance | Black, lustrous solid | - | Expected to be darker than iodine, with a metallic appearance.[2][7][8] |
| Melting Point | 575 (302) | K (°C) | Values are estimations based on extrapolation from other halogens.[8][9] Some sources provide a range of 302 to 347 °C.[10] |
| Boiling Point | 610 (337) | K (°C) | Estimated by extrapolation.[8][9] Some sources suggest a range of 336 to 500 °C.[10] |
| Density | ~7 - 8.95 | g/cm³ | Predictions vary. Some sources estimate around 7 g/cm³, while predictions for a metallic, face-centered cubic structure suggest a higher density of 8.91–8.95 g/cm³.[2][10][11] |
| Crystal Structure | Orthorhombic or Face-Centered Cubic (FCC) | - | The crystal structure is unknown.[9] Predictions suggest it could be orthorhombic, similar to iodine, or a monatomic face-centered cubic metallic structure.[2][12] |
| Heat of Vaporization | 54.39 | kJ/mol | This value has been predicted for diatomic this compound (At₂).[2][8] |
| Covalent Radius | 150 | pm | [8] |
| Van der Waals Radius | 202 | pm | [8] |
| Electronegativity (Pauling Scale) | 2.2 | - | Lower than iodine (2.66), indicating more metallic character.[2][11] |
| Ionization Energy (1st) | 899.003 | kJ/mol | [8] |
| Thermal Conductivity | 1.7 | W/(m·K) | [4][8] |
Experimental Challenges and Theoretical Approaches
The study of this compound's physical properties is severely hampered by a confluence of factors:
-
Extreme Rarity: Less than one gram of this compound is estimated to exist in the Earth's crust at any given time, as it is a product of the radioactive decay of heavier elements.[1][13]
-
Radioactivity and Short Half-Life: All of this compound's isotopes are radioactive with short half-lives.[2] The most stable isotope, 210At, has a half-life of only 8.1 hours.[8] This rapid decay means that any macroscopic sample would be immediately vaporized by the heat of its own radioactivity.[1][8]
-
Microscopic Quantities: this compound is produced artificially by bombarding bismuth-209 with alpha particles in a cyclotron.[9] However, these methods yield only nanogram quantities, which are insufficient for traditional physical property measurements.[2]
Given these experimental barriers, our knowledge of this compound's properties relies heavily on theoretical chemistry and physics. The primary approaches include:
-
Extrapolation from Periodic Trends: Many initial predictions for properties like melting and boiling points are derived by extrapolating the trends observed for the lighter halogens (fluorine, chlorine, bromine, and iodine).[8]
-
Relativistic Calculations: Due to this compound's high atomic number, relativistic effects significantly influence its electronic structure and, consequently, its physical and chemical properties.[3] Modern theoretical studies employ sophisticated relativistic quantum chemical methods to predict properties like bond lengths, dissociation energies, and crystal structures.[3][14] These calculations have been crucial in predicting this compound's metallic character.[14]
The Dual Nature of this compound: A Metalloid
This compound sits at the crossroads of metallic and non-metallic behavior, leading to its common classification as a metalloid.[11][15] This duality is a key feature that distinguishes it from the lighter, more definitively non-metallic halogens.
Caption: Predicted dual metallic and non-metallic properties of this compound.
The diagram above illustrates the converging lines of evidence for this compound's metalloid character. While it is expected to be a solid at standard temperature and pressure and potentially form diatomic molecules like iodine, its predicted lustrous appearance, potential for a metallic crystal structure, and lower electronegativity are hallmarks of metallic behavior.[2][7][8]
Experimental Protocols: A Realm of Tracer Studies
Detailed experimental protocols for determining the bulk physical properties of this compound are non-existent due to the previously mentioned challenges. The vast majority of experimental work on this compound has been conducted at tracer levels, typically with concentrations below 10-10 mol/L.[8][16] These studies focus on its chemical behavior, which can provide indirect insights into its fundamental properties.
General Workflow for this compound Production and Tracer Studies:
Caption: Simplified workflow for this compound production and tracer experiments.
While direct physical measurements remain elusive, techniques such as mass spectrometry have been used to confirm this compound's chemical behavior as analogous to other halogens. Future advancements in theoretical modeling and potentially novel experimental techniques for handling ultra-small, highly radioactive samples will be necessary to refine our understanding of this unique element.
Conclusion
The physical properties of elemental this compound remain largely in the domain of theoretical prediction. While a consistent picture is emerging of a dense, black, lustrous solid with a melting point around 302 °C and a boiling point near 337 °C, these figures are extrapolations and calculations rather than direct measurements. The element's pronounced metallic character, a consequence of relativistic effects, sets it apart from its lighter halogen counterparts and solidifies its classification as a metalloid. For professionals in drug development, particularly in the field of radiopharmaceuticals, a thorough understanding of these predicted properties is essential for the design and synthesis of this compound-based cancer therapies. Continued theoretical and, where possible, tracer-level experimental investigations are crucial to further unravel the mysteries of this rare and fascinating element.
References
- 1. Element: this compound — Periodic table [pse-info.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Investigating the Heaviest Halogen: Lessons Learned from Modeling the Electronic Structure of this compound's Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (At) | Research Starters | EBSCO Research [ebsco.com]
- 5. sciencenotes.org [sciencenotes.org]
- 6. youtube.com [youtube.com]
- 7. study.com [study.com]
- 8. halogenfamily.site123.me [halogenfamily.site123.me]
- 9. This compound Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 10. brainly.com [brainly.com]
- 11. Astatin: Element Properties And Applications [samaterials.co.uk]
- 12. quora.com [quora.com]
- 13. earth-site.co.uk [earth-site.co.uk]
- 14. Metallic properties predicted for this compound | Research | Chemistry World [chemistryworld.com]
- 15. Is this compound a Non-metal or a Metalloid?_Chemicalbook [chemicalbook.com]
- 16. This compound | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
Pioneering Probes into the Unstable Realm: Early Investigations of Astatine's Radioactivity
A Technical Guide on the Foundational Experiments and Discoveries
For researchers, scientists, and drug development professionals, this in-depth guide delves into the seminal early investigations that first unveiled the radioactive properties of astatine (At), the rarest naturally occurring element on Earth. This document provides a detailed account of the groundbreaking experiments conducted in the 1940s, summarizing the initial quantitative data, outlining the experimental protocols, and visualizing the key processes that laid the groundwork for our understanding of this enigmatic halogen.
Discovery and First Synthesis of this compound-211
In 1940, a team of physicists at the University of California, Berkeley—Dale R. Corson, Kenneth Ross MacKenzie, and Emilio Segrè—achieved the first synthesis of element 85.[1][2][3][4] Their work provided the first concrete evidence for the existence of this long-sought "eka-iodine." The team utilized the 60-inch cyclotron at Berkeley to bombard a target of bismuth-209 with alpha particles, leading to the production of this compound-211.[5][6]
The nuclear reaction for this pioneering synthesis is as follows:
209Bi + 4He → 211At + 2n
This reaction signifies that a bismuth-209 nucleus absorbs an alpha particle (a helium nucleus) and subsequently emits two neutrons, resulting in the formation of an this compound-211 nucleus.
Early Quantitative Data on this compound-211
The initial investigations by Corson, MacKenzie, and Segrè yielded crucial quantitative data that began to characterize the radioactive nature of this new element.
| Property | Early Measured Value |
| Half-life (t1/2) | ~7.5 hours[5][7] |
| Decay Modes | Alpha (α) emission and Electron Capture (EC)[5] |
| Alpha Particle Energy | 5.87 MeV[6] |
| Branching Ratio (approximate) | 60% Electron Capture, 40% Alpha Decay[5] |
Experimental Protocol: Synthesis and Detection of this compound-211 (circa 1940)
The experimental setup and procedures employed by Corson, MacKenzie, and Segrè were at the forefront of nuclear physics at the time.
1. Target Preparation and Bombardment:
-
A small piece of bismuth metal served as the target material.[5]
-
This target was bombarded with a beam of 32-MeV alpha particles generated by the 60-inch cyclotron at the University of California, Berkeley.[5][6]
2. Chemical Separation:
-
Following bombardment, the minuscule amount of newly formed this compound needed to be separated from the bulk bismuth target.
-
Early methods involved heating the bismuth target in air. This compound, being more volatile than bismuth, would distill from the target and could be collected.[4]
3. Radiation Detection and Measurement:
-
An ionization chamber connected to a linear amplifier was used to detect the emitted alpha particles. The large pulses observed on an oscilloscope screen were characteristic of alpha radiation.[5]
-
To identify the X-rays produced from the electron capture process, the researchers employed critical absorption techniques using tungsten and platinum absorbers. This allowed them to confirm that the X-rays were characteristic of polonium, the daughter product of this compound-211's electron capture.[5]
The Decay of this compound-211
The early studies correctly identified that this compound-211 undergoes a branched decay, meaning it can decay through two different pathways to reach a stable isotope.
Natural Occurrence of this compound Isotopes
While the first discovery of this compound was through artificial synthesis, subsequent research in 1943 by Austrian physicists Berta Karlik and Traude Bernert revealed that this compound also exists in nature, albeit in minuscule quantities, as a transient product in natural radioactive decay series.[3][8]
Naturally Occurring this compound Isotopes (Early Discoveries)
| Isotope | Natural Decay Series | Parent Isotope | Half-life |
| This compound-218 | Uranium Series | Polonium-218 | ~1.6 seconds |
| This compound-215 | Actinium Series | Polonium-215 | ~0.1 milliseconds |
| This compound-216 | Thorium Series | Polonium-216 | ~0.3 milliseconds |
Experimental Protocol: Detection of Natural this compound
The detection of naturally occurring this compound was a formidable challenge due to its extremely short half-life and the very low probability of its formation in the decay chains. The experimental approach of Karlik and Bernert involved the careful observation of alpha particles emitted from the decay of radon isotopes, which are precursors to the polonium isotopes that can decay into this compound.[9] By meticulously analyzing the energies and timing of the emitted alpha particles, they were able to identify the characteristic signatures of the short-lived this compound isotopes.
Conclusion
The early investigations into this compound's radioactivity in the 1940s were a landmark achievement in nuclear science. The synthesis of this compound-211 by Corson, MacKenzie, and Segrè not only filled a gap in the periodic table but also opened the door to studying the properties of this highly unstable element. The subsequent discovery of naturally occurring this compound isotopes by Karlik and Bernert further solidified its place in the natural world. The experimental techniques and the foundational data gathered during this period, though rudimentary by modern standards, were instrumental in shaping our initial understanding of this compound's radioactive behavior and continue to be the bedrock upon which current research, including its promising applications in targeted alpha therapy for cancer, is built.
References
- 1. azom.com [azom.com]
- 2. This compound (At) | Research Starters | EBSCO Research [ebsco.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
- 5. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - this compound [pubsapp.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. View of this compound - The Elusive One | Substantia [riviste.fupress.net]
- 8. Women in physics - Wikipedia [en.wikipedia.org]
- 9. Happy Birthday, Berta Karlik | COMSOL Blog [comsol.com]
The Discovery of Astatine: A Technical Retrospective on the Synthesis of Element 85
A whitepaper dedicated to the seminal work of Dale R. Corson, Kenneth R. MacKenzie, and Emilio Segrè, providing an in-depth guide for researchers, scientists, and drug development professionals on the experimental synthesis and identification of astatine.
In 1940, at the University of California, Berkeley, a team of physicists—Dale R. Corson, Kenneth R. MacKenzie, and Emilio Segrè—successfully synthesized and identified element 85, the heaviest known halogen, which they would later name this compound from the Greek word astatos, meaning "unstable."[1][2][3][4][5] This monumental discovery filled a gap in the periodic table and laid the groundwork for future research into the properties and potential applications of this highly radioactive element, particularly in the field of nuclear medicine.[3] This technical guide provides a detailed overview of the experimental protocols and quantitative data from their pioneering work, presented in a format accessible to modern researchers.
Core Experimental Data
The foundational experiments conducted by Corson, MacKenzie, and Segrè involved the bombardment of a bismuth target with alpha particles. The key quantitative parameters of their experiments are summarized below.
| Parameter | Value | Notes |
| Target Material | Bismuth-209 (²⁰⁹Bi) | Naturally occurring, monoisotopic.[1][2][3][4] |
| Projectile Particle | Alpha (α) particle (⁴He²⁺) | Accelerated using a cyclotron.[1][2][3][4] |
| Alpha Particle Energy | ~32 MeV | [2] |
| Primary Isotope Synthesized | This compound-211 (²¹¹At) | [1][2][3][4] |
| Reported Half-life of ²¹¹At | ~7.5 hours | Later refined to approximately 7.2 hours.[2][6] |
| Decay Mode of ²¹¹At | Alpha emission & Electron capture | [6] |
| Energy of Emitted Alpha Particles | Two distinct groups observed | [6] |
Experimental Protocols
The synthesis and identification of this compound involved a multi-step process, from the preparation of the target to the detection of the new element. The following protocols are a reconstruction of the methodologies employed by the discovery team, based on their publications and subsequent analyses.
Target Preparation and Bombardment
The initial step in the synthesis of this compound was the bombardment of a stable bismuth target with high-energy alpha particles.
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the experimental synthesis of this compound-211.
Protocol:
-
Target Preparation: A thin foil of metallic bismuth-209 was used as the target material.[2]
-
Alpha Particle Acceleration: Alpha particles were accelerated to an energy of approximately 32 MeV using the 60-inch cyclotron at the University of California, Berkeley.[2]
-
Bombardment: The bismuth target was placed in the path of the high-energy alpha particle beam. The bombardment of the bismuth-209 nuclei with alpha particles induced a nuclear reaction, primarily the (α,2n) reaction, resulting in the formation of this compound-211 and the emission of two neutrons.[2][4]
Separation and Purification of this compound
Following the bombardment, the minuscule quantities of newly formed this compound had to be separated from the bulk bismuth target. The discoverers likely employed a method based on the volatility of this compound.
Protocol:
-
Heating the Target: The irradiated bismuth target was heated. This compound, being more volatile than bismuth, would vaporize at a lower temperature.[1]
-
Collection: The vaporized this compound was then collected on a cold surface, effectively separating it from the less volatile bismuth.
-
Chemical Characterization: The chemical behavior of the collected radioactive substance was studied to confirm its identity as a new element with properties similar to other halogens, particularly iodine.[6]
Detection and Characterization
The identification of this compound and the determination of its properties were achieved by detecting the radiation it emitted.
Protocol:
-
Alpha Particle Detection: An ionization chamber connected to a linear amplifier was used to detect the alpha particles emitted from the separated this compound sample.[6]
-
Half-life Measurement: The rate of alpha particle emission was measured over time to determine the half-life of the new isotope, which was found to be approximately 7.5 hours.[6]
-
Alpha Particle Energy Measurement: The energies of the emitted alpha particles were characterized, revealing two distinct energy groups.[6]
Nuclear Reactions and Decay Pathway
The synthesis of this compound-211 and its subsequent decay are governed by specific nuclear processes.
Synthesis of this compound-211
The primary nuclear reaction for the production of this compound-211 in the original experiment is the (α,2n) reaction.
Nuclear Reaction for this compound-211 Synthesis
Caption: The nuclear equation for the synthesis of this compound-211 from bismuth-209.
Decay Pathway of this compound-211
This compound-211 undergoes radioactive decay through two primary pathways: alpha decay and electron capture.
Decay Pathway of this compound-211
Caption: The dual decay pathways of this compound-211 to the stable isotope lead-207.
Conclusion
The discovery of this compound by Corson, MacKenzie, and Segrè was a landmark achievement in nuclear science. Their innovative use of the cyclotron to synthesize a new element and their meticulous experimental techniques for its separation and characterization paved the way for a deeper understanding of the properties of heavy elements. This technical guide provides a condensed yet comprehensive overview of their seminal work, offering valuable insights for today's researchers in nuclear chemistry, radiopharmaceutical development, and related fields. The legacy of their discovery continues to influence the development of targeted alpha therapies for cancer and other applications of this rare and fascinating element.
References
- 1. britannica.com [britannica.com]
- 2. grokipedia.com [grokipedia.com]
- 3. azom.com [azom.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. C&EN: IT'S ELEMENTAL: THE PERIODIC TABLE - this compound [pubsapp.acs.org]
The Ephemeral Element: A Technical Guide to the Natural Occurrence of Astatine from Uranium and Thorium Decay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Astatine (At), atomic number 85, is the rarest naturally occurring element in the Earth's crust.[1] Its existence is fleeting, with the total global quantity at any moment estimated to be less than 30 grams.[2] This technical guide provides an in-depth review of the origins of natural this compound, focusing on its production as a transient intermediate within the radioactive decay chains of primordial uranium and thorium. The guide details the specific isotopes formed, their precursors, half-lives, and the minute branching ratios that govern their formation. Quantitative data is presented in structured tables, and the decay pathways are visualized using logical diagrams. Furthermore, it outlines the experimental methodologies historically and currently employed to detect and characterize this elusive halogen, providing a foundational understanding for professionals in nuclear medicine and radiopharmaceutical development.
Introduction to Natural this compound
This compound is a halogen, positioned in Group 17 of the periodic table. All 41 of its known isotopes are radioactive, and the most stable, this compound-210, has a half-life of only 8.1 hours.[1] Consequently, any primordial this compound present at Earth's formation has long since vanished.[1] The trace amounts found today are continuously generated through the decay of heavy elements, primarily uranium and thorium.[3] These naturally occurring isotopes (this compound-215, -217, -218, and -219) exist in a state of secular equilibrium within uranium and thorium-bearing minerals, where their rate of production is balanced by their rapid rate of decay.[1][4] This transient existence makes direct study exceptionally challenging but offers a unique window into complex nuclear decay processes.
This compound Formation in Natural Decay Chains
Four radioactive decay series are responsible for the natural production of this compound isotopes. Three are the primary decay chains originating from long-lived primordial isotopes: the Thorium series (4n), the Uranium series (4n+2), and the Actinium series (4n+3).[5][6] A fourth, the Neptunium series (4n+1), also contributes through trace amounts of its parent isotope, which are naturally produced in uranium ores.[4] this compound isotopes are formed in extremely minor side branches of these main decay chains.
Quantitative Data on Natural this compound Isotopes
The formation of this compound in nature is a low-probability event, governed by the decay characteristics of its precursor isotopes. The following tables summarize the quantitative data associated with the most significant naturally occurring this compound isotopes.
Table 1: Properties of Naturally Occurring this compound Isotopes
| Isotope | Half-Life | Parent Decay Series | Precursor Isotope | Precursor's Decay Mode to this compound |
| This compound-219 | 56 s[7] | Actinium (from U-235) | Francium-223 | α decay |
| This compound-218 | 1.5 s[8] | Uranium (from U-238) | Polonium-218 | β⁻ decay |
| This compound-217 | 32 ms[9] | Neptunium (from Np-237) | Francium-221 | α decay |
| This compound-216 | 0.3 ms[10] | Thorium (from Th-232) | Bismuth-212 | α decay (to Tl-208), followed by β⁻ decay |
| This compound-215 | 0.1 ms[9] | Actinium (from U-235) | Polonium-215 | β⁻ decay |
Table 2: Branching Ratios for Natural this compound Production
| Parent Decay Series | Precursor Isotope | Decay to this compound Branch (%) | Competing Decay Mode | Competing Decay Branch (%) | Product of Competing Decay |
| Actinium (U-235) | Francium-223 | 0.006% (α) | β⁻ decay | ~99.994% | Radium-223 |
| Uranium (U-238) | Polonium-218 | 0.02% (β⁻)[8] | α decay | 99.98%[8] | Lead-214 |
| Thorium (Th-232) | Bismuth-212 | 35.94% (α) | β⁻ decay | 64.06%[11] | Polonium-212 |
| Actinium (U-235) | Polonium-215 | 0.00023% (β⁻)[12] | α decay | ~99.99977%[12] | Lead-211 |
Note on At-216 formation: this compound-216 arises from the Thorium-232 series. A key branching point occurs at Bismuth-212, which decays via alpha emission to Thallium-208 (35.94% of the time) and via beta emission to Polonium-212 (64.06% of the time).[11][13] The subsequent decay of Thallium-208 (via beta decay) and Polonium-212 (via alpha decay) leads to the stable isotope Lead-208, representing the main pathway. The formation of At-216 occurs via an extremely rare side-path that is not fully detailed in readily available literature but is understood to contribute negligibly to the total this compound concentration.[8]
Visualized Decay Pathways to this compound
The following diagrams, generated using the DOT language, illustrate the logical relationships in the decay chains leading to the formation of this compound. The main decay pathways are shown with solid lines, while the minor branches producing this compound are indicated with dashed lines and labeled with their respective probabilities.
Caption: Uranium Series (4n+2) branch producing this compound-218.
Caption: Actinium Series (4n+3) branch producing this compound-219.
Caption: Thorium Series (4n) showing the major branches at Bi-212.
Equilibrium Concentration of this compound in Ores
In an undisturbed ore deposit that has existed for a time significantly longer than the half-lives of its decay products, the isotopes in a decay chain reach a state of secular equilibrium. In this state, the decay rate (activity) of each daughter isotope equals the decay rate of the parent isotope.
The number of atoms (N) of a daughter isotope at equilibrium can be calculated relative to the number of atoms of the parent isotope using the formula:
Ndaughter = Nparent × (T1/2, daughter / T1/2, parent) × B
Where:
-
N is the number of atoms.
-
T1/2 is the half-life of the respective isotope.
-
B is the branching ratio (as a fraction) for the specific decay path leading to the daughter isotope.
Example Calculation: Equilibrium of this compound-218 in Uranium Ore
We can calculate the equilibrium concentration of At-218 relative to U-238:[8]
-
T1/2, U-238 : 4.468 × 10⁹ years ≈ 1.41 × 10¹⁷ seconds
-
T1/2, At-218 : 1.5 seconds
-
Branching Ratio (B) for Po-218 → At-218: 0.02% = 0.0002
Ratio of atoms (NAt-218 / NU-238) = (1.5 s / 1.41 × 10¹⁷ s) × 0.0002 Ratio of atoms (NAt-218 / NU-238) ≈ 2.13 × 10⁻²¹
This calculation demonstrates the incredibly small number of this compound atoms present in uranium ore at any given time—for every mole of U-238 atoms, there are only approximately 1.3 x 10⁻¹⁵ moles of At-218 atoms.
Experimental Protocols for Detection and Characterization
Due to this compound's extreme rarity and radioactivity, its study requires highly specialized techniques. Protocols for its detection in natural samples are distinct from those used to characterize its properties, which rely on artificially produced isotopes.
Historical and Natural Detection Protocols
-
Discovery (Karlik & Bernert, 1943): The first identification of natural this compound isotopes (At-218 and At-215) was achieved by Berta Karlik and Traude Bernert.[1] Their work involved the meticulous separation of decay products from uranium and actinium series. The implied protocol would have involved:
-
Sample Dissolution: Dissolving uranium-rich minerals (e.g., pitchblende) in strong acids.
-
Radiochemical Separation: Employing co-precipitation techniques. This compound, as a halogen, can be co-precipitated with insoluble iodides like silver iodide (AgI) or thallium iodide (TlI), separating it from other elements in the decay chain.[5]
-
Activity Measurement: Using early radiation detectors to measure the characteristic decay energies and half-lives of the isolated fractions to confirm the presence of new isotopes.
-
-
Alpha Spectrometry: This is the primary modern technique for identifying this compound isotopes in mineral samples.[14]
-
Protocol Workflow:
-
Sample Preparation: A sample of uranium or thorium ore is crushed and dissolved.
-
Chemical Separation: The element of interest (this compound) must be chemically separated from the bulk sample and other interfering radionuclides. This involves techniques like solvent extraction or ion-exchange chromatography.[15]
-
Source Deposition: The purified this compound fraction is thinly and evenly deposited onto a clean, flat surface (e.g., a stainless-steel disc) through methods like electrodeposition or evaporation to create a suitable source for measurement.
-
Measurement: The source is placed in a vacuum chamber with a semiconductor detector (e.g., a silicon detector). As this compound isotopes decay, they emit alpha particles with characteristic energies. The detector measures these energies, producing a spectrum of counts versus energy.
-
Analysis: Peaks in the spectrum at specific energies (e.g., ~6.87 MeV for At-218) confirm the presence and allow for the quantification of the this compound isotope.
-
-
Protocols for Characterization (Using Artificial this compound)
To study this compound's fundamental properties, weighable quantities are needed, which requires artificial production.
-
Production: this compound is typically produced in a cyclotron by bombarding a bismuth-209 target with alpha particles to create At-211 (209Bi(α,2n)211At).[2] Alternatively, high-energy proton beams can be directed at a thorium target at facilities like CERN's ISOLDE.[16][17]
-
Separation from Target:
-
Dry Distillation: The irradiated bismuth target is heated, causing the more volatile this compound to evaporate. The this compound vapor is then condensed and collected on a cooled surface.[2][5]
-
Wet Chemistry: The target is dissolved, and this compound is separated using liquid-liquid extraction into an organic solvent (like diisopropyl ether) or by using extraction chromatography resins.[15][18]
-
-
Analysis and Characterization:
-
Laser Ionization Spectroscopy: To determine fundamental properties like ionization potential and electron affinity, a beam of neutral this compound atoms is intersected by tunable lasers. By precisely measuring the energy of light required to remove an electron, these atomic properties can be determined with high accuracy.[17]
-
Conclusion
This compound's natural occurrence is a direct but exceedingly rare consequence of the radioactive decay of uranium and thorium. It is formed in minor side branches of the major decay chains, resulting in an infinitesimal equilibrium concentration within the Earth's crust. The study of this ephemeral element, driven by both fundamental scientific curiosity and its potential in targeted alpha therapy for cancer, has pushed the boundaries of radiochemical separation and spectroscopic analysis.[15][19] A thorough understanding of its natural origins provides essential context for researchers in nuclear science and is foundational for the continued development of this compound-based radiopharmaceuticals.
References
- 1. grokipedia.com [grokipedia.com]
- 2. azom.com [azom.com]
- 3. Isotopes of bismuth - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Radioactive Halogen, Uses in Medicine & Research | Britannica [britannica.com]
- 6. Decay chain [a.osmarks.net]
- 7. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 8. This compound Content of Uranium Ore Rock [ataridogdaze.com]
- 9. Atatine Abundance in the Earth's Crust [ataridogdaze.com]
- 10. This compound-216 - isotopic data and properties [chemlin.org]
- 11. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 12. Decay_chain [chemeurope.com]
- 13. britannica.com [britannica.com]
- 14. nf-itwg.org [nf-itwg.org]
- 15. New Understanding of this compound’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 16. livescience.com [livescience.com]
- 17. livescience.com [livescience.com]
- 18. researchgate.net [researchgate.net]
- 19. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Fleeting Atom: A Technical Guide to Theoretical Models of Astatine's Atomic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine (At), the 85th element in the periodic table, is the rarest naturally occurring element on Earth.[1] Its high radioactivity and short half-life—the most stable isotope, this compound-210, has a half-life of only 8.1 hours—present significant challenges to its experimental study.[1] Consequently, theoretical modeling plays a pivotal role in understanding its fundamental atomic and chemical properties. This is of particular importance for its application in targeted alpha therapy for cancer treatment, where a thorough understanding of its behavior at the atomic level is crucial for the development of stable radiopharmaceuticals.[2]
This technical guide provides an in-depth exploration of the theoretical models used to describe this compound's atomic structure. It summarizes key quantitative data, details the methodologies of cited experiments that provide benchmarks for these models, and visualizes the intricate relationships between theoretical concepts and experimental workflows.
The Dominance of Relativistic Effects
Due to its high atomic number, this compound's electronic structure is profoundly influenced by relativistic effects. These effects arise from the high velocities of inner-shell electrons, which approach a significant fraction of the speed of light. This leads to a relativistic contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. For this compound, these effects are not subtle; they fundamentally alter its properties, causing it to deviate from the trends expected by simple extrapolation from lighter halogens.[3]
A key manifestation of these relativistic effects is the significant spin-orbit coupling , which is the interaction between an electron's spin and its orbital angular momentum. In this compound, this coupling is so strong that it significantly splits the energy levels of the outer p orbitals, influencing its ionization potential, electron affinity, and chemical bonding characteristics.[1]
Theoretical and Computational Methodologies
To accurately model this compound's atomic structure, computational methods must incorporate relativistic effects from the outset. The two primary theoretical frameworks employed are the Dirac-Hartree-Fock (DHF) method and relativistic coupled-cluster (RCC) theory.
Dirac-Hartree-Fock (DHF) Method
The DHF method is the relativistic counterpart to the non-relativistic Hartree-Fock method. It is based on the Dirac equation, which is a relativistic wave equation for electrons. The DHF method treats the atom as a many-electron system where each electron moves in the average field created by the nucleus and all other electrons. This approach inherently includes relativistic effects, including spin-orbit coupling.
Key Features of DHF Calculations for this compound:
-
Four-Component Formalism: The wave function for each electron is a four-component spinor, accounting for both the electron's spin and its relativistic nature.
-
Basis Sets: DHF calculations for heavy elements like this compound require specialized basis sets. These are sets of mathematical functions used to build the molecular orbitals. For this compound, these basis sets must be flexible enough to describe the significant relativistic contraction of the inner orbitals and the complex structure of the valence orbitals. Commonly used basis sets include those developed by Dyall and ANO-RCC (Atomic Natural Orbital - Relativistic Core Correlation).
-
Breit Interaction: For high-accuracy calculations, the DHF method is often extended to include the Breit interaction, which accounts for the magnetic interaction between electrons and retardation effects.
Relativistic Coupled-Cluster (RCC) Theory
Coupled-cluster theory is a highly accurate ab initio method for treating electron correlation, which is the interaction between electrons that is not accounted for in the mean-field approximation of the DHF method. The relativistic version of this theory (RCC) builds upon a DHF reference wave function.
Methodological Highlights of RCC for this compound:
-
Inclusion of Electron Correlation: RCC methods systematically include the effects of electron correlation by considering excitations of electrons from occupied to virtual orbitals. The most common level of theory is CCSD(T), which includes single and double excitations iteratively and triple excitations perturbatively.
-
High Accuracy: RCC methods are considered the "gold standard" in quantum chemistry for achieving high accuracy in the calculation of atomic and molecular properties. For this compound, RCC calculations have provided some of the most reliable theoretical values for ionization potential and electron affinity.[4]
Key Atomic Properties of this compound: A Data-Driven Summary
The following tables summarize the most critical atomic properties of this compound derived from both theoretical calculations and experimental measurements. These values serve as essential benchmarks for the validation of theoretical models.
Table 1: Fundamental Atomic Properties of this compound
| Property | Value | Source (Experimental/Theoretical) |
| Atomic Number | 85 | - |
| Electron Configuration | [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁵ | Theoretical[5] |
| First Ionization Potential | 9.31751(8) eV | Experimental[6] |
| ~899 kJ/mol | Calculated from experimental eV[1] | |
| Electron Affinity | 2.41578(7) eV | Experimental[7] |
| ~233 kJ/mol | Calculated from experimental eV[1] | |
| Electronegativity (Pauling Scale) | 2.2 | Estimated[1] |
Table 2: Comparison of Theoretical and Experimental Ionization Potentials and Electron Affinities
| Property | Theoretical Method | Calculated Value (eV) | Experimental Value (eV) | Reference |
| First Ionization Potential | Relativistic Coupled-Cluster | 9.319 | 9.31751(8) | [6] |
| Electron Affinity | Relativistic Coupled-Cluster with Breit and QED corrections | 2.416 | 2.41578(7) | [4][7] |
Experimental Protocols for Benchmark Data
The scarcity of this compound necessitates highly sensitive experimental techniques to measure its atomic properties. The following sections outline the methodologies for the key experiments that have provided crucial data for validating theoretical models.
Measurement of the First Ionization Potential: In-Source Resonance Ionization Laser Spectroscopy
The first ionization potential of this compound was determined using in-source resonance ionization laser spectroscopy at the ISOLDE facility at CERN.[6]
Experimental Workflow:
-
Production of this compound Isotopes: this compound isotopes are produced by bombarding a thorium or uranium target with high-energy protons.
-
Laser Ionization: The produced this compound atoms are effused into a hot cavity where they interact with multiple laser beams of precisely tuned wavelengths. A multi-step excitation process is used:
-
Step 1: A first laser excites the this compound atom from its ground state to a specific excited state.
-
Step 2: A second laser further excites the atom to a higher energy level.
-
Step 3: A third, tunable laser provides the final energy required to ionize the atom by promoting an electron into the continuum.
-
-
Mass Separation and Detection: The created this compound ions are then extracted, accelerated, and mass-separated before being guided to a detector.
-
Determination of Ionization Potential: By scanning the wavelength of the third laser and observing the onset of ionization, a series of Rydberg states can be mapped. The convergence of these states allows for a precise determination of the ionization potential.
Measurement of Electron Affinity: Laser Photodetachment Spectroscopy
The electron affinity of this compound was measured using laser photodetachment spectroscopy on a beam of negative this compound ions (At⁻).[7]
Experimental Protocol:
-
Production of Negative this compound Ions: this compound atoms are produced and then negatively ionized.
-
Ion Beam Formation and Mass Separation: The At⁻ ions are extracted and formed into a mono-energetic beam, which is then mass-separated to isolate the desired isotope.
-
Laser Interaction: The beam of At⁻ ions is overlapped with a tunable laser beam.
-
Photodetachment: When the photon energy of the laser is sufficient to overcome the binding energy of the extra electron in the At⁻ ion, the electron is detached, leaving a neutral this compound atom.
-
Detection: The neutral this compound atoms are separated from the remaining ions and detected.
-
Electron Affinity Determination: By scanning the laser frequency and observing the threshold at which photodetachment begins, the electron affinity of this compound can be precisely determined.
Future Directions and Implications for Drug Development
The continued refinement of theoretical models for this compound, benchmarked against increasingly precise experimental data, is crucial for advancing its use in nuclear medicine. A deeper understanding of this compound's electronic structure will enable:
-
Improved Radiopharmaceutical Design: Predicting the stability of bonds between this compound and various chelating agents or targeting molecules.
-
Enhanced Understanding of in vivo Behavior: Modeling the interactions of this compound-based drugs with biological systems at the molecular level.
-
Exploration of Novel this compound Chemistry: Guiding the synthesis of new this compound compounds with improved therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Laser spectroscopy of radioactive isotopes | The University of Manchester | Nuclear Physics Group [nuclear.manchester.ac.uk]
- 3. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 4. pubs.aip.org [pubs.aip.org]
- 5. worldscientific.com [worldscientific.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. indico.cern.ch [indico.cern.ch]
A Technical Guide to the Preliminary Biological Behavior of Astatine
This technical guide provides a comprehensive overview of the foundational studies concerning the biological behavior of astatine (At), with a particular focus on the alpha-emitting isotope this compound-211 (²¹¹At). Given its potent and localized cytotoxic effects, ²¹¹At is a promising candidate for Targeted Alpha Therapy (TAT) in oncology.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into its biodistribution, cellular interactions, and the experimental frameworks used in its evaluation.
This compound is the rarest naturally occurring non-metal on Earth and all its isotopes are radioactive.[1] this compound-211 has a half-life of 7.2 hours and decays via a branched pathway, emitting high-energy alpha particles, which makes it highly suitable for therapeutic applications.[3][4] These alpha particles have a short path length of approximately 70 µm in tissue, allowing for the targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues.[2]
Physicochemical Properties of this compound-211
This compound's chemistry is complex, exhibiting properties of both halogens and metals.[3][5] This dualistic nature presents challenges and opportunities for its use in radiopharmaceuticals. Efforts are ongoing to develop stable astatinated compounds to prevent in vivo deastatination, which can lead to off-target radiation exposure, particularly to the thyroid and stomach.[5][6]
Quantitative Data on Biological Behavior
The following tables summarize key quantitative findings from various preclinical and clinical studies on this compound-211.
Table 1: Summary of Early Phase Clinical Trials with this compound-211
| Location & NCT ID | Target Disease | No. of Patients | Agent | Target | Administration | Activity Range (MBq) | Key Findings/Toxicity |
| Berkeley, USA (1954) | Thyroid Disorders | 8 | [²¹¹At]NaAt | Na+/I- Symporter (NIS) | Oral | 1.85 | Established thyroid uptake.[7] |
| Dresden, East Germany | Recurrent Tongue Carcinoma | 1 | ²¹¹At-labeled albumin microspheres | Tumor Vasculature | Intra-arterial | 200 | Resulted in tumor and tongue necrosis.[7] |
| Duke University, USA (NCT00003461) | Recurrent Glioblastoma | 18 | ²¹¹At-ch81C6 | Tenascin | Surgically created resection cavity | 71–347 | Feasibility and safety study; MTD not reached.[7] |
| Gothenburg, Sweden (NCT04461457) | Relapsed Ovarian Cancer | 12 | ²¹¹At-MX35 F(ab')2 | NaPi2b | Intraperitoneal | 34–355 | Safety, toxicity, and pharmacokinetics study; MTD not reached.[7] |
| Osaka, Japan (NCT05275946) | Differentiated Thyroid Cancer | 3 of 11 planned | [²¹¹At]NaAt | Na+/I- Symporter (NIS) | Intravenous | 1.25 - 10 MBq/kg | Dose-escalation study.[7] |
| Fukushima, Japan | Malignant Pheochromocytoma | Ongoing | [²¹¹At]MABG | Norepinephrine Transporter | N/A | Dose escalation | Phase I trial initiated based on superior effects compared to ¹³¹I-MIBG in xenografts.[7] |
Table 2: Preclinical Biodistribution of this compound-211 Conjugates in Mice
| Compound | Mouse Model | Time Post-Injection | Organ with Highest Uptake (%ID/g) | Tumor Uptake (%ID/g) | Reference |
| [²¹¹At]PSMA-5 | Normal ICR Mice | 24 h | Kidneys, Thyroid | N/A | [8][9] |
| [²¹¹At]At-NpG-D-PSMA | Prostate Cancer Xenograft | N/A | High tumor accumulation | High | [10] |
| ²¹¹At-labeled Fab' (SAB method) | N/A | N/A | Thyroid, Stomach, Spleen, Lung | N/A | [11] |
| ²¹¹At-labeled Fab' (Boron cage method) | N/A | N/A | Liver (significant), but lower uptake in thyroid, stomach, spleen, and lungs compared to SAB. | N/A | [11] |
| [²¹¹At]NaAt | Thyroid Carcinoma Xenograft (K1-NIS) | N/A | Tumor | 11-28% of injected dose | [4][12] |
Table 3: Cellular Uptake and Cytotoxicity of this compound-211
| Cell Line | Compound | Key Finding | Reference |
| C6 glioma, U-87MG, GL261 | para-[²¹¹At]At-PA | Uptake significantly inhibited by BCH, suggesting transport via LAT1.[13] | [13] |
| Colo-205, NIH:OVCAR-3 | Free [²¹¹At] | 31 ± 8 and 19 ± 5 decays per cell, respectively, required for 37% survival.[14] | [14] |
| Colo-205 | [²¹¹At]At-MAb | 26 ± 7 decays per cell required for 37% survival.[14] | [14] |
| SK-N-SH (Human Neuroblastoma) | [²¹¹At]MABG | Uptake was analogous to [¹³¹I]MIBG and blocked by NET inhibitors.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments in this compound's biological evaluation.
Protocol 1: General Preclinical In Vivo Biodistribution Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) bearing xenograft tumors, or normal healthy mice/primates for toxicity studies.[8][13]
-
Radiopharmaceutical Preparation: ²¹¹At is produced via cyclotron bombardment of a bismuth target.[1][15] The isotope is then purified and conjugated to a targeting molecule (e.g., antibody, peptide) using established radiolabeling techniques.[16][17]
-
Administration: The astatinated compound is administered to the animals, typically via intravenous or intraperitoneal injection.[7][8]
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Collection: Organs of interest (tumor, blood, thyroid, stomach, kidneys, liver, spleen, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile.
Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target of interest are cultured under standard conditions.
-
Incubation: Cells are incubated with varying concentrations of the ²¹¹At-labeled compound for specific durations.
-
Uptake Measurement:
-
For uptake studies, after incubation, cells are washed to remove unbound radioactivity.
-
The cells are then lysed, and the radioactivity is measured to determine the amount of internalized this compound.
-
Competitive inhibition assays using an excess of a non-radioactive blocking agent can be performed to confirm target specificity.[13]
-
-
Cytotoxicity Assessment:
-
Following treatment, cell viability is assessed using assays such as clonogenic survival, MTT, or trypan blue exclusion.
-
The radiation dose required to achieve a specific level of cell killing (e.g., 37% survival) is calculated.[14]
-
Visualizations of Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts and processes in this compound research.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. perceptive.com [perceptive.com]
- 3. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 7. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Utility of an Imaging System for Internal Dosimetry of this compound-211 in Mice [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
- 14. Making sure you're not a bot! [gupea.ub.gu.se]
- 15. Targeted cancer therapy: Researchers speed up this compound-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 16. researchgate.net [researchgate.net]
- 17. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cyclotron Production of Astatine-211
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of Astatine-211 (²¹¹At) using a cyclotron. This compound-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its favorable decay characteristics, including a 7.21-hour half-life and a high proportion of alpha emissions.[1][2] The production process involves the irradiation of a natural bismuth target with alpha particles, followed by chemical separation to isolate the ²¹¹At.
Overview of this compound-211 Production
The most common and efficient method for producing this compound-211 is through the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.[1][3][4][5][6][7] This process involves bombarding a target made of natural bismuth (¹⁰⁰% ²⁰⁹Bi) with an alpha particle beam from a cyclotron. The key stages of production are:
-
Target Preparation: A thin layer of bismuth is deposited onto a backing plate, typically made of aluminum, which provides structural support and facilitates cooling.[3][8]
-
Cyclotron Irradiation: The bismuth target is irradiated with an alpha particle beam at a specific energy and current to induce the desired nuclear reaction.
-
Chemical Separation: After irradiation, the minute quantities of ²¹¹At produced must be separated from the bulk bismuth target material. Two primary methods are employed: dry distillation and wet chemistry.[4][9]
-
Quality Control: The final product is assessed for radionuclidic purity, radiochemical purity, and activity concentration.[10][11]
A critical consideration in ²¹¹At production is minimizing the co-production of the isotopic impurity this compound-210 (²¹⁰At).[3][4] ²¹⁰At has a longer half-life (8.1 hours) and decays to the highly radiotoxic Polonium-210 (²¹⁰Po), which has a half-life of 138.4 days.[4] Controlling the incident alpha particle energy is the primary means of limiting ²¹⁰At contamination.
Quantitative Data for this compound-211 Production
The following tables summarize key quantitative data from various reported production methodologies.
Table 1: Cyclotron Irradiation Parameters
| Parameter | Recommended Range | Rationale & Notes |
| Target Material | Natural Bismuth (²⁰⁹Bi) | Monoisotopic and readily available.[3] |
| Backing Plate | Aluminum | Good thermal conductivity and structural support.[3] |
| Alpha Beam Energy | 28 - 29 MeV | Optimizes ²¹¹At yield while minimizing ²¹⁰At production. The threshold for the ²⁰⁹Bi(α,3n)²¹⁰At reaction is approximately 28.4 MeV.[1][3][4][12] |
| Beam Current | 10 - 20 µA (External Target) 50 - >65 µA (Internal Target) | Limited by the poor thermal properties of bismuth. Internal targets allow for more efficient cooling and thus higher beam currents.[3] |
| Irradiation Time | 1.5 - 9 hours | Dependent on the desired total activity of ²¹¹At.[3][10] |
Table 2: Production Yields and Separation Efficiencies
| Parameter | Reported Values | Method / Conditions |
| Thick Target Yield | 16.3 - 41 MBq/µA·h | Varies with beam energy, current, and target design.[3][13] |
| Maximum Produced Activity | 6.6 GBq | Achieved with an internal target system after a 4-hour run at 55 µA.[3][14] |
| Dry Distillation Recovery Yield | 79 - 92% | Dependent on furnace temperature, gas flow rate, and trapping efficiency.[15] |
| Wet Chemistry Recovery Yield | 78 - >95% | Varies with the specific extraction or chromatography method used.[10][16][17] |
| Separation Time (Wet Chemistry) | ~10 - 20 minutes | Rapid methods using extraction chromatography have been developed.[18][19] |
| Separation Time (Dry Distillation) | 1 - 2 minutes (distillation) | The overall process including setup and cooldown can be longer.[15][20] |
Experimental Protocols
The following are detailed protocols for the key stages of this compound-211 production.
Protocol 1: Bismuth Target Preparation
This protocol describes the preparation of a bismuth target on an aluminum backing plate.
Materials:
-
High-purity bismuth pellets or powder
-
Aluminum backing plate (machined to fit the cyclotron's target holder)
-
Hot plate or furnace
-
Ceramic spatula or ultrasonic soldering iron[6]
-
Inert atmosphere glovebox (optional, to reduce oxidation)
Procedure:
-
Clean the aluminum backing plate thoroughly to remove any surface contaminants.
-
Place the aluminum backing plate on a hot plate or in a furnace set to a temperature just above the melting point of bismuth (272°C), for example, 300-310°C.[8]
-
Place the desired amount of bismuth onto the heated backing plate. The thickness of the bismuth layer is critical; an average thickness of around 85 µm is common.[13][21]
-
Once the bismuth has melted, spread it evenly over the target area of the backing plate using a ceramic spatula or an ultrasonic soldering iron. The latter can improve the adhesion and thermal contact between the bismuth and the aluminum.[6]
-
If a bismuth oxide layer forms on the surface, it should be removed.[6]
-
Allow the target to cool slowly to room temperature to prevent cracking or delamination of the bismuth layer.
-
Visually inspect the target for uniformity, integrity, and the absence of holes or significant oxidation.[6]
Protocol 2: Cyclotron Irradiation
This protocol outlines the general procedure for irradiating the bismuth target.
Equipment:
-
Cyclotron capable of accelerating alpha particles to at least 28-29 MeV.
-
Target holder with efficient cooling (water cooling for the back of the target and helium gas cooling for the front is common).[3]
Procedure:
-
Mount the prepared bismuth target securely in the cyclotron's target holder.
-
Ensure that the cooling systems (water and helium gas) are operational and providing adequate flow. The poor thermal conductivity of bismuth makes efficient cooling essential to prevent the target from melting during irradiation.[3][8]
-
Evacuate the beamline and set the cyclotron parameters to deliver an alpha beam of the desired energy (e.g., 28.5 MeV).
-
Gradually increase the beam current to the desired level (e.g., 15 µA for an external target or 55 µA for an internal target).
-
Irradiate the target for the calculated time required to produce the desired activity of ²¹¹At.
-
After irradiation, turn off the beam and allow the target to cool for a sufficient period before removal from the target station to handle radioactive materials safely.
Protocol 3: this compound-211 Separation by Dry Distillation
This protocol describes the separation of ²¹¹At from the bismuth target using heat and volatilization.
Equipment:
-
Tube furnace capable of reaching 850°C.[5]
-
Quartz tube to hold the irradiated target.
-
Inert gas supply (e.g., nitrogen or argon) with a flow controller.
-
Cold trap (e.g., a PEEK or Teflon capillary cooled with dry ice/ethanol or ice water).[4][5][15]
-
Gas-wash bottle with a reducing agent (e.g., Na₂S₂O₅) to trap any escaping this compound.[4]
Procedure:
-
Place the irradiated bismuth target into the quartz tube.
-
Assemble the distillation apparatus, connecting the quartz tube through the furnace to the cold trap and then to the gas-wash bottle.
-
Begin flowing a gentle stream of inert gas through the system.
-
Heat the furnace to a temperature between 650°C and 850°C.[4][5] At this temperature, the this compound will volatilize while the bismuth remains in the molten state.
-
The volatilized ²¹¹At is carried by the inert gas stream and condenses in the cold trap.
-
Continue the distillation for a sufficient time to ensure complete transfer of the this compound (this can be very rapid, on the order of minutes).[15]
-
After distillation, turn off the furnace and allow the system to cool.
-
The trapped ²¹¹At can then be dissolved in a suitable solvent, such as chloroform, methanol, or pure water, for subsequent use.[5]
Protocol 4: this compound-211 Separation by Wet Chemistry
This protocol outlines a common wet chemistry procedure for isolating ²¹¹At using solvent extraction.
Materials:
-
Concentrated nitric acid (HNO₃)
-
8 M Hydrochloric acid (HCl)
-
Diisopropyl ether (DIPE)
-
Sodium hydroxide (NaOH) solution
-
Glassware for dissolution and extraction (e.g., round bottom flask, separatory funnel)
-
Heating mantle or distillation apparatus
Procedure:
-
Dissolution: Place the irradiated bismuth target in a suitable vessel and dissolve it in concentrated nitric acid. This is a highly efficient step, transferring >99% of the activity into the solution.[9][16]
-
Nitric Acid Removal: Remove the excess nitric acid, for example, by distillation.[16]
-
Residue Dissolution: Dissolve the remaining white residue in 8 M HCl.[16]
-
Solvent Extraction: Transfer the HCl solution to a separatory funnel and add an equal volume of DIPE. Shake vigorously to extract the ²¹¹At into the organic DIPE phase, leaving the bulk bismuth in the aqueous HCl phase.[4][16]
-
Washing: To further purify the ²¹¹At, wash the DIPE phase several times with fresh 8 M HCl to remove any remaining bismuth.[16]
-
Back-Extraction: Back-extract the ²¹¹At from the DIPE phase into a fresh aqueous phase, such as a dilute NaOH solution.[16] This provides the final, purified ²¹¹At solution.
Mandatory Visualizations
The following diagrams illustrate the key processes in this compound-211 production.
Caption: Nuclear reaction for ²¹¹At production and its subsequent decay pathway.
Caption: High-level experimental workflow for cyclotron production of ²¹¹At.
Caption: Step-by-step workflow for the wet chemistry separation of ²¹¹At.
References
- 1. isotopes.gov [isotopes.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. At-211 Production – SJY Group [cyclotron.tamu.edu]
- 7. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 8. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 11. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proceedings.jacow.org [proceedings.jacow.org]
- 13. osti.gov [osti.gov]
- 14. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dry-distillation of this compound-211 from irradiated bismuth targets: a time-saving procedure with high recovery yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 19. Targeted cancer therapy: Researchers speed up this compound-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. osti.gov [osti.gov]
Application Notes and Protocols for Astatine-211 Radiolabeling of Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its potent and localized cytotoxic effects.[1][2] Its 7.2-hour half-life is well-suited for conjugation with monoclonal antibodies (mAbs), which can selectively deliver the α-emitter to tumor cells.[1][2] However, the unique chemistry of this compound and the challenges of working with a short-lived, high-activity radionuclide necessitate well-defined and robust radiolabeling protocols.[3][4]
These application notes provide an overview of the common strategies for labeling monoclonal antibodies with this compound-211, detailed experimental protocols, and a summary of key performance data from published studies.
Radiolabeling Strategies
The two primary strategies for labeling monoclonal antibodies with this compound-211 are direct and indirect astatination.
-
Direct Astatination: This method involves the direct electrophilic substitution of this compound onto the antibody, typically at tyrosine or histidine residues. While seemingly straightforward, direct astatination often requires harsh conditions that can denature the antibody and generally results in low in vivo stability of the At-C bond.[2][3]
-
Indirect Astatination: This is the more widely used and reliable approach. It involves a two-step process where a bifunctional coupling agent (linker) is first astatinated and then conjugated to the monoclonal antibody.[1] This method offers greater control over the reaction conditions, preserves the immunoreactivity of the antibody, and results in more stable radioconjugates.[1][5] The most common approach for indirect labeling involves the use of N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE) or similar precursors to form N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB), which then reacts with lysine residues on the antibody.[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the this compound-211 radiolabeling of monoclonal antibodies.
| Labeling Method | Antibody/Fragment | Bifunctional Linker | Radiochemical Yield (%) | Specific Activity | Immunoreactivity (%) | Reference |
| Indirect (Two-Step) | Trastuzumab | N-succinimidyl-3-(trimethylstannyl)benzoate | 68-81 | up to 1 GBq/mg | - | [6] |
| Indirect (Two-Step) | 81C6 | N-succinimidyl 3-(trimethylstannyl)benzoate | - | up to 4 mCi/mg | High | [5] |
| Indirect (Two-Step) | Murine 81C6 mAb | N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) | 56 ± 18 (conjugation yield) | 100 MBq/mg | 92 | [7][8] |
| Indirect (Two-Step) | Chimeric 81C6 | N-succinimidyl 3-[²¹¹At]astatobenzoate | 76 ± 8 (coupling yield) | - | 83.3 ± 5.3 | [9][10] |
| Indirect (One-Step) | Trastuzumab | N-succinimidyl-3-(trimethylstannyl)benzoate | >70 | - | - | [11] |
| Indirect | Anti-HER2 Nanobody 2Rs15d | Boc₂-SGMTB, m-MeATE, MSB | >95 (radiochemical purity) | - | - | [12] |
| Indirect | Anti-HER2 sdAb 5F7 | [(²¹¹At)]SAGMB, iso-[(²¹¹At)]SAGMB | >98 (radiochemical purity) | - | >80 | [13] |
| Antibody Conjugate | In Vitro/In Vivo Model | Key Stability/Efficacy Findings | Reference |
| [²¹¹At]SAGMB-2Rs15d | SKOV-3 xenografted mice | Minor uptake in normal tissues, rapid kidney clearance. | [12] |
| Astatinated Nbs with m-MeATE or MSB | SKOV-3 xenografted mice | Elevated uptake in lungs and stomach, indicating some release of ²¹¹At. | [12] |
| Directly astatinated trastuzumab | Non-tumor-bearing nude mice | Minor differences in organ uptake compared to the conventional two-step method. | [6] |
| ²¹¹At-labeled Me1-14 F(ab')2 | D-54 MG human glioma xenografts | Selective and specific tumor targeting. | [5] |
| ²¹¹At-labeled trastuzumab | In vitro | Addition of sodium ascorbate protected the conjugate from oxidative stress and maintained stability. | [14][15] |
Experimental Protocols
Protocol 1: Indirect Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
This protocol is a generalized procedure based on methodologies described in several publications.[7][8][9][10]
Materials:
-
This compound-211 (produced via the ²⁰⁹Bi(α,2n)²¹¹At reaction)[3][12]
-
N-succinimidyl 3-trimethylstannylbenzoate (m-MeATE) precursor[7][8]
-
N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)[6][7][8]
-
Monoclonal antibody (e.g., Trastuzumab, 81C6) in a suitable buffer (e.g., borate buffer, pH 8.5)[9][10]
-
Solvents: Methanol, Acetic acid
-
Purification supplies: Size-exclusion chromatography columns (e.g., PD-10), HPLC system.
-
Quenching agent: Sodium ascorbate[16]
Procedure:
Step 1: Production and Purification of this compound-211
-
Produce this compound-211 by irradiating a bismuth target with alpha particles.[3][12]
-
Purify the this compound-211 from the target material, typically via dry distillation.[9][10]
Step 2: Synthesis of N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
-
Dissolve the purified this compound-211 in a suitable solvent such as methanol.
-
To prevent radiolytic decomposition, N-chlorosuccinimide (NCS) can be added to the methanol used to recover the ²¹¹At.[7][8]
-
Add the m-MeATE precursor to the this compound-211 solution.
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS), to facilitate the electrophilic substitution of the trimethylstannyl group with this compound-211.[6][7][8]
-
Allow the reaction to proceed for a short duration (typically a few minutes).
Step 3: Conjugation of [²¹¹At]SAB to the Monoclonal Antibody
-
Without prior purification of the [²¹¹At]SAB intermediate, add the reaction mixture to the monoclonal antibody solution buffered at approximately pH 8.5.[7][8][9][10] The [²¹¹At]SAB will react with the ε-amino groups of lysine residues on the antibody.
-
Incubate the reaction mixture for a specified time (e.g., 15-30 minutes) at room temperature.
Step 4: Purification of the ²¹¹At-labeled Monoclonal Antibody
-
Quench the reaction by adding a suitable agent like sodium ascorbate.[16]
-
Purify the ²¹¹At-labeled mAb from unreacted [²¹¹At]SAB and other small molecules using size-exclusion chromatography (e.g., a PD-10 column).
Step 5: Quality Control
-
Radiochemical Purity: Determine the percentage of this compound-211 successfully conjugated to the antibody using methods like instant thin-layer chromatography (ITLC), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), or size-exclusion high-performance liquid chromatography (HPLC).[8]
-
Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen using in vitro cell binding assays.[8][9]
-
Sterility and Apyrogenicity: Perform standard tests to ensure the final product is sterile and free of pyrogens for in vivo applications.[7][8]
Protocol 2: Direct One-Step Radiolabeling of a Pre-conjugated Monoclonal Antibody
This protocol is a simplified approach that can offer high radiochemical yields.[6][11]
Materials:
-
Monoclonal antibody pre-conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate.
-
This compound-211
-
Reaction buffer (e.g., citrate buffer, pH 5.5)[16]
-
Solvents: Methanol, Acetic acid
-
Purification and quality control supplies as in Protocol 1.
Procedure:
Step 1: Preparation of the Immunoconjugate
-
Conjugate the monoclonal antibody with the N-succinimidyl-3-(trimethylstannyl)benzoate reagent according to established protocols.
-
Purify the resulting immunoconjugate.
Step 2: Astatination of the Immunoconjugate
-
Activate the purified this compound-211 with N-iodosuccinimide (NIS) in a methanol/acetic acid solution.[6][11][16]
-
Add the activated this compound to the immunoconjugate dissolved in a suitable buffer (e.g., citrate buffer, pH 5.5).
-
The reaction is typically rapid, often proceeding almost instantaneously.[6][11]
Step 3: Purification and Quality Control
-
Purify the ²¹¹At-labeled mAb using size-exclusion chromatography.
-
Perform quality control checks as described in Protocol 1.
Visualizations
Caption: Workflow for the indirect radiolabeling of monoclonal antibodies with this compound-211.
Caption: Comparison of direct and indirect this compound-211 labeling of monoclonal antibodies.
Conclusion
The successful development of this compound-211 labeled monoclonal antibodies for targeted alpha therapy relies on well-characterized and reproducible radiolabeling protocols. The indirect labeling strategy, particularly the two-step method using stannyl precursors, is currently the most established and reliable approach, offering high radiochemical yields and preserving the biological function of the antibody. Careful purification and rigorous quality control are essential to ensure the safety and efficacy of the final radiopharmaceutical product. Further research into novel linkers and labeling strategies continues to refine and improve the stability and therapeutic potential of these promising cancer treatments.[3][17][18]
References
- 1. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide this compound-211: preservation of immunoreactivity and in vivo localizing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct procedure for the production of 211At-labeled antibodies with an epsilon-lysyl-3-(trimethylstannyl)benzamide immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. High-level production of alpha-particle-emitting (211)At and preparation of (211)At-labeled antibodies for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stabilization of an 211At-Labeled Antibody with Sodium Ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and in vivo evaluation of linkers for 211At labeling of humanized anti-Tac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Alpha Therapy with Astatine-211 for Glioma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies including surgery, radiation, and chemotherapy.[1][2][3][4] The highly invasive nature of glioma cells and the presence of the blood-brain barrier pose significant challenges to effective treatment.[1] Targeted Alpha Therapy (TAT) has emerged as a promising therapeutic modality for glioma, offering the potential to deliver highly cytotoxic alpha-particle radiation directly to tumor cells while minimizing damage to surrounding healthy brain tissue.[1][2][5]
Astatine-211 (²¹¹At) is a particularly promising radionuclide for TAT due to its optimal physical properties. It has a half-life of 7.2 hours, which is long enough for production, radiolabeling, and administration, yet short enough to minimize long-term radiation exposure.[6][7][8][9] ²¹¹At decays via alpha emission, releasing high-energy alpha particles (5.9 and 7.5 MeV) with a short path length in tissue (55-80 µm), resulting in dense ionization and highly localized cell killing.[7][10][11][12] This high linear energy transfer (LET) radiation induces complex, difficult-to-repair DNA double-strand breaks, leading to efficient cell death that is often independent of cell cycle phase or oxygenation status.[4]
This document provides detailed application notes and protocols for researchers and drug development professionals working on targeted alpha therapy with this compound-211 for glioma. It covers the production of ²¹¹At, radiolabeling of targeting vectors, and preclinical evaluation methodologies.
I. This compound-211 Production and Purification
This compound-211 is typically produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction, where a natural bismuth target is bombarded with an alpha particle beam.[2][13][14] To minimize the co-production of the long-lived ²¹⁰At isotope, which decays to the highly radiotoxic ²¹⁰Po, the alpha beam energy is generally maintained around 28-29 MeV.[15]
Protocol 1: this compound-211 Production and Dry Distillation Purification
1. Target Preparation:
- A target of natural bismuth (²⁰⁹Bi) is prepared. The thickness and design of the target can vary between cyclotron facilities.
2. Cyclotron Irradiation:
- The bismuth target is irradiated with an alpha particle beam of approximately 28-29 MeV.[15] The duration of irradiation depends on the desired activity of ²¹¹At.
3. This compound-211 Separation (Dry Distillation):
- Following irradiation, the ²¹¹At is separated from the bulk bismuth target. Dry distillation is a common method.
- The irradiated target is heated in a quartz tube under a stream of inert gas (e.g., argon or nitrogen).
- This compound, being more volatile than bismuth, vaporizes and is carried by the gas stream.
- The ²¹¹At is then collected in a cold trap, typically a cooled capillary tube or a solvent.
4. Quality Control:
- The radionuclidic purity of the final ²¹¹At product is assessed using gamma spectroscopy to ensure the absence of significant quantities of ²¹⁰At and other impurities.
Recent advancements have led to the development of automated systems for ²¹¹At production and purification, which can reduce processing time to under 20 minutes and minimize radiation dose to personnel.[6]
II. Radiolabeling of Targeting Vectors with this compound-211
The success of ²¹¹At-TAT relies on the stable conjugation of the radionuclide to a targeting vector that can selectively deliver it to glioma cells. Both monoclonal antibodies (mAbs) and small molecules have been investigated for this purpose.
A. Targeting Vectors for Glioma
Several molecular targets that are overexpressed in glioma have been explored for ²¹¹At-TAT:
-
Tenascin-C: An extracellular matrix glycoprotein overexpressed in over 90% of glioblastomas and associated with a poor prognosis.[2] The chimeric monoclonal antibody 81C6 (ch81C6) targets tenascin-C.[16]
-
Epidermal Growth Factor Receptor variant III (EGFRvIII): A constitutively active mutation of the EGFR found in a subset of gliomas.[2]
-
L-type Amino Acid Transporter 1 (LAT1): Overexpressed in glioma cells to support their high metabolic demand. Phenylalanine and its derivatives can be used as targeting vectors.[17][18]
-
Sodium/Iodide Symporter (NIS): While not naturally expressed in glioma, it can be used as a therapeutic transgene, allowing for the uptake of astatide ([²¹¹At]At⁻).[19][20]
-
Syndecan-1 (SDC1): A cell surface proteoglycan involved in cell adhesion and proliferation.[21][22]
B. Radiolabeling Protocols
The chemistry of this compound is complex, resembling that of iodine but with some metallic properties.[13] A key challenge in ²¹¹At radiolabeling is achieving a stable bond between the this compound and the targeting vector to prevent deastatination in vivo.[14]
Protocol 2: Astatination of Monoclonal Antibodies using N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE)
This method allows for the formation of a more stable aryl astatide bond.[11][23]
1. Synthesis of N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB):
- Purified ²¹¹At is reacted with the precursor m-MeATE in the presence of an oxidizing agent (e.g., N-chlorosuccinimide).
- The resulting astato-destannylation reaction produces 3-[²¹¹At]astatobenzoic acid.
- This is then converted to the active ester, [²¹¹At]SAB.
2. Conjugation to the Monoclonal Antibody:
- The purified [²¹¹At]SAB is added to a solution of the monoclonal antibody (e.g., ch81C6) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
- The reaction is allowed to proceed at room temperature for a specified time.
3. Purification of the Radiolabeled Antibody:
- The radiolabeled antibody is separated from unreacted [²¹¹At]SAB and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column).
4. Quality Control:
- Radiochemical Purity: Determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
- Immunoreactivity: The binding affinity of the radiolabeled antibody to its target antigen is assessed using in vitro binding assays with glioma cells.[11][23]
Protocol 3: Astatination of Phenylalanine
This protocol is relevant for targeting the LAT1 transporter.[17][18]
1. Precursor Synthesis:
- A suitable precursor, such as a borono-phenylalanine derivative, is synthesized.[17]
2. Astatination Reaction:
- The purified ²¹¹At is reacted with the phenylalanine precursor in the presence of an oxidizing agent.
3. Purification:
- The resulting ²¹¹At-labeled phenylalanine ([²¹¹At]At-PA) is purified using HPLC.
4. Quality Control:
- Radiochemical purity is determined by HPLC.
III. Preclinical Evaluation of ²¹¹At-Radiopharmaceuticals for Glioma
A thorough preclinical evaluation is crucial to assess the efficacy and safety of new ²¹¹At-based therapeutic agents. This involves in vitro studies on glioma cell lines and in vivo studies in animal models.
A. In Vitro Studies
Protocol 4: In Vitro Cytotoxicity Assay (Colony Formation Assay)
This assay determines the ability of single cells to proliferate and form colonies after treatment with the radiopharmaceutical.
1. Cell Culture:
- Human glioma cell lines (e.g., D-247 MG, U-87MG, GL261) are cultured in appropriate media.[7][17][24]
2. Treatment:
- Cells are seeded in multi-well plates and allowed to attach.
- The cells are then incubated with varying concentrations of the ²¹¹At-labeled compound (e.g., ²¹¹At-ch81C6 or [²¹¹At]At-PA) for a defined period (e.g., 1 hour).[7][25]
3. Colony Formation:
- After incubation, the cells are washed, trypsinized, and re-seeded at a low density in fresh media.
- The cells are allowed to grow for a period sufficient for colony formation (typically 10-14 days).
4. Staining and Counting:
- Colonies are fixed and stained (e.g., with crystal violet).
- Colonies containing at least 50 cells are counted.
5. Data Analysis:
- The surviving fraction is calculated for each treatment concentration relative to untreated controls.
- Dose-response curves are generated, and parameters such as the D₀ (the dose required to reduce the surviving fraction to 37%) can be determined.[19]
Protocol 5: Cellular Uptake and Internalization Assay
This assay quantifies the binding and internalization of the radiopharmaceutical by glioma cells.
1. Cell Culture and Treatment:
- Glioma cells are seeded in multi-well plates.
- Cells are incubated with the ²¹¹At-labeled compound at 4°C (to assess total binding) or 37°C (to assess internalization).
2. Washing and Lysis:
- At various time points, the cells are washed to remove unbound radioactivity.
- For internalization studies, an acid wash (e.g., glycine buffer, pH 2.5) can be used to distinguish between surface-bound and internalized radioactivity.
- The cells are then lysed.
3. Radioactivity Measurement:
- The radioactivity in the cell lysate is measured using a gamma counter.
4. Data Analysis:
- Uptake is typically expressed as a percentage of the added dose per million cells.
B. In Vivo Studies
Animal models of glioma are essential for evaluating the biodistribution, therapeutic efficacy, and toxicity of ²¹¹At-radiopharmaceuticals. Orthotopic xenograft or allograft models, where human or murine glioma cells are implanted into the brains of immunodeficient or syngeneic mice, respectively, are commonly used.[2][21][22]
Protocol 6: Biodistribution and Dosimetry Studies in Glioma-Bearing Mice
1. Animal Model:
- Establish orthotopic glioma tumors in mice (e.g., by stereotactic injection of GL261 cells into C57BL/6JRj mice).[21][22]
2. Administration of Radiopharmaceutical:
- The ²¹¹At-labeled compound is administered to the tumor-bearing mice, typically via intravenous or intratumoral/intracavitary injection.[2][21]
3. Tissue Harvesting and Measurement:
- At various time points post-injection, mice are euthanized, and major organs and tissues (including the tumor, brain, blood, liver, kidneys, spleen, etc.) are collected and weighed.
- The radioactivity in each tissue sample is measured using a gamma counter.
4. Data Analysis:
- The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
- Time-activity curves are generated for each organ.
5. Dosimetry Calculations:
- The residence time of ²¹¹At in each organ is calculated from the time-activity curves.
- The absorbed radiation dose to each organ is then calculated using standard methods, such as the MIRD (Medical Internal Radiation Dose) formalism.[21]
Protocol 7: Therapeutic Efficacy Study in Glioma-Bearing Mice
1. Animal Model and Treatment Groups:
- Establish orthotopic glioma tumors in mice.
- Mice are randomized into treatment groups:
- Vehicle control (e.g., saline)
- ²¹¹At-labeled specific targeting vector
- ²¹¹At-labeled non-specific control vector
- Unlabeled specific targeting vector
2. Administration and Monitoring:
- The respective treatments are administered to the mice.
- Tumor growth is monitored over time using non-invasive imaging techniques (e.g., bioluminescence imaging or MRI) or by monitoring for clinical signs.[21][22]
- Animal body weight and overall health are monitored as indicators of toxicity.
3. Endpoint and Data Analysis:
- The primary endpoint is typically overall survival.
- Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined (e.g., using the log-rank test).
- Tumor growth inhibition is also assessed.
IV. Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of ²¹¹At-Labeled Compounds in Glioma Cell Lines
| Cell Line | Targeting Vector | Target | D₀ (Gy) | Reference |
| D-247 MG | ²¹¹At-ch81C6 | Tenascin | 0.24-0.28 | [7][25] |
| NIS-expressing glioma cells | [²¹¹At]At⁻ | NIS | Significantly lower than ¹³¹I | [19][20] |
Table 2: In Vivo Therapeutic Efficacy of ²¹¹At-TAT in Orthotopic Glioma Models
| Animal Model | Targeting Vector | Dose (kBq) | Outcome | Reference |
| C57BL/6JRj (GL261 allograft) | ²¹¹At-9E7.4 (anti-SDC1) | 100 | 70% survival | [5] |
| C6 glioma xenograft | [²¹¹At]At-PA | 1000 | Significant tumor growth suppression | [17][18][26] |
| Recurrent brain tumor patients | ²¹¹At-ch81C6 | 71-347 MBq | Well-tolerated, encouraging survival | [2][10] |
V. Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for ²¹¹At-TAT development for glioma.
Caption: Key signaling pathways in glioma and the effect of ²¹¹At.
VI. Conclusion
Targeted alpha therapy with this compound-211 represents a highly promising and potent treatment strategy for glioma. The high LET and short range of alpha particles emitted by ²¹¹At allow for targeted destruction of tumor cells while sparing adjacent healthy brain tissue. The development of stable radiolabeling techniques and the identification of suitable molecular targets are critical for the clinical translation of this approach. The protocols and data presented herein provide a framework for researchers and drug developers to advance the preclinical development of novel ²¹¹At-based radiopharmaceuticals for the treatment of this devastating disease. Future research should continue to focus on optimizing targeting vectors, improving dosimetry, and exploring combination therapies to further enhance the therapeutic efficacy of ²¹¹At-TAT for glioma.
References
- 1. Targeted Alpha Therapy for Glioblastoma: Review on In Vitro, In Vivo and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current landscape and future directions of targeted-alpha-therapy for glioblastoma treatment [thno.org]
- 3. Frontiers | Targeting Glioblastoma Stem Cells: A Review on Biomarkers, Signal Pathways and Targeted Therapy [frontiersin.org]
- 4. Frontiers | Targeted alpha therapy for glioblastoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. The cytotoxicity and microdosimetry of this compound-211-labeled chimeric monoclonal antibodies in human glioma and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Exploring a new cancer treatment option in radioactive isotope this compound-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 10. Clinical Experience with α-Particle–Emitting 211At: Treatment of Recurrent Brain Tumor Patients with 211At-Labeled Chimeric Antitenascin Monoclonal Antibody 81C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Current landscape and future directions of targeted-alpha-therapy for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Targeted alpha therapy using this compound (211At)-labeled phenylalanine: A preclinical study in glioma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity of (211)at-astatide and (131)I-iodide to glioma tumor cells expressing the sodium/iodide symporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. Brain intratumoural this compound-211 radiotherapy targeting syndecan-1 leads to durable glioblastoma remission and immune memory in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain intratumoural this compound-211 radiotherapy targeting syndecan-1 leads to durable glioblastoma remission and immune memory in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Labeling monoclonal antibodies and F(ab')2 fragments with the alpha-particle-emitting nuclide this compound-211: preservation of immunoreactivity and in vivo localizing capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. meridian.allenpress.com [meridian.allenpress.com]
- 26. Targeted alpha therapy using this compound (211At)-labeled phenylalanine: A preclinical study in glioma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of Astatine-211 in Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a high-linear energy transfer (LET) alpha-particle emitting radionuclide with a half-life of 7.2 hours, making it a promising candidate for targeted alpha therapy (TAT) in oncology.[1] Its short-range, highly cytotoxic alpha particles can effectively kill cancer cells while minimizing damage to surrounding healthy tissues.[1] This document provides a comprehensive overview of preclinical studies using ²¹¹At in various cancer models, including detailed experimental protocols and a summary of quantitative data to guide researchers in this field.
I. Quantitative Data Summary
The following tables summarize the efficacy and toxicity data from various preclinical studies of this compound-211 in different cancer models.
Table 1: Therapeutic Efficacy of this compound-211 in Preclinical Cancer Models
| Cancer Model | Targeting Vector | Animal Model | Administered Activity | Key Efficacy Results | Reference(s) |
| Glioblastoma | 9E7.4 mAb (anti-Syndecan-1) | C57BL/6JRj mice with orthotopic GL261 tumors | 100 kBq (intratumoral) | Up to 70% survival rate. | [1] |
| Phenylalanine (PA) | Nude mice with subcutaneous C6 glioma xenografts | 0.1, 0.5, 1 MBq | Dose-dependent tumor growth suppression. | [2][3] | |
| Ovarian Cancer | MX35 F(ab')₂ | Nude mice with intraperitoneal OVCAR-3 xenografts | 400, 800, 1200 kBq | High efficacy in treating micrometastatic growth. | [4] |
| Neuroblastoma | meta-astatobenzylguanidine (MABG) | Mice with disseminated IMR-05NET/GFP/LUC tumors | 12.9 MBq/kg/fraction (x4) | Significantly prolonged survival. | |
| Prostate Cancer | PSMA-5 | NOD/SCID mice with subcutaneous LNCaP xenografts | 0.39 ± 0.03 MBq | Excellent tumor growth suppression. | [5] |
Table 2: Toxicity Profile of this compound-211 in Preclinical Models
| Animal Model | This compound-211 Compound | Administered Activity | Observed Toxicities | Reference(s) |
| BALB/c Mice | Free ²¹¹At | 61 kBq/g | Pathological changes in spleen, lymph nodes, bone marrow, gonads, thyroid, salivary glands, and stomach. | [3] |
| CBA Mice | Free ²¹¹At | Minimum toxic dose | Radiation-induced necrosis and fibrosis of the thyroid gland; temporary reduction in peripheral blood lymphocytes, platelets, and red cells; severe reduction in reproductive cells in the testis. | [2] |
| ICR Mice | [²¹¹At]PSMA-5 | 5, 12, 35 MBq/kg | No severe toxicity observed up to 35 MBq/kg. Dose-dependent single-cell necrosis/apoptosis in salivary glands and intestinal tracts. | [6] |
| Cynomolgus Monkeys | [²¹¹At]PSMA-5 | 9 MBq/kg | Mild leukopenia 24 hours post-administration. | [6] |
II. Experimental Protocols
This section provides detailed protocols for key experiments in the preclinical evaluation of this compound-211 based radiopharmaceuticals.
Protocol 1: Radiolabeling of Monoclonal Antibodies with this compound-211
This protocol describes a direct astatination procedure for monoclonal antibodies.[7][8]
Materials:
-
This compound-211 solution
-
Monoclonal antibody (e.g., Trastuzumab) conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE)
-
N-iodosuccinimide (NIS)
-
Methanol
-
1% Acetic acid
-
0.2 M Sodium carbonate buffer (pH 8.5)
-
Gel filtration column (e.g., NAP-5)
-
Reaction vials
-
Gamma counter
Procedure:
-
Prepare a dry residue of this compound (20–50 MBq) in a reaction vial.
-
Activate the this compound by adding a solution of NIS in methanol:1% acetic acid.
-
Prepare the antibody conjugate in 0.2 M sodium carbonate buffer (pH 8.5).
-
Add the activated this compound solution to the antibody conjugate solution. The reaction is typically complete within 5 minutes.[9]
-
Isolate the astatinated antibody using a gel filtration column.
-
Determine the radiochemical yield and purity using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Measure the final activity using a calibrated gamma counter.
Protocol 2: In Vitro Cytotoxicity Assessment - Clonogenic Survival Assay
This protocol is adapted for evaluating the cytotoxicity of alpha-emitting radionuclides.[10][11]
Materials:
-
Cancer cell line of interest (e.g., LLC, HeLa, AD293)[12]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound-211 labeled compound
-
6-well plates or 100-mm dishes
-
Incubator (37°C, 5% CO₂)
-
Fixative (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
-
Stereomicroscope
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells into 6-well plates or 100-mm dishes at a density that will result in approximately 50-100 colonies per plate after treatment. This requires prior optimization for each cell line and radiation dose.
-
Allow cells to attach and grow for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-211 labeled compound in complete culture medium.
-
Remove the medium from the cell plates and add the medium containing the this compound-211 compound.
-
Incubate for a defined period (e.g., 1, 24, or 72 hours).[12]
-
-
Colony Formation:
-
After the incubation period, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Remove the medium and wash the plates with PBS.
-
Fix the colonies with the fixative solution for at least 30 minutes.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells using a stereomicroscope.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the untreated control group: PE = (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the SF as a function of the this compound-211 concentration to generate a dose-response curve.
-
Protocol 3: Subcutaneous Xenograft Tumor Model Establishment
This protocol details the procedure for establishing subcutaneous tumors in immunodeficient mice.[1][7][13]
Materials:
-
Immunodeficient mice (e.g., nude, SCID)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, but recommended to improve tumor take rate)[13]
-
1 mL syringes with 23-25 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
70% Ethanol
Procedure:
-
Cell Preparation:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with PBS or HBSS.
-
Resuspend the cells in cold PBS or HBSS to the desired concentration (typically 1x10⁶ to 1x10⁷ cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice. Keep the mixture on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair from the injection site (typically the flank).
-
Clean the shaved area with 70% ethanol.
-
-
Injection:
-
Draw the cell suspension into a 1 mL syringe.
-
Gently lift the skin at the injection site and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL).
-
Slowly withdraw the needle to prevent leakage of the cell suspension.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Monitor the mice regularly for tumor growth, which can be measured using calipers.
-
Protocol 4: Biodistribution Study in Mice
This protocol outlines the steps for determining the in vivo distribution of an this compound-211 labeled compound.[14][15][16]
Materials:
-
Tumor-bearing mice
-
This compound-211 labeled compound
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Tared collection tubes
-
Gamma counter
Procedure:
-
Administration of Radiopharmaceutical:
-
Anesthetize the mice.
-
Inject a known amount of the this compound-211 labeled compound (typically via the tail vein) in a volume not exceeding 0.3 mL for mice.[15]
-
-
Tissue Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize a group of mice (typically 3-5 mice per time point).
-
Immediately collect blood via cardiac puncture.
-
Dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, thyroid).
-
Place each tissue sample into a pre-weighed collection tube.
-
-
Measurement of Radioactivity:
-
Weigh each tissue sample to determine its wet weight.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
%ID/g = [(Counts per minute in tissue / Weight of tissue in g) / (Total counts per minute injected)] x 100.
-
Plot the %ID/g for each organ over time to visualize the biodistribution and clearance profile of the radiopharmaceutical.
-
Protocol 5: Hematological and Histopathological Toxicity Assessment
This protocol describes methods to evaluate the toxicity of this compound-211 therapy in mice.[2][3][6][17]
A. Hematological Toxicity Assessment
Materials:
-
Treated and control mice
-
Blood collection tubes (e.g., with EDTA)
-
Automated hematology analyzer or manual methods (hemocytometer)
Procedure:
-
Blood Collection:
-
At various time points post-treatment, collect blood samples from the mice (e.g., via retro-orbital sinus or cardiac puncture at sacrifice).
-
-
Blood Cell Counting:
-
Analyze the blood samples for complete blood counts (CBC), including white blood cells (WBC), red blood cells (RBC), platelets, and hemoglobin levels.
-
-
Data Analysis:
-
Compare the blood cell counts of the treated groups to the control group to assess the degree of myelosuppression.
-
B. Histopathological Analysis
Materials:
-
Treated and control mice
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study or at specific time points, euthanize the mice.
-
Collect organs of interest (e.g., kidneys, liver, spleen, bone marrow, salivary glands).
-
Fix the tissues in 10% neutral buffered formalin.
-
-
Tissue Processing and Staining:
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks using a microtome.
-
Stain the tissue sections with H&E.
-
-
Microscopic Examination:
-
Examine the stained tissue sections under a microscope to identify any pathological changes, such as necrosis, inflammation, fibrosis, or apoptosis.
-
Compare the histology of tissues from treated animals to that of control animals.
-
III. Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: Radiolabeling and In Vivo Evaluation
Caption: Workflow for this compound-211 radiopharmaceutical development.
Signaling Pathway: Targeted Alpha Therapy Induced DNA Damage
Caption: this compound-211 induced DNA damage and cell death pathway.
References
- 1. LLC cells tumor xenograft model [protocols.io]
- 2. The effect of the alpha-particle emitter this compound-211 in the mouse at the minimum toxic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of this compound-211 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hematological Toxicity in Mice after High Activity Injections of 177Lu-PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 211At-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Monitoring the biodistribution of radiolabeled therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hematological Toxicity in Mice after High Activity Injections of 177Lu-PSMA-617 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Astatinated Compounds in Medical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for Targeted Alpha Therapy (TAT), a form of radiotherapy designed to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.[1][2] Its therapeutic potential stems from the emission of high-energy alpha particles with a short path length of approximately 70 µm, delivering potent and localized cytotoxicity.[1] With a half-life of 7.2 hours, ²¹¹At is long enough for production, chemical synthesis, and administration, yet short enough to limit long-term radiation exposure.[3][4]
The synthesis of astatinated radiopharmaceuticals, however, presents unique challenges due to the limited availability of ²¹¹At, the unique chemistry of this compound, and the in vivo instability of the carbon-astatine bond.[5][6] This document provides detailed application notes and experimental protocols for the production of this compound-211, and the synthesis of astatinated small molecules and antibodies, addressing these challenges and offering guidance for researchers in this burgeoning field.
Production of this compound-211
This compound-211 is artificially produced in a cyclotron.[7] The most common production route involves the alpha particle bombardment of a natural bismuth-209 target.[5][8]
Nuclear Reaction: ²⁰⁹Bi(α, 2n)²¹¹At
This reaction is most efficient with alpha particles accelerated to approximately 28 MeV.[5][9] Following irradiation, ²¹¹At must be separated from the bismuth target material. Two primary methods for this separation are dry distillation and wet extraction.[6][7]
Experimental Protocol: Dry Distillation of this compound-211
This protocol describes a common method for separating ²¹¹At from a bismuth target.
Materials:
-
Irradiated bismuth target
-
Quartz tube furnace
-
Argon gas supply
-
Cold trap (e.g., a PEEK tubing cryotrap) cooled with liquid nitrogen
-
Chloroform or a dilute solution of N-chlorosuccinimide (NCS) in methanol for elution
Procedure:
-
Carefully remove the irradiated bismuth target from the cyclotron.
-
Place the target in a quartz tube situated within a tube furnace.
-
Connect the quartz tube to a cold trap cooled with liquid nitrogen.
-
Begin a slow flow of argon gas through the quartz tube.
-
Gradually heat the furnace to approximately 650-800 °C. At this temperature, the this compound will volatilize.
-
The volatilized ²¹¹At is carried by the argon gas stream and deposits in the cold trap.
-
After a sufficient collection time (typically 30-60 minutes), turn off the furnace and allow the system to cool.
-
Elute the collected ²¹¹At from the cold trap using a small volume of chloroform or NCS/methanol solution.
Quality Control:
-
The radionuclidic purity of the final ²¹¹At solution should be assessed using gamma spectroscopy to ensure the absence of long-lived contaminants like ²¹⁰At.
Synthesis of Astatinated Small Molecules
The direct labeling of small molecules with this compound can be challenging. A common and effective strategy is the use of organotin or organosilicon precursors for electrophilic destannylation or desilylation, respectively.[10][11]
Experimental Protocol: Astatination of a Small Molecule via Destannylation
This protocol outlines the synthesis of an astatinated small molecule using a tri-n-butylstannyl precursor.
Materials:
-
Tri-n-butylstannyl precursor of the small molecule of interest
-
²¹¹At in a suitable solvent (e.g., chloroform)
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS))
-
Reaction vial
-
Heating block
-
HPLC system for purification
Procedure:
-
In a reaction vial, dissolve the tri-n-butylstannyl precursor in a suitable organic solvent.
-
Add the ²¹¹At solution to the vial.
-
Add the oxidizing agent (e.g., NCS) to initiate the electrophilic substitution reaction.
-
Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 10-15 minutes).[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the astatinated product using reverse-phase HPLC.
-
Collect the fraction containing the desired product and remove the solvent under a stream of nitrogen.
Quality Control:
-
Determine the radiochemical yield and purity of the final product using radio-HPLC.
Synthesis of Astatinated Antibodies
Antibodies are large biomolecules and their direct astatination is often inefficient and can lead to unstable products.[12] A more robust method involves the use of bifunctional coupling agents, such as N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB). This two-step approach first involves the synthesis of the astatinated agent, which is then conjugated to the antibody.
Experimental Protocol: Astatination of an Antibody using [²¹¹At]SAB
Step 1: Synthesis of N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
Materials:
-
N-succinimidyl-3-(tri-n-butylstannyl)benzoate precursor
-
²¹¹At in chloroform
-
N-chlorosuccinimide (NCS)
-
Reaction vial, heating block, HPLC system
Procedure:
-
Follow a similar procedure as described for the astatination of a small molecule via destannylation, using the N-succinimidyl-3-(tri-n-butylstannyl)benzoate precursor.
-
Purify the resulting [²¹¹At]SAB using HPLC.
Step 2: Conjugation of [²¹¹At]SAB to the Antibody
Materials:
-
Purified [²¹¹At]SAB
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Evaporate the solvent from the purified [²¹¹At]SAB.
-
Reconstitute the [²¹¹At]SAB in a small volume of a solvent compatible with the antibody solution (e.g., DMSO).
-
Add the reconstituted [²¹¹At]SAB to the antibody solution. The succinimidyl ester group of SAB will react with primary amines (e.g., lysine residues) on the antibody.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Purify the astatinated antibody from unreacted [²¹¹At]SAB and other small molecules using a size-exclusion chromatography column.
Quality Control:
-
Determine the radiochemical yield and purity of the astatinated antibody using radio-TLC or radio-HPLC.
-
Assess the immunoreactivity of the astatinated antibody using a cell-binding assay.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of astatinated compounds.
| Process | Parameter | Typical Value | Reference |
| ²¹¹At Production | Thick Target Yield (28-29.5 MeV α) | 16.3 to 41 MBq/µA-h | [10] |
| ²¹¹At Production | Isolation Yield (Dry Distillation) | ~80% | [4] |
| Small Molecule Synthesis | Radiochemical Yield ([²¹¹At]astato-L-phenylalanine via desilylation) | 64-75% | [11] |
| Small Molecule Synthesis | Radiochemical Yield ([²¹¹At]AUdR via destannylation) | 85-90% | [13] |
| Antibody Conjugation | Radiochemical Yield ([²¹¹At]SAB synthesis) | >80% with stabilization | [14] |
| Compound Type | Example Compound | Radiochemical Purity | In Vitro Stability (Time, Conditions) | Reference |
| Small Molecule | [²¹¹At]astato-L-phenylalanine | >99% | Not specified | [13] |
| Small Molecule | [²¹¹At]3'-At-PIB-OMe | Not specified | Stable for at least 3h in PBS | [15] |
| Antibody Conjugate | Astatinated MSB-conjugate | High | Stable with long shelf life prior to astatination | [16] |
Visualizing Workflows and Pathways
Experimental Workflow: Production and Purification of this compound-211
Caption: Workflow for the production of this compound-211.
Logical Relationship: Strategies for Astatination
Caption: Overview of astatination strategies.
Signaling Pathway: Antibody-Targeted Alpha Therapy
Caption: Targeted alpha therapy signaling cascade.
Conclusion
The development of astatinated compounds for medical research is a rapidly advancing field with the potential to revolutionize cancer therapy.[2][17] While significant challenges remain, particularly concerning the in vivo stability of these compounds, ongoing research into novel labeling strategies and stabilizing chemical modifications is paving the way for more effective and clinically viable ²¹¹At-based radiopharmaceuticals.[17][18] The protocols and data presented here provide a foundation for researchers to contribute to this exciting area of nuclear medicine.
References
- 1. perceptive.com [perceptive.com]
- 2. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auntminnie.com [auntminnie.com]
- 5. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20210139389A1 - Automatic process platform for the production of this compound-211 [ at 211] radiopharmaceuticals - Google Patents [patents.google.com]
- 8. This compound-211: production and availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
- 11. A convenient and reproducible method for the synthesis of astatinated 4-[211At]astato-l-phenylalanine via electrophilic desilylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of astatinated benzothiazole compounds for their potential use in Targeted Alpha Therapy (TAT) strategies to treat Alzheimer's disease-associated amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophilic and Nucleophilic Astatination Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current electrophilic and nucleophilic astatination techniques for the development of α-emitting radiopharmaceuticals. Detailed protocols for key methodologies are presented, along with comparative data to aid in the selection of the most appropriate technique for a given application.
Introduction to Astatination Chemistry
Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its optimal physical properties, including a half-life of 7.21 hours and the emission of high-energy α-particles.[1] These characteristics make it highly cytotoxic to cancer cells with a short path length, minimizing damage to surrounding healthy tissue.[2] However, the development of ²¹¹At-based radiopharmaceuticals is challenged by the limited understanding of this compound's chemistry and the potential for in vivo deastatination.[1]
The two primary approaches for incorporating ²¹¹At into molecules are electrophilic and nucleophilic astatination, which are analogous to radioiodination methods.[1] Electrophilic methods, particularly astatodemetallation of organometallic precursors, are the most established.[3] In contrast, nucleophilic techniques, such as copper-catalyzed reactions, are emerging as milder and more efficient alternatives.[4]
Electrophilic Astatination Techniques
Electrophilic astatination involves the reaction of an electron-rich substrate with an electrophilic this compound species (At⁺). The most common and versatile method is astatodemetallation, where a metal-carbon bond in an organometallic precursor is cleaved by the electrophilic this compound.[3]
Astatodestannylation
Astatodestannylation, the reaction of an organotin precursor with an electrophilic this compound source, is a widely used method for labeling both small molecules and antibodies.[5] This technique offers high radiochemical yields under mild conditions.[3]
Quantitative Data for Electrophilic Astatination
| Technique | Precursor | Target Molecule | Oxidizing Agent | Solvent | Time | Temp. | RCY (%) | Reference |
| Astatodestannylation | Solid-supported tin precursor | MABG | H₂O₂/HOAc | Methanol | 5-60 min | RT | 63 ± 13 | [6] |
| Astatodestannylation | N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE) | Trastuzumab | N-iodosuccinimide (NIS) | Methanol/Acetic Acid | < 2 min | RT | 68-81 | [7][8] |
| Astatodesilylation | Aryl silyl precursor | MABG | N-chlorosuccinimide (NCS), Trifluoroacetic acid (TFA) | TFA | ~28 min | 70°C | 80.3 ± 4.4 | [9][10] |
Experimental Workflow: Electrophilic Astatination of an Antibody
Detailed Protocol: Direct Astatination of Trastuzumab using an Organotin Precursor
This protocol is adapted from the method described for the direct astatination of antibodies.[7][8]
Materials:
-
Trastuzumab conjugated with N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE immunoconjugate) in sodium acetate buffer (pH 5.5).
-
This compound-211 (²¹¹At) produced from a cyclotron and purified.[1]
-
N-iodosuccinimide (NIS) stock solution (e.g., 44 µM and 4.4 mM) in methanol with 1% acetic acid.[8]
-
Sodium ascorbate solution (0.25 M).
-
Chloroform.
-
Reaction vial (e.g., 5 mL).
-
Automated radiopharmaceutical synthesis module (optional).[11]
Procedure:
-
Preparation of this compound-211:
-
Produce ²¹¹At via the ²⁰⁹Bi(α, 2n)²¹¹At nuclear reaction in a cyclotron.[8]
-
Recover the ²¹¹At from the bismuth target using a dry distillation method, eluting with chloroform.[11]
-
Transfer the desired amount of the ²¹¹At solution to a reaction vial and evaporate the chloroform under a gentle stream of nitrogen to obtain a dry residue.
-
-
Astatination Reaction:
-
To the dry ²¹¹At residue, add the NIS-1 solution (44 µM in methanol/1% acetic acid) to activate the this compound. Allow the reaction to proceed for 30 seconds.[11]
-
Add the m-MeATE-Trastuzumab immunoconjugate solution.
-
Add the NIS-2 solution (4.4 mM in methanol/1% acetic acid) and allow the astatination reaction to proceed for 1-2 minutes.[11]
-
Quench the reaction by adding sodium ascorbate solution.
-
-
Purification and Quality Control:
-
Purify the astatinated antibody using size-exclusion chromatography or other suitable methods to remove unreacted ²¹¹At and other small molecules.
-
Perform quality control checks, including radiochemical purity (e.g., by methanol precipitation or radio-TLC/HPLC), immunoreactivity, and stability.[7]
-
Nucleophilic Astatination Techniques
Nucleophilic astatination methods utilize the astatide anion (At⁻) and are gaining traction due to their milder reaction conditions and potential for higher efficiency.
Copper-Catalyzed Astatination of Boronic Esters
This recently developed technique allows for rapid astatination of aryl and heteroaryl boronic esters at room temperature, avoiding the use of toxic organotin reagents.[4]
Quantitative Data for Nucleophilic Astatination
| Technique | Precursor | Target Molecule | Catalyst | Solvent | Time | Temp. | RCY (%) | Reference |
| Cu-Catalyzed | Aryl boronic ester | PARP Inhibitor | Cu(pyridine)₄(OTf)₂ | Methanol:Acetonitrile (4:1) | 10 min | RT | >80 | [12][13] |
| Aryliodonium Salt | Unsymmetrical aryliodonium tosylates | Small Molecules | None | Acetonitrile | 30 min | 65°C | >90 | [14][15] |
| Halogen Exchange | 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol | Steroid | Crown ether | - | 10 min | 70°C | ~80 | [16] |
| Dediazoniation | Diazonium salt | Proteins | None | - | 1 h | 20°C | 50-55 | [16] |
Experimental Workflow: Nucleophilic Astatination of a Small Molecule
Detailed Protocol: Copper-Catalyzed Astatination of an Aryl Boronic Ester
This protocol is based on the method developed by Reilly et al.[12][13]
Materials:
-
Aryl or heteroaryl boronic ester precursor.
-
Copper(II) tetrakis(pyridine) triflate (Cu(pyridine)₄(OTf)₂).
-
Sodium astatide ([²¹¹At]NaAt) solution.
-
Methanol:Acetonitrile (4:1, v/v) solvent mixture.
-
Reaction vial.
-
HPLC system for purification and analysis.
Procedure:
-
Preparation of Sodium Astatide ([²¹¹At]NaAt):
-
Produce and purify ²¹¹At as described previously.
-
Prepare [²¹¹At]NaAt by reducing the purified ²¹¹At.
-
-
Astatination Reaction:
-
In a reaction vial, dissolve the aryl boronic ester precursor (e.g., 15 µmol) and Cu(pyridine)₄(OTf)₂ (e.g., 0.75 µmol) in 150 µL of the methanol:acetonitrile (4:1) solvent mixture.
-
Add the [²¹¹At]NaAt solution (e.g., 3-6 MBq) to the reaction mixture.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the astatinated product using reverse-phase HPLC.
-
Determine the radiochemical conversion (RCC) and radiochemical yield (RCY) by radio-HPLC analysis. The identity of the product can be confirmed by co-elution with a non-radioactive iodinated standard.[12]
-
Biological Applications and Signaling Pathways
Astatinated compounds are being developed to target various biological pathways implicated in cancer.
PARP Inhibition in Cancer Therapy
PARP inhibitors are a class of drugs that induce "synthetic lethality" in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] Astatinated PARP inhibitors could potentially deliver a highly cytotoxic payload directly to the tumor cells.
Signaling Pathway of PARP Inhibition
Targeting CD138 in Multiple Myeloma
CD138 (Syndecan-1) is a transmembrane proteoglycan highly expressed on multiple myeloma cells and is involved in their growth, survival, and proliferation.[17] Astatinated antibodies targeting CD138 are being investigated for the treatment of this malignancy.[18]
Role of CD138 in Multiple Myeloma
Conclusion
The field of this compound radiopharmaceutical chemistry is rapidly evolving, with significant advancements in both electrophilic and nucleophilic astatination techniques. While traditional electrophilic methods using organotin precursors remain robust and widely used, newer nucleophilic strategies, such as the copper-catalyzed astatination of boronic esters, offer milder, faster, and more environmentally friendly alternatives. The choice of astatination method will depend on the specific targeting molecule, the desired reaction conditions, and the scale of production. The continued development of these techniques, coupled with a deeper understanding of the biological targets, will be crucial for realizing the full therapeutic potential of this compound-211 in oncology.
References
- 1. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Kit Method for the High Level Synthesis of [211At]MABG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial | PLOS One [journals.plos.org]
- 9. Production of 211At and automated radiosynthesis of [211At]MABG via electrophilic astatodesilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on the reactivity of nucleophilic radiohalogens with arylboronic acids in water: access to an efficient single-step method for the radio ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05191H [pubs.rsc.org]
- 11. Therapeutic Efficacy of this compound-211-Labeled Trastuzumab on Radioresistant SKOV-3 Tumors in Nude Mice (Journal Article) | OSTI.GOV [osti.gov]
- 12. Rapid Cu-Catalyzed [211At]Astatination and [125I]Iodination of Boronic Esters at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Cu-Catalyzed [211At]Astatination and [125I]Iodination of Boronic Esters at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unexpected Behavior of the Heaviest Halogen this compound in the Nucleophilic Substitution of Aryliodonium Salts [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Targeted therapy for multiple myeloma: an overview on CD138-based strategies [frontiersin.org]
- 18. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Astatine-211 Sodium Astatide ([²¹¹At]NaAt) for the Treatment of Radioiodine-Refractory Differentiated Thyroid Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 ([²¹¹At]NaAt) is an investigational targeted alpha-particle therapy for the treatment of differentiated thyroid cancer (DTC) that is refractory to conventional radioactive iodine ([¹³¹I]NaI) therapy. This compound-211 is a high-linear energy transfer (LET) alpha-emitting radionuclide with a half-life of 7.2 hours.[1] Its therapeutic potential in thyroid cancer stems from its chemical similarity to iodine, allowing it to be taken up by thyroid cells and cancer cells expressing the sodium-iodide symporter (NIS).[2][3][4] The high-energy, short-range alpha particles emitted by this compound-211 induce complex DNA double-strand breaks in target cells, leading to potent cytotoxicity with limited damage to surrounding healthy tissue.[2][5]
These application notes provide a comprehensive overview of the preclinical and clinical development of [²¹¹At]NaAt for thyroid cancer, including detailed experimental protocols and a summary of key data.
Mechanism of Action
[²¹¹At]NaAt is selectively transported into thyroid and thyroid cancer cells via the sodium-iodide symporter (NIS). Once inside the cell, the emitted alpha particles from this compound-211 deposit a high amount of energy over a very short distance, causing irreparable DNA double-strand breaks and inducing apoptosis.[2][5] This mechanism is particularly advantageous in treating radioiodine-refractory DTC, where tumors may still express NIS but are resistant to the beta-particle radiation from ¹³¹I.
Data Summary
Preclinical Efficacy and Biodistribution
Preclinical studies in mouse xenograft models of human thyroid cancer (K1-NIS cells) have demonstrated the superior therapeutic efficacy of [²¹¹At]NaAt compared to [¹³¹I]NaI.
Table 1: Comparative Efficacy of [²¹¹At]NaAt and [¹³¹I]NaI in K1-NIS Xenograft Mice [6][7]
| Treatment Group | Administered Activity (MBq) | Tumor Regrowth Observed (days post-injection) |
| [²¹¹At]NaAt | 0.4 | 18 |
| 0.8 | 25 | |
| 1.2 | 46 | |
| [¹³¹I]NaI | 1 | <12 |
| 3 | <12 | |
| 8 | <12 |
Table 2: Biodistribution of [²¹¹At]NaAt in K1-NIS Xenograft Mice (% Administered Activity/g) [6]
| Organ | 3 hours post-injection (mean ± SD) | 24 hours post-injection (mean ± SD) |
| Thyroid | 15.1 ± 3.5 | 5.3 ± 1.2 |
| Salivary Gland | 8.2 ± 1.9 | 1.5 ± 0.4 |
| Stomach | 12.3 ± 2.8 | 2.1 ± 0.6 |
| Tumor | 5.6 ± 1.3 | 1.0 ± 0.3 |
| Blood | 1.1 ± 0.3 | 0.1 ± 0.0 |
| Liver | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Kidneys | 0.7 ± 0.2 | 0.1 ± 0.0 |
Clinical Trial Data (NCT05275946)
A Phase I clinical trial (Alpha-T1) is evaluating the safety and efficacy of [²¹¹At]NaAt in patients with radioiodine-refractory DTC.
Table 3: Dose Escalation and Dose-Limiting Toxicities (DLTs) in the Alpha-T1 Trial [8][9]
| Dose Level (MBq/kg) | Number of Patients | DLTs Observed |
| 1.25 | 2 | 0 |
| 2.5 | 3 | 0 |
| 3.5 | 6 | 3 (Grade 3 lymphopenia or leukopenia) |
Table 4: Preliminary Efficacy in the Alpha-T1 Trial [8]
| Dose Level (MBq/kg) | Thyroglobulin Reduction >50% | CT-based Response (6 months) | ¹³¹I SPECT Response |
| 1.25 | 0/1 (0%) | 1/1 Stable Disease (SD) | 1/1 SD |
| 2.5 | 1/3 (33%) | 3/3 SD | 1/3 Partial Response (PR), 2/3 SD |
| 3.5 | 2/5 (40%) | 5/6 SD or non-CR/non-PD, 1/6 Progressive Disease (PD) | 1/5 Complete Response (CR), 1/5 PR, 2/5 SD, 1/5 PD |
Experimental Protocols
Production of [²¹¹At]NaAt for Injection
This protocol is based on the methodology developed at Osaka University Hospital for the Alpha-T1 clinical trial.
-
This compound-211 Production: this compound-211 is produced by irradiating a bismuth (²⁰⁹Bi) target with alpha particles in a cyclotron via the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.
-
Purification: The this compound-211 is separated from the bismuth target using dry distillation.
-
Formulation: The purified this compound-211 is dissolved in a sterile solution containing 1% ascorbic acid and 2.3% sodium hydrogen carbonate to stabilize the astatide ion (At⁻). The addition of ascorbic acid is crucial for improving the radiochemical purity and enhancing the uptake of [²¹¹At]NaAt by thyroid cells.[10]
-
Sterilization and Quality Control: The final solution is passed through a 0.22 µm sterile filter. Quality control tests are performed to ensure radiochemical purity, radionuclidic purity, sterility, and endotoxin levels are within acceptable limits for human administration.
In Vitro Evaluation of [²¹¹At]NaAt
1. Cell Culture:
-
Human papillary thyroid cancer cells expressing NIS (e.g., K1-NIS) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
2. Colony Formation Assay:
-
Prepare a single-cell suspension of K1-NIS cells.
-
Seed a known number of cells (e.g., 100-1000 cells/well) in 6-well plates.
-
After 24 hours, treat the cells with varying concentrations of [²¹¹At]NaAt (e.g., 0 to 1 MBq) for a defined period (e.g., 1 hour).
-
Remove the medium containing [²¹¹At]NaAt and replace it with a fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the surviving fraction.
3. DNA Double-Strand Break (DSB) Assay (γ-H2AX Staining):
-
Seed K1-NIS cells on coverslips in a 24-well plate.
-
Treat the cells with [²¹¹At]NaAt (e.g., 0 to 1 MBq) for a short duration (e.g., 20 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to counterstain the nuclei.
-
Visualize and quantify the γ-H2AX foci using fluorescence microscopy. The percentage of DSB induction can be calculated as the ratio of the area of DNA damage (γ-H2AX signal) to the nuclear area (DAPI signal).[7]
In Vivo Evaluation in a Mouse Xenograft Model
1. Tumor Induction:
-
Subcutaneously inject a suspension of K1-NIS cells (e.g., 1 x 10⁶ cells in 0.1 mL PBS) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[11]
-
Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).
2. Biodistribution Study:
-
Intravenously inject a known activity of [²¹¹At]NaAt (e.g., 0.12 MBq) into tumor-bearing mice.[6]
-
At various time points (e.g., 3 and 24 hours) post-injection, euthanize the mice.[6]
-
Dissect and weigh major organs and the tumor.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected activity per gram of tissue (%IA/g).
3. Therapy Study:
-
Randomize tumor-bearing mice into different treatment groups: vehicle control and varying doses of [²¹¹At]NaAt (e.g., 0.4, 0.8, and 1.2 MBq).[6]
-
Administer a single intravenous injection of the assigned treatment.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight as an indicator of toxicity.
-
Follow the mice for survival analysis.
4. SPECT/CT Imaging:
-
For in vivo imaging of [²¹¹At]NaAt distribution, anesthetize the mice and perform SPECT/CT imaging at desired time points post-injection.
-
Use a SPECT scanner equipped with a medium-energy collimator.
-
Acquire whole-body images to visualize the biodistribution of [²¹¹At]NaAt.
Clinical Protocol for [²¹¹At]NaAt Therapy (Alpha-T1 Trial, NCT05275946)
1. Patient Selection:
-
Patients with differentiated thyroid cancer (papillary or follicular) refractory to standard ¹³¹I therapy.[5]
-
Adequate performance status (ECOG 0-2) and organ function.[5]
2. Pre-treatment Preparation:
-
Two weeks of a low-iodine diet.
-
Recombinant human TSH (rhTSH) stimulation to enhance NIS expression and uptake of [²¹¹At]NaAt.
3. [²¹¹At]NaAt Administration:
-
A single intravenous administration of [²¹¹At]NaAt.
-
Dose escalation is performed in cohorts of patients (1.25, 2.5, and 3.5 MBq/kg) following a modified 3+3 design.[8]
4. Patient Monitoring and Follow-up:
-
Safety: Monitor for adverse events, with a focus on hematologic toxicity, which is the primary dose-limiting toxicity.[8][12] Regular blood counts are essential.
-
Pharmacokinetics and Dosimetry: Blood and urine samples are collected at various time points to determine the pharmacokinetic profile of [²¹¹At]NaAt. Whole-body imaging (SPECT/CT) is performed to assess biodistribution and calculate absorbed radiation doses to tumors and normal organs.
-
Efficacy: Tumor response is evaluated by measuring serum thyroglobulin levels and through imaging (CT and ¹³¹I SPECT) at 3 and 6 months post-treatment.[8]
Conclusion
This compound-211 sodium astatide represents a promising targeted alpha therapy for patients with radioiodine-refractory differentiated thyroid cancer. Preclinical studies have demonstrated its superior efficacy over traditional ¹³¹I therapy. The ongoing Phase I clinical trial is providing valuable data on the safety and preliminary efficacy of [²¹¹At]NaAt in this patient population. The detailed protocols provided herein are intended to facilitate further research and development in this exciting field of nuclear medicine.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using this compound | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. [Investigator-Initiated Clinical Trial of 211At-NaAt against Refractory Thyroid Cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. articl.net [articl.net]
Application Notes and Protocols for Biodistribution Studies of Astatine-211 Labeled Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of molecules labeled with Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for targeted alpha therapy.[1][2][3][4][5] The protocols outlined below are intended to serve as a guide for researchers in the development and preclinical evaluation of ²¹¹At-labeled radiopharmaceuticals.
Introduction to this compound-211
This compound-211 is a high-energy alpha-emitter with a half-life of 7.2 hours, making it an attractive candidate for targeted radionuclide therapy.[6] Its alpha particles have a short range in tissue, leading to highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[7] However, the unique chemistry of this compound and the need for specialized handling present challenges in the development and evaluation of ²¹¹At-labeled molecules.[4][8] Accurate assessment of the in vivo biodistribution of these molecules is critical for determining their therapeutic potential and potential off-target toxicities.
Key Experimental Workflows
The successful execution of a biodistribution study for an ²¹¹At-labeled molecule involves a series of well-defined steps, from radionuclide production to data analysis. The general workflow is depicted below.
Experimental Protocols
Protocol 1: this compound-211 Production and Purification
This compound-211 is typically produced in a cyclotron via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[4][5]
Materials:
-
Bismuth-209 target
-
Cyclotron with ~28 MeV alpha particle beam
-
Dry distillation apparatus
-
Chloroform
-
Sodium hydroxide solution (0.01 M)
Procedure:
-
Irradiate the bismuth-209 target with an alpha particle beam in the cyclotron.
-
After irradiation, transfer the target to a hot cell for processing.
-
Isolate the ²¹¹At from the bismuth target using a dry distillation method. This involves heating the target in a quartz tube under a flow of inert gas to volatilize the this compound, which is then collected in a cold trap.
-
Extract the collected ²¹¹At into an organic solvent such as chloroform.
-
Back-extract the this compound into an aqueous phase, for example, a dilute sodium hydroxide solution, for subsequent radiolabeling reactions.
Protocol 2: Radiolabeling of a Monoclonal Antibody (mAb) with this compound-211
This protocol describes a common method for labeling a monoclonal antibody using a tin precursor.
Materials:
-
This compound-211 in a suitable solvent
-
N-succinimidyl 3-trimethylstannylbenzoate (m-MeATE)
-
N-chlorosuccinimide (NCS) or another oxidizing agent
-
Monoclonal antibody in a suitable buffer (e.g., borate buffer, pH 8.5)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of the Labeling Agent: React the purified ²¹¹At with m-MeATE in the presence of an oxidizing agent like NCS to form N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB).
-
Antibody Conjugation: Add the prepared SAB to the monoclonal antibody solution. The succinimidyl ester group of SAB will react with primary amines (e.g., lysine residues) on the antibody.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes).
-
Purification: Purify the ²¹¹At-labeled antibody from unreacted SAB and other small molecules using a size-exclusion chromatography column equilibrated with PBS.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Immunoreactivity: Assess the binding affinity of the radiolabeled antibody to its target antigen.
-
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the steps for conducting a biodistribution study in a rodent model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
²¹¹At-labeled molecule in a sterile, injectable solution
-
Anesthetic agent
-
Syringes and needles
-
Dissection tools
-
Tared collection tubes
-
Gamma counter
Procedure:
-
Animal Model: Utilize an appropriate animal model that reflects the disease of interest. For cancer studies, this is often a mouse with a subcutaneously implanted tumor.
-
Administration: Administer a known amount of the ²¹¹At-labeled molecule to each mouse, typically via intravenous injection into the tail vein.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals (typically 3-5 mice per time point).
-
Tissue Collection: Immediately following euthanasia, collect blood via cardiac puncture and dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Tissue Weighing: Place each tissue sample into a pre-weighed tube and record the wet weight.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
Data Presentation
Quantitative biodistribution data should be presented in a clear and organized manner to facilitate comparison between different molecules and experimental conditions. The following tables provide examples of how to summarize this data.
Table 1: Biodistribution of ²¹¹At-labeled Anti-HER2 Antibody in SKOV-3 Tumor-Bearing Mice (%ID/g ± SD)
| Tissue | 1 hour | 4 hours | 24 hours | 48 hours |
| Blood | 15.2 ± 2.1 | 10.5 ± 1.8 | 3.1 ± 0.6 | 1.2 ± 0.3 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Lungs | 5.3 ± 0.9 | 3.8 ± 0.7 | 1.5 ± 0.4 | 0.8 ± 0.2 |
| Liver | 6.8 ± 1.2 | 8.2 ± 1.5 | 5.5 ± 1.1 | 3.1 ± 0.7 |
| Spleen | 3.5 ± 0.6 | 4.1 ± 0.8 | 2.8 ± 0.5 | 1.5 ± 0.3 |
| Kidneys | 4.2 ± 0.7 | 3.5 ± 0.6 | 2.1 ± 0.4 | 1.2 ± 0.2 |
| Stomach | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Intestines | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.2 ± 0.4 | 2.5 ± 0.5 |
| Muscle | 1.2 ± 0.2 | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Bone | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Tumor | 8.5 ± 1.5 | 12.1 ± 2.2 | 15.3 ± 2.8 | 10.2 ± 1.9 |
Data is hypothetical and for illustrative purposes only.
Table 2: Biodistribution of ²¹¹At-labeled RGD Peptide in U87MG Tumor-Bearing Mice (%ID/g ± SD)
| Tissue | 1 hour | 4 hours | 24 hours |
| Blood | 2.5 ± 0.5 | 0.8 ± 0.2 | 0.1 ± 0.0 |
| Heart | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.2 ± 0.0 |
| Liver | 3.1 ± 0.6 | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Spleen | 0.9 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 10.2 ± 1.8 | 5.1 ± 0.9 | 1.2 ± 0.2 |
| Stomach | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 |
| Intestines | 1.2 ± 0.2 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Muscle | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Bone | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Tumor | 5.2 ± 0.9 | 3.8 ± 0.7 | 1.1 ± 0.2 |
Data is hypothetical and for illustrative purposes only.
Conclusion
The protocols and guidelines presented here provide a framework for conducting robust and reproducible biodistribution studies of this compound-211 labeled molecules. Adherence to detailed and standardized procedures is essential for obtaining high-quality data that can accurately inform the development of novel targeted alpha therapies. Careful consideration of the radiolabeling chemistry, quality control, and in vivo experimental design will ultimately contribute to the successful translation of these promising therapeutics from the laboratory to the clinic.
References
- 1. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound‐211—Towards In Vivo Stable this compound‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratumoral administration of this compound-211-labeled gold nanoparticle for alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Understanding of this compound’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
Application Notes and Protocols for Dosimetry Calculations of Astatine-211 in Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astatine-211 (²¹¹At) is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its high linear energy transfer (LET) and short-range alpha particles, which can effectively kill cancer cells while sparing surrounding healthy tissue.[1][2] Accurate dosimetry is crucial for the clinical translation of ²¹¹At-based radiopharmaceuticals to ensure therapeutic efficacy and minimize toxicity.[3][4] These application notes provide an overview of the principles and methodologies for dosimetry calculations involving this compound-211, including data from preclinical studies and detailed experimental protocols.
This compound-211 decays with a half-life of 7.2 hours, primarily through two pathways: alpha decay to bismuth-207 (42%) and electron capture to polonium-211 (58%), which then rapidly decays via alpha emission to stable lead-207.[5] The emitted alpha particles have energies of 5.87 MeV and 7.45 MeV.[6] It is these high-energy alpha particles that are responsible for the potent cytotoxicity of ²¹¹At-based therapies.[7]
Dosimetry Principles
The standard approach for calculating the absorbed dose from internally administered radionuclides is the Medical Internal Radionuclide Dose (MIRD) formalism.[8][9] The mean absorbed dose (D) to a target tissue from a source organ is calculated as the product of the total number of radioactive decays in the source organ and the "S-value," which represents the mean absorbed dose to the target organ per radioactive decay in the source organ.[8]
For alpha emitters like this compound-211, dosimetry presents unique challenges due to the short range and high LET of the emitted alpha particles.[4] This necessitates consideration of the microscopic distribution of the radionuclide, as the energy deposition is highly localized.[10] Microdosimetry, which analyzes the stochastic nature of energy deposition in microscopic volumes like cell nuclei, is therefore essential for understanding the biological effects of ²¹¹At.[6][11]
A critical aspect of ²¹¹At dosimetry is the behavior of its daughter nuclide, polonium-211 (²¹¹Po). The diffusion of ²¹¹Po atoms from the site of ²¹¹At decay can significantly impact the dose distribution, potentially reducing the total dose to the target cell by a factor of two for dispersed cells.[11]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on the biodistribution and dosimetry of various this compound-211 labeled compounds. These data are essential for estimating human absorbed doses and predicting potential toxicities.
Table 1: Biodistribution of Free ²¹¹At and ²¹¹At-MABG in Normal Mice (% Injected Activity per Gram) [3]
| Organ | Free ²¹¹At (1 hour) | ²¹¹At-MABG (1 hour) |
| Blood | 2.9 ± 0.6 | 1.8 ± 0.3 |
| Heart | 4.1 ± 0.8 | 5.2 ± 1.1 |
| Lungs | 10.2 ± 2.1 | 3.5 ± 0.7 |
| Liver | 3.5 ± 0.7 | 4.1 ± 0.8 |
| Spleen | 6.8 ± 1.5 | 2.1 ± 0.4 |
| Kidneys | 3.9 ± 0.8 | 3.2 ± 0.6 |
| Stomach | 15.3 ± 3.2 | 2.8 ± 0.5 |
| Thyroid | 25.1 ± 5.3 | 6.8 ± 1.4 |
Table 2: Estimated Human Absorbed Doses from Free ²¹¹At and ²¹¹At-MABG based on Mouse Biodistribution Data (Gy/MBq) [3]
| Organ | Free ²¹¹At | ²¹¹At-MABG |
| Adrenals | 0.43 | 1.02 |
| Heart Wall | 0.89 | 1.29 |
| Kidneys | 0.31 | 0.29 |
| Liver | 0.30 | 0.38 |
| Lungs | 0.85 | 0.32 |
| Spleen | 0.53 | 0.19 |
| Stomach Wall | 1.28 | 0.26 |
| Thyroid | 15.1 | 4.08 |
Table 3: Dosimetry and Cytotoxicity of ²¹¹At-labeled Monoclonal Antibodies in Human Cancer Cell Lines [6]
| Cell Line | Monoclonal Antibody | D₃₇ (Gy) | Average Alpha-Particle Hits to Nucleus for 37% Survival |
| D-247 MG (Glioma) | 81C6 (anti-tenascin) | 0.24 - 0.28 | 1 - 2 |
| SK-MEL-28 (Melanoma) | Mel-14 (anti-proteoglycan) | 0.27 - 0.29 | 1 - 2 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of ²¹¹At-Labeled Compounds
This protocol describes the methodology for assessing the cytotoxic effects of this compound-211 labeled compounds on cancer cells in vitro.
1. Cell Culture:
-
Culture human cancer cell lines (e.g., D-247 MG glioma, SK-MEL-28 melanoma) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Radiolabeling:
-
Label the targeting molecule (e.g., monoclonal antibody, peptide) with this compound-211 using established methods, such as reacting with N-succinimidyl 3-[²¹¹At]astatobenzoate.[12]
-
Purify the radiolabeled compound to remove free ²¹¹At.
3. Cell Treatment:
-
Seed a known number of cells into 96-well plates or other suitable culture vessels.
-
After cell attachment, replace the medium with fresh medium containing varying concentrations of the ²¹¹At-labeled compound (e.g., 0-20 kBq/mL).[6]
-
Incubate for a defined period (e.g., 1 hour).[6]
4. Clonogenic Survival Assay:
-
After incubation, wash the cells to remove the radiolabeled compound.
-
Trypsinize the cells and plate a known number of cells into new culture dishes.
-
Allow the cells to form colonies for 10-14 days.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction as the ratio of colonies formed in treated versus untreated cells.
5. Data Analysis:
-
Plot the surviving fraction as a function of the activity concentration.
-
Determine the D₃₇, the dose required to reduce cell survival to 37%.[6]
Protocol 2: Preclinical Biodistribution and Dosimetry Study in Mice
This protocol outlines the procedure for evaluating the biodistribution and calculating absorbed doses of an this compound-211 labeled compound in a murine model.
1. Animal Model:
-
Use an appropriate mouse strain (e.g., athymic mice for xenograft models, normal mice for toxicity studies).[3][12]
-
If using a tumor model, subcutaneously implant human cancer cells into the flanks of the mice.[13]
2. Administration of Radiopharmaceutical:
-
Administer a known activity of the ²¹¹At-labeled compound to the mice via intravenous (tail vein) injection.[3]
3. Biodistribution Study:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize groups of mice.[3][12]
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, thyroid, tumor).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter, counting the characteristic X-rays of polonium-211 (77-92 keV).[14]
-
Calculate the percent injected activity per gram of tissue (%IA/g).[3]
4. Dosimetry Calculations:
-
Integrate the time-activity curves for each organ to determine the total number of disintegrations.
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed doses to human organs based on the mouse biodistribution data, applying appropriate scaling factors.[3]
Visualizations
Caption: Mechanism of action of this compound-211 targeted alpha therapy.
References
- 1. perceptive.com [perceptive.com]
- 2. New Understanding of this compound’s Chemical Properties Will Aid Targeted Alpha Therapy for Cancer | Department of Energy [energy.gov]
- 3. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling and Dosimetry for Alpha-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity and microdosimetry of this compound-211-labeled chimeric monoclonal antibodies in human glioma and melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted alpha therapies using 211At: A Geant4 simulation of dose and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. projects.itn.pt [projects.itn.pt]
- 9. nrc.gov [nrc.gov]
- 10. A microdosimetric model of this compound-211 labeled antibodies for radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microdosimetry of this compound-211 single-cell irradiation: role of daughter polonium-211 diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue distribution and radiation dosimetry of this compound-211-labeled chimeric 81C6, an alpha-particle-emitting immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Clinical Trials Involving Astatine-211 Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current landscape of clinical trials involving astatine-211 (²¹¹At) radiopharmaceuticals. The protocols detailed below are based on methodologies reported in preclinical and clinical studies, offering a guide for researchers and drug development professionals in this emerging field of targeted alpha therapy.
Introduction to this compound-211 in Targeted Alpha Therapy
This compound-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its optimal physical properties.[1][2][3] It has a half-life of 7.2 hours, which is long enough for production, radiolabeling, and administration, while minimizing long-term radiation exposure to patients.[1] ²¹¹At decays with the emission of a single alpha particle per decay, simplifying dosimetry calculations and reducing the risk of unpredictable doses from radioactive daughter nuclides.[1][3] The high linear energy transfer (LET) and short path length of alpha particles (typically 50-100 µm) cause dense, localized ionization, leading to highly cytotoxic double-strand DNA breaks in targeted cancer cells with minimal damage to surrounding healthy tissue.[4][5]
The production of ²¹¹At is primarily achieved through the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction in a cyclotron.[2][6] Despite the potential of ²¹¹At, its limited availability and the complexities of its radiochemistry have been historical challenges to its widespread clinical use.[7] However, recent advancements in production and automated synthesis are increasing its accessibility for clinical research.[6][8]
Current Clinical Trials with this compound-211 Radiopharmaceuticals
Several clinical trials are underway to evaluate the safety and efficacy of various ²¹¹At-labeled radiopharmaceuticals for different cancer indications.
[²¹¹At]NaAt for Differentiated Thyroid Cancer
A pioneering clinical trial at Osaka University in Japan is investigating the use of sodium astatide ([²¹¹At]NaAt) for patients with differentiated thyroid cancer that is refractory to standard radioiodine (¹³¹I) therapy.[1][4][9] The chemical similarity of this compound to iodine allows for its uptake by thyroid cells via the sodium-iodide symporter (NIS).[1][3][4]
Table 1: Summary of the Phase I Clinical Trial of [²¹¹At]NaAt (NCT05275946)
| Parameter | Details |
| Trial Identifier | NCT05275946 |
| Radiopharmaceutical | [²¹¹At]NaAt (TAH-1005) |
| Indication | Differentiated thyroid cancer (papillary and follicular) refractory to standard treatment |
| Study Phase | Phase I |
| Study Design | Dose-escalation, 3+3 design |
| Administration | Single intravenous injection |
| Dose Levels | Starting at 1.25 MBq/kg, escalating to 2.5 MBq/kg and 3.5 MBq/kg |
| Primary Endpoint | Assessment of adverse events and dose-limiting toxicities (DLTs) |
| Secondary Endpoints | Pharmacokinetics, absorbed dose, and therapeutic efficacy |
| Patient Population | 11 patients planned |
| Key Findings (Preliminary) | - DLTs (Grade 3 hematologic toxicity) observed at 3.5 MBq/kg.[10] - Other adverse events included salivary gland swelling, xerostomia, nausea, and vomiting.[10] - Preliminary efficacy observed with reductions in thyroglobulin levels and stable disease in a majority of patients.[10] |
²¹¹At-Labeled Monoclonal Antibodies for Hematologic Malignancies
The Fred Hutchinson Cancer Center is conducting several early-phase clinical trials using ²¹¹At-labeled monoclonal antibodies as part of conditioning regimens for hematopoietic cell transplantation (HCT) in patients with advanced hematologic malignancies.[1][3] The primary agent under investigation is ²¹¹At-BC8-B10, an anti-CD45 monoclonal antibody.[3]
Table 2: Summary of Clinical Trials with ²¹¹At-BC8-B10
| Parameter | Details |
| Trial Identifier | NCT03128034 |
| Radiopharmaceutical | ²¹¹At-BC8-B10 (anti-CD45 mAb) |
| Indication | High-risk Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), or Myelodysplastic Syndrome (MDS) |
| Study Phase | Phase I/II |
| Study Design | Dose-escalation |
| Administration | Intravenous infusion over 6-8 hours on day -7 before HCT |
| Conditioning Regimen | Includes fludarabine and total body irradiation (TBI) |
| Primary Endpoint | Maximum tolerated dose (MTD) and regimen-related toxicity |
| Secondary Endpoints | Efficacy measures |
| Patient Population | Up to 75 patients |
[²¹¹At]MABG for Malignant Pheochromocytoma and Paraganglioma
A phase I clinical trial at Fukushima Medical University is evaluating meta-astatobenzylguanidine ([²¹¹At]MABG) for the treatment of malignant pheochromocytoma and paraganglioma.[1][3] MABG is an analog of MIBG and targets the norepinephrine transporter.[11]
Table 3: Summary of the Phase I Clinical Trial of [²¹¹At]MABG
| Parameter | Details |
| Radiopharmaceutical | [²¹¹At]MABG |
| Indication | Malignant pheochromocytoma or paraganglioma |
| Study Phase | Phase I |
| Study Design | Dose-escalation, 3+3 design |
| Administration | Intravenous |
| Dose Levels | Starting at 0.65 MBq/kg, with potential escalation to 1.3 MBq/kg and 2.6 MBq/kg |
| Primary Endpoint | Toxicity |
Experimental Protocols
The following sections provide detailed protocols for the production, radiolabeling, and quality control of key this compound-211 radiopharmaceuticals.
Production and Purification of this compound-211
Protocol 1: Cyclotron Production and Dry Distillation of ²¹¹At
-
Target Preparation: A bismuth-209 target is prepared by depositing a layer of bismuth onto an aluminum backing.[12]
-
Irradiation: The bismuth target is irradiated with a 28-29 MeV alpha particle beam in a cyclotron.[6][12] The typical irradiation time is 4 hours.[12]
-
Dry Distillation:
-
The irradiated target is placed in a quartz furnace.
-
The furnace is heated to approximately 850°C.[6]
-
A mixed gas flow of helium and oxygen containing trace moisture is passed over the heated target to transport the evaporated ²¹¹At.[6]
-
The ²¹¹At is trapped in a PEEK or Teflon tube cooled to -3°C to -77°C.[6][13]
-
The trapped ²¹¹At is then eluted with a suitable solvent, such as chloroform or a specific recovery solution.[13]
-
Synthesis and Quality Control of [²¹¹At]NaAt
Protocol 2: GMP-Compliant Production of [²¹¹At]NaAt Solution [14][6][9]
-
Recovery of ²¹¹At: The trapped ²¹¹At from the dry distillation process is dissolved in 15 mL of a recovery solution containing 1% ascorbic acid and 2.3% sodium hydrogen carbonate.[14][6]
-
Formation of [²¹¹At]NaAt: The solution is stirred for 1 hour in a closed system. The ascorbic acid acts as a reducing agent to stabilize this compound in the astatide (At⁻) form.[14][6]
-
Sterilization: The [²¹¹At]NaAt solution is passed through a sterile 0.22 µm filter into a sterile product vial in a Grade A controlled environment.[14][9]
-
Quality Control:
-
Radioactivity Measurement: The total radioactivity is measured using a dose calibrator.
-
Radiochemical Purity (RCP): RCP is determined by HPLC. The RCP of [²¹¹At]NaAt should be ≥ 96%.[6]
-
Radionuclidic Purity: Gamma-ray spectrometry is used to identify ²¹¹At-related peaks and ensure the absence of the long-lived impurity ²¹⁰At.[14][9]
-
Bismuth Content: The concentration of the bismuth target material should be below the detection limit (e.g., < 9 ng/mL).[14][9]
-
pH: The pH of the final solution should be between 7.9 and 8.6.[14][9]
-
Sterility and Endotoxin Testing: Standard tests for sterility and bacterial endotoxins must be performed and meet specifications.[9]
-
Radiolabeling of Monoclonal Antibodies with ²¹¹At
Protocol 3: Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) [15]
-
Synthesis of [²¹¹At]SAB:
-
A N-succinimidyl trialkylstannylbenzoate precursor is reacted with ²¹¹At in the presence of an oxidizing agent (e.g., N-iodosuccinimide).
-
-
Conjugation to the Antibody:
-
The purified [²¹¹At]SAB is then reacted with the monoclonal antibody (e.g., BC8-B10). The reaction targets the ε-amino groups of lysine residues on the antibody.
-
-
Purification: The ²¹¹At-labeled antibody is purified from unreacted components using size-exclusion chromatography.
-
Quality Control:
-
Radiochemical Purity: Determined by methods such as instant thin-layer chromatography (ITLC) or HPLC.
-
Immunoreactivity: The binding affinity of the radiolabeled antibody to its target antigen is assessed using cell-based assays.
-
Synthesis of [²¹¹At]MABG
Protocol 4: Kit-Based Synthesis of [²¹¹At]MABG [11]
-
Precursor: A solid-phase supported tin precursor is utilized to simplify purification and minimize tin contamination in the final product.[16]
-
Radiolabeling:
-
²¹¹At in a suitable solvent (e.g., methanol) is added to the resin-bound precursor.
-
The reaction is allowed to proceed for a specified time (e.g., 10 minutes).
-
-
Purification:
-
The reaction mixture is passed through a C-18 solid-phase extraction cartridge.
-
Alternatively, a cation exchange resin cartridge can be used for isolation, which has been shown to improve radiochemical yields.[11]
-
-
Quality Control:
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Double-Strand Breaks
The primary mechanism of cytotoxicity for this compound-211 is the induction of DNA double-strand breaks (DSBs) by the emitted alpha particles.[4] This severe form of DNA damage is difficult for cancer cells to repair and often leads to cell death.
Caption: this compound-211 decay and subsequent DNA damage pathway.
Experimental Workflow for [²¹¹At]NaAt Production
The following diagram illustrates the workflow for the production of [²¹¹At]NaAt for clinical use.
Caption: Workflow for GMP-compliant production of [²¹¹At]NaAt.
Dosimetry Considerations
Accurate dosimetry is crucial for targeted alpha therapy to ensure that a sufficient radiation dose is delivered to the tumor while minimizing toxicity to normal organs. The short half-life of ²¹¹At presents challenges for imaging and dosimetry.[17] Dosimetry for ²¹¹At is often performed by imaging the 77-92 keV polonium K X-rays emitted during its decay using SPECT/CT.[1][18] Preclinical studies in mice are used to estimate human absorbed doses for new ²¹¹At-radiopharmaceuticals.[19][20] For example, in a preclinical study of [²¹¹At]PSMA-5, the highest estimated absorbed dose in humans was in the kidneys.[20]
Future Perspectives
The ongoing clinical trials with this compound-211 radiopharmaceuticals are providing valuable data on the safety and efficacy of this therapeutic modality. Future research will likely focus on developing new targeting molecules (including small molecules, peptides, and antibodies) to expand the range of cancers that can be treated with ²¹¹At.[5][21] Additionally, efforts to increase the production and availability of ²¹¹At will be critical for its broader clinical implementation.[7] The development of more stable and efficient radiolabeling chemistries will also be a key area of investigation.[21]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using this compound | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 5. perceptive.com [perceptive.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 211At and automated radiosynthesis of [211At]MABG via electrophilic astatodesilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kit Method for the High Level Synthesis of [211At]MABG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Utility of an Imaging System for Internal Dosimetry of this compound-211 in Mice [mdpi.com]
- 18. This compound‐211—Towards In Vivo Stable this compound‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Astatine-211 Production Scalability: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the production of astatine-211 (²¹¹At). The information compiled herein addresses common challenges encountered during the scaling up of ²¹¹At production, from target preparation to final quality control.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for producing this compound-211?
A1: The most prevalent and well-established method for producing ²¹¹At is through the bombardment of a natural bismuth-209 (²⁰⁹Bi) target with alpha particles using a cyclotron.[1][2][3] This nuclear reaction, ²⁰⁹Bi(α,2n)²¹¹At, is favored as it produces ²¹¹At free of significant radioisotopic impurities when the alpha beam energy is carefully controlled.[3]
Q2: Why is managing the alpha particle beam energy so critical during production?
A2: Precise control of the alpha particle beam energy is crucial to maximize the yield of ²¹¹At while minimizing the production of the undesirable radioisotope this compound-210 (²¹⁰At).[2][4] The production of ²¹⁰At is problematic due to its decay to polonium-210 (²¹⁰Po), a long-lived alpha emitter (138-day half-life) that is highly toxic, particularly to the bone marrow.[5][6] To mitigate this, the beam energy is typically maintained between 28-29 MeV.[2][3][5]
Q3: What are the primary challenges associated with the bismuth target?
A3: A significant challenge in scaling up ²¹¹At production lies in the physical properties of the bismuth target. Bismuth has a low melting point (271°C) and poor thermal conductivity, making it susceptible to melting under high-intensity alpha particle beams.[1][7][8] This can lead to target failure and loss of the produced this compound. Innovations in target design, such as internal targets with larger surface areas and enhanced cooling mechanisms, are being developed to address this issue.[1][7]
Q4: What is the impact of the short half-life of this compound-211 on production and distribution?
A4: The short half-life of ²¹¹At (7.2 hours) presents a significant logistical challenge.[7][9] The entire process, from production and purification to radiolabeling and administration to the patient, must be conducted rapidly to minimize decay losses.[10][11] This short timeframe also restricts the geographical distribution of ²¹¹At, making it necessary to have production facilities in close proximity to clinical sites.[7] Strategies such as shipping irradiated bismuth targets for local purification are being explored to overcome this limitation.[9]
Q5: What are the main methods for purifying this compound-211 from the bismuth target?
A5: There are two primary methods for separating ²¹¹At from the irradiated bismuth target: dry distillation and wet chemistry extraction.[2][5] Dry distillation involves heating the target to volatilize the this compound, which is then collected.[12] While simple, it can have variable yields.[1][12] Wet chemistry methods involve dissolving the target in acid and using techniques like solvent extraction or chromatography for separation.[2][13] Wet methods can offer higher and more reproducible yields.[2] Automation of these purification processes is being developed to improve efficiency and radiation safety.[14]
Troubleshooting Guides
Issue 1: Low this compound-211 Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Alpha Beam Energy | Verify the cyclotron is calibrated to deliver an alpha beam energy in the optimal range of 28-29 MeV to maximize the ²⁰⁹Bi(α,2n)²¹¹At reaction cross-section.[2][5] |
| Bismuth Target Integrity Issues | Inspect the bismuth target for any signs of melting, cracking, or non-uniform thickness.[8] Ensure proper cooling of the target during irradiation.[1][7] Consider using internal targets with improved thermal management for higher beam currents.[1] |
| Inefficient Purification Process | If using dry distillation, optimize the heating temperature and duration.[2] For wet chemistry, ensure the correct concentration of acids and extraction agents are used. Evaluate the efficiency of the chromatography column if applicable.[10] |
| Inaccurate Yield Measurement | Calibrate the gamma spectrometer or other radiation detection equipment used for quantifying the final ²¹¹At activity.[15] |
Issue 2: High Radionuclidic Impurity (²¹⁰At)
| Potential Cause | Troubleshooting Steps |
| Alpha Beam Energy Too High | Immediately reduce the incident alpha particle energy to below the threshold for the ²⁰⁹Bi(α,3n)²¹⁰At reaction. The optimal energy is around 28-29 MeV.[5][6] |
| Inaccurate Beam Energy Calibration | Perform a thorough calibration of the cyclotron's beam energy to ensure the delivered energy matches the setpoint. |
| Poor Energy Resolution of the Beam | Optimize the cyclotron tuning to produce a beam with a narrow energy spread. |
Issue 3: Inconsistent Radiolabeling Yields
| Potential Cause | Troubleshooting Steps |
| Delay Between Purification and Labeling | Minimize the time between the purification of ²¹¹At and the radiolabeling reaction. Studies have shown a negative correlation between storage time of unbound ²¹¹At and radiochemical yield.[9] |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and precursor concentration for the specific radiolabeling chemistry being used (electrophilic or nucleophilic substitution).[16] |
| Presence of Impurities in the ²¹¹At Solution | Ensure the purification process effectively removes any metallic or organic impurities that could interfere with the labeling reaction. |
| Radiolysis at High Activity Levels | For high activity productions, consider the effects of radiolysis on the labeling precursors and take steps to mitigate them, such as the addition of radical scavengers.[6] |
Quantitative Data Summary
| Parameter | Reported Values | Source |
| ²¹¹At Half-life | 7.2 hours | [7][9] |
| Optimal Alpha Beam Energy | 28-29 MeV | [2][3][5] |
| Bismuth Melting Point | 271-272°C | [1][7] |
| Thick Target ²¹¹At Yield | 16.3 to 41 MBq/μA-h | [2] |
| Dry Distillation Recovery Yield | 50-70% (typical) | [12] |
| Wet Chemistry Recovery Yield | >60% (consistent) | [12] |
| Automated Purification Time | ~20 minutes | [14] |
| Automated Purification Yield | ~95% | [14] |
Experimental Protocols
Protocol 1: this compound-211 Production via Cyclotron
-
Target Preparation: A natural bismuth metal target is prepared. The thickness of the bismuth layer is optimized to degrade the alpha particle beam energy from the incident energy (e.g., 29 MeV) to just above the reaction threshold (~20 MeV).[2]
-
Irradiation: The bismuth target is irradiated with an alpha particle beam from a cyclotron. The beam energy is maintained at approximately 28-29 MeV to maximize ²¹¹At production and minimize ²¹⁰At contamination.[2][3][5] The beam current and irradiation time are adjusted based on the desired final activity.
-
Target Cooling: Continuous and efficient cooling of the bismuth target is essential to prevent it from melting due to the heat generated by the alpha beam.[1][7]
Protocol 2: this compound-211 Purification via Dry Distillation
-
Target Transfer: The irradiated bismuth target is safely transferred to a hot cell equipped for dry distillation.
-
Heating: The target is heated to a temperature between 650-800°C.[2] At this temperature, the this compound, being more volatile than bismuth, vaporizes.
-
Trapping: A stream of inert gas (e.g., argon) is passed over the heated target to carry the volatilized ²¹¹At to a cold trap. The trap can be a chilled capillary tube or a bubbler containing a suitable solvent like chloroform.[1]
-
Elution: The trapped ²¹¹At is then recovered by eluting it from the trap with a small volume of a suitable solvent.
Visualizations
Caption: Workflow for the production and purification of this compound-211.
Caption: Troubleshooting decision tree for low this compound-211 yield.
References
- 1. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isotopes.gov [isotopes.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miragenews.com [miragenews.com]
- 8. At-211 Production – SJY Group [cyclotron.tamu.edu]
- 9. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 10. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy | Texas A&M University Engineering [engineering.tamu.edu]
- 11. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 12. proceedings.jacow.org [proceedings.jacow.org]
- 13. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 14. Automation of Nuclear Chemistry Processes Leads to More Efficient Production of this compound for Cancer Therapy | Department of Energy [energy.gov]
- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 16. mdpi.com [mdpi.com]
optimizing radiochemical yield in astatine-211 labeling
Welcome to the Astatine-211 (²¹¹At) Radiolabeling Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize radiochemical yields in ²¹¹At labeling experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling process with this compound-211.
Issue 1: Low Radiochemical Yield (RCY)
Q1: My radiochemical yield is consistently low. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common challenge in ²¹¹At labeling. Several factors can contribute to this issue. Here's a systematic approach to troubleshooting:
-
Timing of Labeling: The time between the purification of ²¹¹At and the labeling reaction is critical. Studies have shown a negative exponential correlation between the time ²¹¹At is stored in an unbound state and the resulting radiochemical yield, especially at low precursor concentrations.[1] To maximize yield, perform the radiolabeling as soon as possible after purification.[1]
-
Precursor Concentration: Low concentrations of the precursor molecule to be labeled can lead to significant yield loss.[1] Ensure you are using an optimized concentration of your precursor.
-
Reaction Conditions: Astatination reactions are sensitive to various conditions.
-
Temperature: High temperatures can sometimes lead to degradation of the labeling precursor or the final product, while low temperatures may result in slow reaction kinetics. Optimal temperatures can range from 20°C to 100°C depending on the labeling method.[2]
-
pH: The pH of the reaction mixture can influence the chemical state of this compound and the reactivity of the precursor.
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial for electrophilic astatination. For example, sodium persulfate has been used as an oxidizing agent.[2]
-
-
Purity of Reagents: Ensure all reagents, including solvents and buffers, are of high purity and free from contaminants that could interfere with the reaction.
-
Radiolysis: At high radioactivity concentrations, radiolysis can occur, where the radiation emitted by ²¹¹At alters the chemical form of the radionuclide, rendering it unsuitable for labeling.[3] This can lead to a decline in labeling yields.[3] Using radical scavengers or optimizing the reaction volume and activity concentration can help mitigate these effects.
Issue 2: In Vivo Instability and Deastatination
Q2: I'm observing rapid deastatination of my labeled compound in vivo. What strategies can I employ to improve stability?
A2: The in vivo instability of the carbon-astatine bond is a major hurdle in the development of ²¹¹At-radiopharmaceuticals, leading to the release of free astatide which can accumulate in healthy tissues like the thyroid, stomach, and lungs.[4][5][6]
-
Choice of Labeling Chemistry: The method used to attach ²¹¹At to the biomolecule significantly impacts in vivo stability.
-
Aryl-Astatine Bonds: Bonds to sp² hybridized carbons (aryl and vinyl) are generally more stable than bonds to sp³ hybridized carbons.[5]
-
Prosthetic Groups/Bifunctional Coupling Agents: Utilizing novel bifunctional coupling agents can enhance the stability of the labeled compound.[2][4] For example, reagents like N-succinimidyl 4-(1,2-bis-tert-butoxycarbonyl)guanidinomethyl-3-(trimethylstannyl)benzoate (Boc₂-SGMTB) have been investigated for labeling nanobodies.[7][8][9]
-
-
Molecular Structure: The structure of the targeting molecule itself can influence stability. Factors such as steric hindrance around the this compound atom and the overall metabolism of the carrier molecule play a role.[10]
-
Boron Cages: An alternative approach involves the formation of a boron-astatine (B-At) bond using anionic aromatic boron cage moieties, which has shown potential for increased in vivo stability.[10]
Issue 3: Difficulty with Purification of the Labeled Product
Q3: I'm struggling to achieve high radiochemical purity after the labeling reaction. What are the recommended purification methods?
A3: Achieving high radiochemical purity is essential for preclinical and clinical applications. Common purification techniques include:
-
Solid-Phase Extraction (SPE): SPE cartridges, such as C18, can be effective for separating the astatinated product from unreacted this compound and other impurities.[2][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high purity, especially for small molecules and peptides.[11]
-
Size-Exclusion Chromatography (SEC): For larger molecules like antibodies and nanobodies, SEC is often used to separate the labeled protein from smaller impurities.
Frequently Asked Questions (FAQs)
Q4: What are the primary methods for producing this compound-211?
A4: The most common method for producing ²¹¹At is through the cyclotron bombardment of a natural bismuth-209 (²⁰⁹Bi) target with alpha particles via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[2][4][5][6][7] An alternative, though less common, method involves a ²¹¹Rn generator system.[2][4]
Q5: How is this compound-211 purified from the bismuth target after production?
A5: Several methods are used to isolate ²¹¹At from the irradiated bismuth target:
-
Dry Distillation: This is the most frequently used method and relies on the lower boiling point of this compound compared to bismuth.[1][7][12]
-
Wet Extraction (Liquid-Liquid Extraction): This involves dissolving the target in acid and extracting the ²¹¹At using a solvent like diisopropyl ether.[6][12] This method can yield high recovery (around 80-90%) and takes about 1-2 hours.[6][12]
-
Column-Based Purification: Newer methods using chromatography columns are being developed for rapid and reproducible purification.[13][14][15]
Q6: What are the main types of astatination reactions?
A6: Astatination reactions can be broadly categorized into two types:
-
Electrophilic Astatination: This involves the reaction of an electrophilic form of this compound with an electron-rich substrate. Common methods include electrophilic destannylation and desilylation.[1][2]
-
Nucleophilic Astatination: This involves the reaction of the astatide anion (At⁻) with a suitable precursor.[1][2]
Q7: How does the half-life of this compound-211 impact experimental design?
A7: this compound-211 has a relatively short half-life of 7.2 hours.[1] This necessitates that all experimental procedures, from purification and labeling to in vivo studies, are performed efficiently and in a timely manner to minimize radioactive decay and maintain sufficient activity for the intended application.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-211 labeling.
Table 1: Radiochemical Yields for Different Labeling Strategies
| Labeled Molecule/Vector | Labeling Reagent/Method | Radiochemical Yield (RCY) | Reference |
| Anti-HER2 Nanobody (2Rs15d) | One-step labeling with SAB, MSB | 60-80% (after purification) | [7] |
| 4-astato-L-phenylalanine | Substitution of dihydroxyboryl group | 98.1 ± 1.9% | [2] |
| Proteins | 1,4-diaminobenzene link (diazonium salt) | 50-55% | [2] |
| 4-[²¹¹At]-L-phenylalanine | Electrophilic desilylation | 65-85% | [2] |
| [¹⁸F]DBCO (prosthetic group) | Nucleophilic substitution | ≥90% | [11] |
Table 2: this compound-211 Production and Purification Data
| Parameter | Value | Reference |
| Production Reaction | ²⁰⁹Bi(α,2n)²¹¹At | [2][4][5][6][7] |
| Optimal Alpha Particle Energy | ~28 MeV | [12] |
| Dry Distillation Recovery Yield | 67 ± 16% | [3] |
| Wet Extraction Recovery Yield | ~80-90% | [6][12] |
| Wet Extraction Time | ~1-2 hours | [6][12] |
Experimental Protocols
Protocol 1: General Electrophilic Astatination of a Stannylated Precursor
This protocol provides a general workflow for labeling a molecule containing a trialkylstannyl group.
-
Preparation of this compound-211:
-
Obtain purified ²¹¹At in a suitable solvent (e.g., chloroform, methanol).[1]
-
Evaporate the solvent to obtain a dry residue of ²¹¹At.
-
-
Labeling Reaction:
-
Dissolve the stannylated precursor in an appropriate solvent.
-
Add an oxidizing agent (e.g., N-iodosuccinimide (NIS) or sodium persulfate) to the dry ²¹¹At residue to generate the electrophilic this compound species.
-
Add the precursor solution to the activated this compound.
-
Allow the reaction to proceed at the optimized temperature and for the determined time (e.g., 70°C for 10 minutes).[2]
-
-
Quenching:
-
Quench the reaction by adding a reducing agent (e.g., sodium ascorbate) or a scavenger for unreacted tin groups.
-
-
Purification:
-
Purify the reaction mixture using solid-phase extraction (e.g., C18 cartridge) or HPLC to separate the astatinated product from unreacted reagents and byproducts.
-
Protocol 2: One-Step Antibody Labeling using a Stannylated Prosthetic Group
This protocol is adapted for labeling antibodies with ²¹¹At.
-
Preparation of Immunoconjugate:
-
Conjugate the antibody with a stannylated reagent (e.g., N-succinimidyl-3-(trimethylstannyl)benzoate) to introduce the tin precursor onto the antibody.
-
-
Astatination Reaction:
-
To a solution containing the purified immunoconjugate, add the oxidizing agent (e.g., NIS).
-
Introduce the purified ²¹¹At.
-
Allow the reaction to proceed for a short duration (e.g., 30 seconds) under agitation.
-
-
Quenching:
-
Quench the reaction by adding a quenching agent (e.g., sodium ascorbate).
-
-
Purification:
-
Purify the astatinated antibody using a size-exclusion column (e.g., NAP-5) equilibrated with a suitable buffer (e.g., PBS).
-
Visualizations
Caption: General workflow for the production and labeling of this compound-211 radiopharmaceuticals.
Caption: Troubleshooting decision tree for low radiochemical yield in this compound-211 labeling.
References
- 1. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Labeling of Anti-HER2 Nanobodies with this compound-211: Optimization and the Effect of Different Coupling Reagents on Their in Vivo Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.sckcen.be [researchportal.sckcen.be]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound‐211—Towards In Vivo Stable this compound‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy | Texas A&M University Engineering [engineering.tamu.edu]
- 14. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 15. SYSTEM AND PROCESS FOR PURIFICATION OF this compound-211 FROM TARGET MATERIALS (iEdison No. 0685901-17-0014) | PNNL [pnnl.gov]
Technical Support Center: Enhancing Carbon-Astatine Bond Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of the carbon-astatine (C-At) bond in radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the stability of the carbon-astatine bond?
The principal challenge is the in vivo instability of the C-At bond, which can lead to deastatination.[1][2] This bond is the weakest among the carbon-halogen bonds.[3] Cleavage of the C-At bond in a biological environment results in the release of free 211At, which can accumulate in non-target tissues like the thyroid, stomach, and spleen, causing unintended toxicity and reducing the therapeutic efficacy of the radiopharmaceutical.[4][5][6] Oxidative dehalogenation is a suspected mechanism for this in vivo bond cleavage.[7]
Q2: What general strategies can be employed to improve the stability of the C-At bond?
Several strategies have been developed to enhance C-At bond stability:
-
Steric Hindrance: Introducing bulky substituents adjacent (in the ortho position) to the this compound atom on an aromatic ring can sterically hinder enzymatic or chemical attack, thereby increasing in vivo stability.[8]
-
Electronic Effects: Modifying the electronic properties of the molecule, for instance by using deactivated aryl groups, can strengthen the C-At bond.[7]
-
Alternative Bonding: Exploring bonds other than carbon-astatine, such as the thermodynamically more stable boron-astatine (B-At) bond found in nido-carborane cages, has shown significant promise in reducing deastatination.[5][7][9] The bond enthalpy of B-At bonds is estimated to be about 50% higher than that of aryl-At bonds.[9]
-
Metabolic Stability: The rate of metabolism of the carrier molecule is a critical factor.[5] Using non-metabolizable components, such as D-amino acids, can improve the overall stability of the astatinated compound.[5]
-
Linker Chemistry: The choice of linker connecting the astatinated moiety to the targeting biomolecule can influence stability and should be optimized.[1][2]
Q3: Are there alternatives to traditional organotin precursors for astatination that are less toxic?
Yes, significant progress has been made in developing less toxic alternatives to organotin reagents for radiolabeling. Arylboron precursors, such as boronic esters, have emerged as a highly effective and non-toxic alternative for both astatination and iodination.[10][11] Copper-catalyzed reactions with these precursors can achieve high radiochemical yields at room temperature, offering a more practical and environmentally friendly approach.[11][12]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield During Astatination
Symptoms:
-
Consistently low incorporation of 211At into the target molecule as determined by radio-TLC or radio-HPLC.
-
High levels of free 211At remaining post-reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Oxidation State of this compound | This compound can exist in multiple oxidation states, and the desired reactive species (e.g., At+ for electrophilic substitution) may not be forming efficiently.[11] Ensure appropriate oxidizing agents (e.g., N-chlorosuccinimide - NCS) and conditions are used. For nucleophilic reactions, ensure this compound is in the At- state. |
| Precursor Quality | The organotin or boronic ester precursor may have degraded. Verify the purity and integrity of the precursor material using standard analytical techniques (NMR, MS). |
| Reaction Conditions | Temperature, pH, and reaction time may not be optimal. Systematically vary these parameters. For example, some modern Cu-catalyzed reactions on boronic esters proceed efficiently at room temperature in as little as 10 minutes.[11] |
| Interfering Substances | Thiourea bonds are known to interfere with halogenation reactions.[4] If your targeting molecule contains such groups, consider alternative conjugation strategies or protecting groups. |
| Radiolysis | The high energy of 211At can cause radiolysis of reactants, leading to reduced yields.[6][13] Work with the lowest necessary concentration of the radionuclide and consider adding radical scavengers if compatible with your reaction. |
Issue 2: Rapid In Vitro or In Vivo Deastatination
Symptoms:
-
In vitro assays (e.g., incubation in human serum at 37°C) show a rapid decrease in radiochemical purity over time.[1]
-
In vivo biodistribution studies show high uptake of radioactivity in the thyroid, stomach, and spleen, indicative of free astatide.[4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step / Design Modification |
| Inherently Weak C-At Bond | The carbon-astatine bond on your current molecular scaffold is not stable enough for the biological environment. |
| Introduce Ortho Substituents: Synthesize analogues with bulky or electron-withdrawing groups ortho to the this compound atom. For example, a derivative with two ortho dimethylcarbamoyl substituents demonstrated significantly improved stability.[8] | |
| Switch to a Boron Cage: Redesign the prosthetic group to utilize a nido-carborane cage, forming a more stable Boron-Astatine bond.[5][9] | |
| Rapid Metabolism of Carrier Molecule | The biomolecule or linker is being rapidly metabolized, exposing the C-At bond to enzymatic attack.[4][5] |
| Use D-Amino Acids: If your targeting vector is a peptide, substitute L-amino acids with their non-metabolizable D-isomers at sites prone to cleavage.[5] | |
| Modify Linker: Investigate alternative, more metabolically stable linker technologies.[2] | |
| Oxidative Instability | The astatinated compound may be susceptible to oxidative dehalogenation.[7] |
| Deactivated Aromatic Rings: Employ deactivated aromatic rings (e.g., benzoates) which are generally more resistant to in vivo dehalogenation.[7] |
Data Presentation
Table 1: Comparison of In Vitro Stability of Astatinated Compounds
| Compound | Key Structural Feature | Radiochemical Purity after 1h Incubation (37°C) | Reference |
| Astatinated Hippuric Acid Derivative | No adjacent substituents | Minor deastatination observed | [1] |
| Astatinated Hippuric Acid Derivative | Two ortho-dimethylcarbamoyl substituents | > 90% | [1] |
Table 2: Bond Dissociation Enthalpies (Calculated)
| Bond | Bond Enthalpy (kJ/mol) | Note |
| C-At | Weaker than other C-Halogen bonds | [3] |
| B-At | ~50% higher than aryl C-At bond | [9] |
| At-At | ~80 - 116 | [14][15][16] |
Experimental Protocols & Workflows
Key Experiment: Copper-Catalyzed Astatination of a Boronic Ester
This protocol is adapted from a modern, non-toxic method for radiolabeling.[11]
Objective: To radiolabel an aryl boronic ester precursor with 211At.
Materials:
-
Aryl or heteroaryl boronic ester precursor (15 µmol)
-
Cu(pyridine)4(OTf)2 catalyst (0.75 µmol)
-
Na[211At] solution (3–6 MBq) in a suitable solvent
-
Methanol (MeOH) and Acetonitrile (ACN), HPLC grade
-
Reaction vial
Procedure:
-
Prepare a 4:1 mixture of MeOH:ACN.
-
In a reaction vial, dissolve the boronic ester precursor (15 µmol) and the Cu catalyst (0.75 µmol) in 150 µL of the MeOH:ACN solvent mixture.
-
Add the Na[211At] solution (3–6 MBq) to the reaction vial.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction (if necessary, specific to the molecule).
-
Analyze the radiochemical conversion (RCC) and purity using radio-TLC and radio-HPLC.
Visualizations
Caption: Workflow for astatination and stability assessment.
Caption: Key factors influencing C-At bond stability.
References
- 1. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organothis compound chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [211At]this compound-Labeled Compound Stability: Issues with Released ...: Ingenta Connect [ingentaconnect.com]
- 6. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Stability Improvement of Astatobenzene Derivatives by Introducing Neighboring Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Cu-Catalyzed [211At]Astatination and [125I]Iodination of Boronic Esters at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Chemistry of this compound and Implications for the Development of Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Radiopharmaceuticals: Prospects and Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WebElements Periodic Table » this compound » properties of compounds [webelements.com]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. Estimation of thermodynamic and physicochemical properties of the alkali astatides: On the bond strength of molecular this compound (At2 ) and the hydration enthalpy of astatide (At- ) - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting astatine-211 purification processes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Astatine-211 (At-211) purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound-211 after production?
A1: The most common methods for purifying At-211, which is typically produced by bombarding a bismuth (Bi) target with alpha particles, are dry distillation and wet chemistry techniques.[1][2][3] Wet chemistry further encompasses solvent extraction and chromatography methods.[1][2][4]
Q2: Why is rapid purification of this compound-211 so critical?
A2: this compound-211 has a short half-life of 7.2 hours.[5][6][7] This means that half of the produced At-211 decays every 7.2 hours.[5][7] Lengthy purification processes significantly reduce the amount of usable At-211 available for subsequent radiolabeling and therapeutic applications. For example, a 4-hour purification process can result in the loss of about one-third of the initial At-211 activity.[5][7]
Q3: What are the main challenges associated with this compound-211 purification?
A3: Key challenges include:
-
Short Half-Life: The rapid decay of At-211 necessitates fast and efficient purification methods.[5][6][7]
-
Chemical Instability: The final astatinated radiopharmaceuticals can be unstable in vivo, leading to deastatination (loss of the this compound label).[3][8][9]
-
Radionuclidic Impurities: The production process can create undesirable isotopes, such as this compound-210 (At-210), which decays to the highly toxic Polonium-210 (Po-210).[1][3]
-
Process Automation: There is a lack of commercially available automated systems for At-211 purification, with many institutions relying on customized, manual procedures.[10]
Q4: How does the timing between purification and radiolabeling affect the final product?
A4: The time elapsed between At-211 purification and its use in radiolabeling is crucial. Studies have shown that the longer purified At-211 remains in an unbound state, the lower the radiochemical yield will be, especially at low precursor concentrations.[6] To maximize yield and specific activity, radiolabeling should be performed as soon as possible after purification.[6]
Troubleshooting Guides
Low Purification Yield
Problem: The final yield of purified this compound-211 is significantly lower than expected.
| Potential Cause | Troubleshooting Step |
| Inefficient Distillation (Dry Method) | Ensure the furnace temperature is consistently above the boiling point of this compound (302°C) and the melting point of bismuth (272°C) to facilitate the release of At-211 from the target.[10] |
| Incomplete Solvent Extraction (Wet Method) | Verify the correct concentration of acids (e.g., 8 M HCl) and the choice of organic solvent (e.g., diisopropyl ether - DIPE), as these are critical for efficient extraction.[11] Ensure thorough mixing of the aqueous and organic phases.[12][13] |
| Column Saturation (Chromatography) | Ensure the chromatography column is not overloaded with the dissolved target solution. Consider using a larger column or splitting the sample. |
| Decay During Processing | Streamline the purification workflow to minimize processing time. The entire procedure should be as rapid as possible to mitigate losses due to the 7.2-hour half-life.[5][7] A rapid chromatography method has been developed that can take as little as 10-20 minutes.[5][7] |
| Losses During Back-Extraction | When back-extracting At-211 from the organic phase, ensure the pH and composition of the aqueous phase (e.g., NaOH solution) are optimized for efficient transfer.[11] |
Poor Radiochemical Purity
Problem: The purified this compound-211 contains significant chemical or radionuclidic impurities.
| Potential Cause | Troubleshooting Step |
| Presence of Multiple this compound Species | The chemical form of At-211 after initial purification can be unclear, with multiple species potentially present.[14][15] Using a reducing agent like ascorbic acid can help to stabilize this compound as astatide (At⁻), leading to higher radiochemical purity.[15] |
| Bismuth Contamination | In wet chemistry methods, ensure complete separation of the organic and aqueous phases during solvent extraction to prevent carryover of bismuth salts.[12] The use of extraction chromatography has been shown to achieve a high decontamination factor from bismuth.[16] |
| This compound-210 Contamination | To minimize the production of At-210, the energy of the alpha particle beam used for irradiation should be kept around 28 MeV.[1][3] |
| Tellurium Impurities (Te Column Method) | If using a tellurium-packed column for purification, be aware that some tellurium may dissolve in the sodium hydroxide elution buffer. This may require an additional purification step if the presence of tellurite could interfere with subsequent labeling reactions.[14] |
In-Vivo Instability of Labeled Product (Deastatination)
Problem: The final radiolabeled compound shows poor stability in biological systems, leading to the release of free this compound-211.
| Potential Cause | Troubleshooting Step |
| Weak this compound-Biomolecule Bond | The method of labeling is critical. Most labeling techniques result in an this compound-labeled molecule that is unstable in vivo.[8] Consider alternative labeling strategies or the use of novel bifunctional coupling agents designed to enhance the stability of the At-211 bond.[9] |
| Metabolism of the Carrier Molecule | The stability of the carbon-astatine bond can be influenced by the metabolism of the carrier molecule.[17] Using non-metabolizable components, such as D-amino acids, may improve in vivo stability.[17] |
| Oxidation State of this compound | The oxidation state of this compound can affect bond stability. Labeling methods that result in a higher oxidation state for the this compound atom may lead to greater in vivo stability.[2][8] |
Quantitative Data Summary
Table 1: Comparison of this compound-211 Purification Methods
| Purification Method | Typical Processing Time | Reported Yield | Key Advantages | Key Disadvantages |
| Dry Distillation | Variable; can be expedited | Good | Minimal chemical exposure, fewer oxidation states | Potential for contamination at high activity levels, can have technical difficulties[2][10] |
| Wet Chemistry (Solvent Extraction) | ~1 hour | ~90%[3] | Uses simple and inexpensive materials, excellent reproducibility[3] | Can be time-consuming compared to the short half-life[1] |
| Extraction Chromatography | 10-20 minutes[4][5][7] | ≥ 95%[16] | Rapid, high recovery yield, high decontamination from Bi[16] | Requires specific column materials |
| Tellurium-Packed Column | Rapid | High | Can be readily automated, provides high radiochemical purity of astatide (>99%)[14] | Potential for tellurium to leach into the final product[14] |
Experimental Protocols
Protocol 1: Wet Chemistry Purification via Solvent Extraction
This protocol is a generalized procedure based on common descriptions in the literature.[2][11]
-
Target Dissolution: Dissolve the irradiated bismuth target in concentrated nitric acid (HNO₃).
-
Acid Removal: Evaporate the nitric acid by distillation.
-
Residue Dissolution: Dissolve the remaining residue in 8 M hydrochloric acid (HCl).
-
Solvent Extraction: Transfer the HCl solution to a separation funnel and add an equal volume of diisopropyl ether (DIPE). Mix vigorously to extract the At-211 into the organic DIPE phase.
-
Washing: Separate the organic phase and wash it one or more times with fresh 8 M HCl to remove residual impurities.
-
Back-Extraction: Back-extract the At-211 from the DIPE phase into a suitable aqueous solution, such as a dilute sodium hydroxide (NaOH) solution, to prepare it for radiolabeling.
Protocol 2: Rapid Purification via Extraction Chromatography
This protocol is based on the rapid purification method developed by researchers at Texas A&M University.[4][5][7]
-
Target Dissolution: Dissolve the irradiated bismuth target in nitric acid.
-
Column Preparation: Prepare a chromatography column packed with porous beads infused with ketones.
-
Loading: Pass the nitric acid solution containing the dissolved target through the prepared chromatography column. The bismuth will pass through the column.
-
Elution: The this compound-211, which forms a bond with the ketones on the beads, is retained on the column. It can then be eluted using a suitable solvent.
Visualizations
Caption: Overview of this compound-211 purification workflows.
Caption: Troubleshooting logic for low At-211 purification yield.
References
- 1. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 5. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 6. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 7. Targeted cancer therapy: Researchers speed up this compound-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of an autonomous solvent extraction system to isolate this compound-211 from dissolved cyclotron bombarded bismuth targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of a tellurium-packed column for isolation of this compound-211 from irradiated bismuth targets and demonstration of a semi-automated system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 17. benthamdirect.com [benthamdirect.com]
strategies to mitigate radiolysis in high-activity astatine-211
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating radiolysis during high-activity astatine-211 (211At) experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance the stability and yield of your 211At-labeled compounds.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a major issue with high-activity 211At?
A: Radiolysis is the decomposition of molecules by ionizing radiation. In the context of 211At, the high-energy alpha particles emitted during its decay can break down the solvent and other molecules in the reaction mixture. This process generates reactive species, such as free radicals, which can alter the chemical state of this compound and interfere with radiolabeling reactions, leading to reduced yields and the formation of undesirable byproducts.
Q2: What are the primary consequences of radiolysis on 211At labeling chemistry?
A: The primary consequences include:
-
Change in this compound Speciation: Radiolysis can reduce the reactive electrophilic form of this compound, required for many labeling reactions, to a less reactive, reduced form (astatide).[1][2]
-
Decreased Radiolabeling Yields: The formation of reducing species and the alteration of this compound's chemical form lead to a significant drop in the efficiency of radiolabeling reactions, especially at high radiation doses.[1][2]
-
Solvent Degradation: Solvents like chloroform can undergo radiolysis to produce acidic byproducts, which can further complicate the reaction environment.
-
Precursor Degradation: The targeting molecule or precursor can also be damaged by the high radiation field, reducing its ability to be labeled.
Q3: What are the most effective strategies to mitigate radiolysis?
A: The most effective strategies focus on scavenging the reactive species produced by radiolysis and stabilizing the desired chemical form of this compound. Key approaches include:
-
Use of Radical Scavengers/Stabilizers: Adding compounds like N-chlorosuccinimide (NCS) to the 211At solution immediately after purification can stabilize this compound in a reactive form and counteract the effects of radiolysis.[1][2]
-
Solvent Selection: Using solvents less prone to forming detrimental radiolytic products is crucial. Methanol has been shown to be a better solvent than chloroform or benzene for synthesizing radiolabeling precursors like N-succinimidyl 3-[211At]astatobenzoate (SAB) under high radiation dose conditions.
-
Prompt Radiolabeling: There is a negative correlation between the time 211At is stored after purification and the radiochemical yield. Performing the radiolabeling as soon as possible after purification minimizes the impact of radiolysis.
-
Optimizing Reaction Conditions: Factors such as pH and precursor concentration can be adjusted to improve labeling efficiency in the presence of radiolysis.
Q4: How does N-chlorosuccinimide (NCS) work to mitigate radiolysis?
A: NCS acts as an oxidizing agent. It is believed to counteract the effects of reducing species generated by radiolysis, thereby maintaining this compound in a higher oxidation state that is favorable for electrophilic substitution reactions. Adding NCS to the methanol solution used for the initial isolation of 211At has been shown to be a promising strategy for countering the deleterious effects of radiolysis.[1]
Q5: At what stage should a radiolysis scavenger like NCS be added?
A: For optimal results, the scavenger should be added as early as possible. The most effective approach is to add NCS to the solvent used to wash the 211At from the distillation trap immediately after its isolation from the cyclotron target.[1] This "stabilization" of this compound from the outset prevents the initial formation of reduced species.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Radiolabeling Yield (<50%) | Radiolysis-induced reduction of 211At. High radiation dose from high activity or prolonged storage has generated reducing species, converting reactive this compound to astatide. | 1. Implement the NCS stabilization protocol immediately after 211At distillation. 2. Reduce the time between 211At purification and the labeling reaction. 3. Consider using a higher concentration of the labeling precursor. |
| Inappropriate solvent. The solvent may be contributing to the formation of interfering radiolytic byproducts. | 1. Switch to methanol as the reaction solvent, as it has shown better performance under high radiation doses compared to chloroform. | |
| Inconsistent Labeling Yields | Variable levels of radiolysis. Differences in the time between purification and labeling, or variations in the initial activity, are leading to inconsistent radiation doses. | 1. Standardize the time between 211At purification and use. 2. Implement the NCS stabilization protocol consistently for all reactions. |
| Formation of Unidentified Radioactive Species | Radiolytic degradation of precursor or labeled product. The high radiation field may be damaging the target molecule or the newly formed 211At-labeled compound. | 1. Use a higher concentration of the precursor to provide a "sacrificial protection" effect. 2. Optimize the purification method (e.g., HPLC) to effectively separate the desired product from byproducts. |
| Failure to Label at Very High Activity Levels | Severe radiolysis effects. The concentration of radiolytically generated reducing species is overwhelming the reaction system. | 1. Ensure the immediate addition of NCS to the 211At solution post-distillation. This is the most critical step for high-activity labeling. 2. Investigate increasing the concentration of NCS, though an optimal concentration should be determined experimentally. |
Quantitative Data on Radiolysis Mitigation
The following tables summarize the quantitative effects of different strategies to mitigate radiolysis in high-activity 211At experiments.
Table 1: Effect of NCS Stabilization on the Formation of Reduced this compound (At(2)) Species
| Radiation Dose (Gy) | % of 211At as At(2) without NCS Stabilization | % of 211At as At(2) with NCS Stabilization |
| ~15,000 | ~50% | <10% |
| >60,000 | Not Reported (expected to be >50%) | <10% |
| Data synthesized from studies demonstrating the increase of a reduced form of this compound, At(2), with increasing radiation dose and the mitigating effect of NCS stabilization.[1] |
Table 2: Effect of NCS Stabilization on the Yield of N-succinimidyl 3-[211At]astatobenzoate (SAB)
| Radiation Dose (Gy) | SAB Yield without NCS Stabilization | SAB Yield with NCS Stabilization |
| ~5,000 | ~20% | >80% |
| >100,000 | Not Reported (expected to be very low) | >80% |
| This table illustrates the dramatic improvement in SAB synthesis yields when NCS is used to stabilize the this compound, even at very high radiation doses.[1] |
Experimental Protocols
Protocol 1: General Procedure for NCS Stabilization of 211At
This protocol describes the immediate stabilization of 211At with N-chlorosuccinimide following its purification by dry distillation.
Materials:
-
211At, freshly distilled and trapped.
-
N-chlorosuccinimide (NCS) solution (e.g., 1 mg/mL in methanol).
-
Anhydrous methanol.
-
Vials for collection and reaction.
Procedure:
-
Prepare a solution of NCS in anhydrous methanol at the desired concentration.
-
Immediately following the dry distillation of 211At, use the NCS/methanol solution to elute the trapped this compound from the collection apparatus (e.g., PEEK tubing cryotrap).
-
Collect the 211At/NCS solution in a clean vial.
-
This stabilized 211At solution is now ready for use in subsequent radiolabeling reactions.
Protocol 2: Synthesis of N-succinimidyl 3-[211At]astatobenzoate (SAB) using NCS-Stabilized 211At
This protocol outlines the synthesis of a common prosthetic group for labeling proteins, utilizing the NCS-stabilized 211At.
Materials:
-
NCS-stabilized 211At in methanol (from Protocol 1).
-
N-succinimidyl 3-(tri-n-butylstannyl)benzoate (BuSTB) precursor.
-
Anhydrous methanol.
-
Reaction vial.
-
HPLC system for purification and analysis.
Procedure:
-
To the vial containing the NCS-stabilized 211At in methanol, add the BuSTB precursor.
-
Allow the reaction to proceed at room temperature for a predetermined time (e.g., 15-30 minutes).
-
Quench the reaction if necessary.
-
Purify the resulting [211At]SAB using reverse-phase HPLC.
-
Analyze the radiochemical yield and purity using a radio-HPLC detector.
Visualizations
Caption: Experimental workflow for producing a radiolabeled compound with NCS stabilization.
Caption: Mechanism of radiolysis and the mitigating action of NCS.
References
overcoming the short half-life of astatine-211 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Astatine-211 (²¹¹At). Given its short 7.2-hour half-life, time-sensitive and efficient experimental procedures are critical for success.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound-211?
A1: The most significant challenge is the short half-life of 7.2 hours, which necessitates rapid production, purification, radiolabeling, and administration.[2][3] Other challenges include limited availability from cyclotron facilities, the potential for in vivo deastatination (loss of the this compound from the targeting molecule), and the need for specialized handling procedures due to its alpha-emitting nature.[4][5][6]
Q2: How does the short half-life of ²¹¹At impact experimental timelines?
A2: Every 7.2 hours, half of the ²¹¹At decays.[1] This rapid decay means that all experimental steps, from production to use in cell studies or administration to animal models, must be meticulously planned and executed to minimize delays. For example, a 4-hour purification process can result in the loss of about a third of the initial material.
Q3: What is deastatination and why is it a concern?
A3: Deastatination is the in vivo cleavage of the bond between this compound and the targeting molecule.[6] This is a major concern because free this compound can accumulate in healthy tissues like the stomach, thyroid, and spleen, potentially causing off-target toxicity.[5] Much research is focused on developing more stable labeling chemistries to prevent this.[6]
Q4: What are the key decay characteristics of this compound-211?
A4: this compound-211 decays via a branched pathway, with 41.8% of decays occurring through alpha emission to form Bismuth-207, and 58.2% through electron capture to form Polonium-211. The Polonium-211 then rapidly decays via alpha emission to stable Lead-207.[4] This results in one alpha particle being emitted for every ²¹¹At decay, which is advantageous for therapeutic applications as it avoids a chain of radioactive daughter nuclides.[3][7]
Troubleshooting Guides
Low Production Yield of this compound-211
Problem: The amount of ²¹¹At produced from the cyclotron is lower than expected.
| Potential Cause | Troubleshooting Step |
| Incorrect Beam Energy | The optimal alpha particle energy for the ²⁰⁹Bi(α,2n)²¹¹At reaction is around 28-29 MeV to maximize ²¹¹At production while minimizing the formation of the undesirable ²¹⁰At isotope.[1] Verify and calibrate the cyclotron's beam energy. |
| Suboptimal Beam Current | Higher beam currents generally lead to higher production yields. However, this is limited by the target's ability to dissipate heat. Ensure the beam current is optimized for your specific target design and cooling system. |
| Target Integrity Issues | Inspect the bismuth target for any signs of melting, cracking, or poor adhesion to the backing plate, which can lead to reduced production efficiency. |
| Inaccurate Yield Measurement | Recalibrate the gamma spectrometer or dose calibrator used to measure the ²¹¹At activity. Account for the attenuation of gamma rays by the bismuth target material in your calculations. |
Inefficient Purification of this compound-211
Problem: The recovery yield of ²¹¹At after purification is consistently low.
| Potential Cause | Troubleshooting Step |
| Suboptimal Distillation Temperature (Dry Distillation) | The furnace temperature should be maintained between 650°C and 800°C to ensure volatilization of this compound without significant loss of bismuth or polonium.[8] |
| Inefficient Trapping (Dry Distillation) | Ensure the cold trap (e.g., a PEEK capillary) is sufficiently cooled (e.g., with ice water) to efficiently condense the volatilized this compound.[9] |
| Incomplete Dissolution (Wet Chemistry) | Ensure the bismuth target is completely dissolved in concentrated nitric acid. Incomplete dissolution will leave some ²¹¹At behind.[10] |
| Inefficient Extraction (Wet Chemistry) | Optimize the mixing and phase separation steps during solvent extraction (e.g., with di-isopropyl ether) to ensure complete transfer of ²¹¹At from the aqueous to the organic phase.[10] |
| Losses During Solvent Evaporation | When evaporating solvents like chloroform, avoid heating beyond the point of dryness, as this can lead to volatilization and loss of this compound. |
Low Radiolabeling Yield
Problem: The efficiency of incorporating ²¹¹At into the targeting molecule is poor.
| Potential Cause | Troubleshooting Step |
| Delay Between Purification and Labeling | Radiolabeling should be performed as soon as possible after purification. The radiochemical yield decreases as the purified ²¹¹At decays, especially at low precursor concentrations.[2][11] |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, pH, and incubation time for your specific labeling chemistry (e.g., electrophilic destannylation, nucleophilic substitution). |
| Precursor Quality and Concentration | Use high-quality precursors (e.g., tin or iodonium salt precursors) and consider increasing the precursor concentration to improve yields, especially when working with aged ²¹¹At.[11] |
| Presence of Impurities | Ensure the purified ²¹¹At solution is free from contaminants that could interfere with the labeling reaction. Consider an additional purification step if necessary. |
| Radiolysis at High Activity | At high concentrations of ²¹¹At, radiolysis can generate reactive species that interfere with the labeling chemistry. Consider adding a stabilizing agent like N-chlorosuccinimide (NCS) to the solution.[12] |
Quantitative Data Summary
Table 1: this compound-211 Production Parameters and Yields
| Parameter | Value | Reference |
| Nuclear Reaction | ²⁰⁹Bi(α,2n)²¹¹At | [1][4] |
| Optimal α-particle Energy | 28-29 MeV | [1] |
| Reported Production Yields | 16.3 to 41 mCi/μA·h | [13] |
| Maximum Reported Production | 6.6 GBq (after 4h at 55 μA) | [13] |
Table 2: this compound-211 Purification Methods and Efficiencies
| Purification Method | Typical Recovery Yield | Processing Time | Reference |
| Dry Distillation | 79% - 92% | 1-2 minutes (distillation); <20 minutes (total) | [14] |
| Wet Chemistry | ~78% (decay corrected) | ~1 hour | [1][10] |
| Chromatography (Ketone-based) | ≥ 95% | 10-20 minutes | [15][16] |
Table 3: this compound-211 Radiolabeling Parameters for Various Molecules
| Molecule Type | Labeling Method | Radiochemical Yield | Reaction Time | Reference |
| Antibodies (e.g., 81C6) | N-succinimidyl 3-[²¹¹At]astatobenzoate (SAB) | >80% (with NCS stabilization) | ~75 minutes | [12] |
| Small Molecules (e.g., Phenylalanine) | Cu+-catalyzed nucleophilic exchange | 52% - 85% | 10 minutes | [4] |
| Small Molecules (e.g., Methylene Blue) | Electrophilic substitution | 68 ± 6% | 15 minutes | [4] |
Experimental Protocols
Protocol 1: Dry Distillation Purification of this compound-211
-
Target Placement: Place the irradiated bismuth target into a quartz column within a furnace.
-
Heating: Heat the furnace to a temperature between 650°C and 850°C.[1][9]
-
Volatilization and Transport: The ²¹¹At will volatilize. A carrier gas (e.g., nitrogen or argon) is used to transport the vaporized this compound.[1]
-
Trapping: The this compound vapor is passed through a cold trap, such as a Teflon or PEEK capillary tube cooled with ice water, where it condenses as a dry residue.[9][14]
-
Elution: Dissolve the trapped ²¹¹At in a small volume of a suitable solvent (e.g., chloroform, methanol, or pure water) for subsequent radiolabeling.[2][9]
Protocol 2: Wet Chemistry Purification of this compound-211
-
Target Dissolution: Dissolve the irradiated bismuth target in concentrated nitric acid.[10]
-
Acid Removal: Remove the nitric acid by distillation, leaving a residue.[10]
-
Residue Dissolution: Dissolve the residue in 8 M hydrochloric acid (HCl).[10]
-
Solvent Extraction: Extract the ²¹¹At from the HCl solution into an organic solvent such as di-isopropyl ether (DIPE). The bulk of the bismuth will remain in the aqueous phase.[10]
-
Back Extraction: Back-extract the ²¹¹At from the organic phase into a basic solution (e.g., NaOH) to obtain the purified astatide.[10]
Protocol 3: Radiolabeling of an Antibody via an Arylstannane Precursor
-
This compound Preparation: Start with purified ²¹¹At as a dry residue. To prevent radiolysis issues at high activity, the this compound can be eluted from the trap using methanol containing an oxidant like N-chlorosuccinimide (NCS).[12]
-
Prosthetic Group Synthesis: React the prepared ²¹¹At with an arylstannane precursor, such as N-succinimidyl 3-trimethylstannylbenzoate (Me-STB), to form the astatinated prosthetic group (e.g., N-succinimidyl 3-[²¹¹At]astatobenzoate, SAB).[12]
-
Conjugation: Add the antibody solution to the crude SAB mixture. The activated ester on the SAB will react with amine groups (e.g., on lysine residues) on the antibody.
-
Quenching: After a sufficient incubation period, quench the reaction by adding a suitable agent like sodium ascorbate.
-
Purification: Purify the ²¹¹At-labeled antibody from unreacted components using a size-exclusion chromatography method, such as a gel filtration column.
Visualizations
References
- 1. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 3. isotopes.gov [isotopes.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Radiolabeling yield dependency of post-dry distillation decay of this compound-211 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labeling Monoclonal Antibody with α-emitting 211At at High Activity Levels via a Tin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 16. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
Technical Support Center: Quality Control for Astatine-211 Radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with astatine-211 (²¹¹At) radiopharmaceuticals.
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control of this compound-211 radiopharmaceuticals.
Issue 1: Low Radiochemical Yield
Q: We are experiencing lower than expected radiochemical yields in our astatination reactions. What are the potential causes and how can we troubleshoot this?
A: Low radiochemical yield is a common challenge in the synthesis of ²¹¹At-labeled compounds. Several factors can contribute to this issue. A primary reason for reduced yields is the time elapsed between the purification of ²¹¹At and its use in radiolabeling.[1] The longer this compound-211 remains in an unbound state after purification, the greater the potential for yield loss, particularly at low precursor concentrations.[1][2] This is due to the radioactive decay of the nuclide and the effects of radiolysis, which can alter the chemical form of this compound to a less reactive state.[3]
Troubleshooting Steps:
-
Minimize Delay: Perform the radiolabeling reaction as soon as possible after the purification of this compound-211 to maximize the availability of reactive this compound species.[1][2]
-
Optimize Precursor Concentration: If possible, increasing the concentration of the precursor molecule can help to improve the reaction kinetics and drive the labeling reaction to completion.
-
Evaluate Reaction Conditions: Re-evaluate the reaction parameters such as temperature, pH, and the concentration of activating agents (e.g., oxidizing or reducing agents). For instance, in electrophilic substitution reactions, ensuring the presence of a suitable oxidizing agent is crucial for the formation of the reactive At⁺¹ species.[4][5]
-
Assess Purity of Reagents: Ensure that all reagents, including the precursor, solvents, and any catalysts, are of high purity and free from contaminants that could interfere with the labeling reaction.
-
Consider Alternative Labeling Strategies: If consistently low yields are obtained with one method, it may be beneficial to explore alternative radiolabeling strategies. These can include nucleophilic substitution reactions or the use of different bifunctional chelating agents designed to enhance labeling efficiency and stability.[4][6]
Issue 2: Unexpected Peaks in Radio-Chromatogram
Q: Our radio-HPLC/TLC analysis shows unexpected radioactive peaks in addition to the desired product peak and free this compound. What could be the origin of these peaks?
A: The presence of unexpected peaks in your radiochromatogram can indicate the formation of radiolabeled impurities or degradation of the final product.
Troubleshooting Steps:
-
Identify Potential Impurities:
-
Radiolabeled Byproducts: The reaction conditions may be promoting side reactions, leading to the formation of astatinated byproducts. A thorough review of the reaction mechanism and potential side reactions is warranted.
-
Degradation Products: this compound-211 labeled compounds can be susceptible to radiolysis, leading to the breakdown of the molecule and the formation of various radioactive species.[3] This is especially true at high levels of radioactivity.
-
Different Oxidation States of this compound: this compound can exist in multiple oxidation states, and some of these may form complexes or adducts that appear as separate peaks.[4][5]
-
-
Optimize Purification: The purification method (e.g., HPLC, solid-phase extraction) may not be adequately separating the desired product from these impurities.[7] It may be necessary to adjust the purification parameters, such as the solvent gradient in HPLC or the type of solid-phase cartridge.
-
Analyze at Different Time Points: Analyze the product at different time points after synthesis to determine if the unexpected peaks are growing in, which would suggest instability and degradation over time.
-
Investigate the Impact of Formulation: The formulation of the final product (e.g., pH, presence of stabilizers) can impact its stability. Consider if any components of the formulation could be contributing to the degradation of the radiopharmaceutical.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the quality control of this compound-211 radiopharmaceuticals.
Q1: What are the critical quality control tests for this compound-211 radiopharmaceuticals?
A: The critical quality control tests for this compound-211 radiopharmaceuticals are designed to ensure the identity, purity, and safety of the product. These typically include:
-
Radionuclide Identity and Purity: To confirm that the radionuclide is indeed this compound-211 and to quantify any radionuclide impurities, most notably this compound-210 (²¹⁰At).[8][9]
-
Radiochemical Purity: To determine the percentage of the total radioactivity that is present in the desired chemical form.[4][5]
-
pH: To ensure the pH of the final product is within the specified range for administration.
-
Sterility: To ensure the absence of viable microorganisms.[10][11][12]
-
Bacterial Endotoxins (Pyrogens): To ensure that the concentration of bacterial endotoxins is below the acceptable limit to prevent pyrogenic responses in patients.[13][14][15]
-
In Vitro and In Vivo Stability: To assess the stability of the radiopharmaceutical over time and under physiological conditions, with a key focus on monitoring for deastatination.[2][16][17]
Q2: What are the acceptance criteria for these quality control tests?
A: Acceptance criteria are established based on regulatory guidelines and product-specific requirements. The following table summarizes typical acceptance criteria for key quality control tests.
| Quality Control Test | Typical Acceptance Criteria |
| Radionuclide Purity | ≥ 99% ²¹¹At |
| ²¹⁰At/²¹¹At ratio < 7 x 10⁻⁴%[8] | |
| Radiochemical Purity | ≥ 95% (product specific)[4][5][8] |
| pH | 7.9 - 8.6 (for [²¹¹At]NaAt solution)[8] |
| Sterility | No microbial growth observed |
| Bacterial Endotoxins | < 175 EU/V (for parenteral drugs) |
Q3: How can we improve the in vivo stability of our this compound-211 labeled compound and reduce deastatination?
A: The in vivo instability of the carbon-astatine bond, leading to deastatination, is a significant challenge.[4][6] Several strategies can be employed to enhance stability:
-
Chemical Modification of the Targeting Molecule: Introducing ortho-substituents near the astatination site can sterically hinder enzymatic or chemical attack on the carbon-astatine bond, thereby improving in vivo stability.[16][17]
-
Use of Novel Bifunctional Coupling Agents: Developing and utilizing novel linkers and prosthetic groups that form more stable bonds with this compound is an active area of research.[4]
-
Formation of Boron-Astatine Bonds: The formation of a bond between this compound and a boron cage moiety has shown promise in increasing stability against in vivo deastatination.
-
Control of Oxidation State: Maintaining this compound in a stable oxidation state through the use of reducing agents like ascorbic acid in the formulation can improve stability, as has been demonstrated for [²¹¹At]NaAt solutions.[8]
Experimental Protocols
This section provides detailed methodologies for key quality control experiments.
1. Radiochemical Purity Determination by Radio-Thin Layer Chromatography (Radio-TLC)
Objective: To separate the radiolabeled product from free this compound and other radiochemical impurities.
Materials:
-
TLC plates (e.g., silica gel 60)
-
Developing solvent (mobile phase) - specific to the compound being analyzed
-
TLC developing chamber
-
Micropipette
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Carefully spot 1-2 µL of the radiopharmaceutical sample onto the origin line.
-
Place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it reaches the solvent front (approximately 1 cm from the top of the plate).
-
Remove the plate from the chamber and allow it to air dry completely.
-
Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner or by exposing it to a phosphor screen followed by imaging.
-
Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the desired product peak.
2. Radiochemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high-resolution separation and quantification of the radiolabeled product and any radiochemical impurities.
Materials:
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., water, acetonitrile, with or without additives like trifluoroacetic acid)
-
Sample vials
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a small, known volume of the radiopharmaceutical sample onto the column.
-
Run the HPLC method using a pre-determined gradient or isocratic elution profile.
-
Monitor the eluate for radioactivity using the in-line detector.
-
Integrate the peaks in the resulting radiochromatogram.
-
Calculate the radiochemical purity by dividing the peak area of the desired product by the total peak area of all radioactive species and multiplying by 100. For [²¹¹At]At⁻, ion-pair chromatography with a reversed-phase column and tetra-n-butylammonium chloride as the eluent can be used.[8]
3. Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final radiopharmaceutical product. Due to the short half-life of this compound-211, sterility testing is often performed retrospectively.
Method: Membrane Filtration
-
Aseptically filter a representative sample of the radiopharmaceutical through a 0.45 µm membrane filter.
-
After filtration, rinse the filter with a sterile diluent to remove any residual product that may have antimicrobial properties.
-
Aseptically cut the membrane in half. Place one half in a tube containing Fluid Thioglycollate Medium (for the detection of anaerobic and some aerobic bacteria) and the other half in a tube with Soybean-Casein Digest Medium (for the detection of fungi and aerobic bacteria).[10]
-
Incubate the media at appropriate temperatures (e.g., 30-35°C for Fluid Thioglycollate and 20-25°C for Soybean-Casein Digest) for 14 days.[10]
-
Visually inspect the media for any signs of microbial growth (turbidity). The absence of growth indicates a sterile product.
4. Bacterial Endotoxin Testing (LAL Test)
Objective: To quantify the level of bacterial endotoxins in the radiopharmaceutical.
Method: Kinetic Chromogenic Method
-
Reconstitute the Limulus Amebocyte Lysate (LAL) reagent and the chromogenic substrate according to the manufacturer's instructions.
-
Prepare a standard curve using a known concentration of endotoxin standard.
-
Add the sample (or standard) to a microplate well containing the LAL reagent.
-
Place the microplate in a reader that incubates the plate at 37°C and measures the absorbance at regular intervals.
-
The time it takes for the absorbance to reach a predetermined level is inversely proportional to the amount of endotoxin present.
-
The endotoxin concentration in the sample is calculated by comparing its reaction time to the standard curve.
Visualizations
Experimental Workflow for Quality Control of this compound-211 Radiopharmaceuticals
References
- 1. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. Recent advances in understanding and improving the stability of 211At-radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals [mdpi.com]
- 5. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. youthfilter.com [youthfilter.com]
- 12. cup-contract-labs.com [cup-contract-labs.com]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. fda.gov [fda.gov]
- 15. Bacterial Endotoxin Testing Requirements for Your Medical Device [lso-inc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enhancing the Stability of 211At Radiopharmaceuticals: Insights from Ortho-Substituent Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astatine-211 Targetry Refinement for Cyclotron Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclotron production of Astatine-211 (²¹¹At).
Frequently Asked Questions (FAQs)
Q1: What is the most common nuclear reaction for producing this compound-211 in a cyclotron?
A1: The most commonly used method for producing ²¹¹At is through the bombardment of a natural bismuth-209 (²⁰⁹Bi) target with alpha particles, inducing the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction.[1][2][3] This method is favored because natural bismuth is a readily available and inexpensive target material.[1]
Q2: What is the optimal alpha particle energy for ²¹¹At production?
A2: The optimal incident alpha-particle energy is a critical parameter that requires careful consideration. The threshold for the ²⁰⁹Bi(α,2n)²¹¹At reaction is approximately 20 MeV, with the cross-section peaking around 31 MeV.[1] However, to minimize the co-production of the undesirable isotope this compound-210 (²¹⁰At) via the ²⁰⁹Bi(α,3n)²¹⁰At reaction, it is crucial to keep the energy below the threshold for this competing reaction, which is around 28 MeV.[3][4][5] Exceeding this energy can lead to the formation of ²¹⁰Po, a long-lived and highly toxic daughter product of ²¹⁰At.[3][4]
Q3: What are the primary challenges associated with bismuth targets?
A3: The primary challenges with bismuth targets stem from its material properties. Bismuth has a low melting point (272°C) and poor thermal conductivity.[1][4][6][7] This makes the target susceptible to melting under high beam currents, which can lead to a loss of the produced ²¹¹At and potential contamination of the cyclotron.[7][8] Ensuring adequate cooling of the target is therefore essential.[1][6]
Q4: What are the main methods for separating ²¹¹At from the bismuth target after irradiation?
A4: There are two primary methods for separating ²¹¹At from the irradiated bismuth target:
-
Dry Distillation: This method involves heating the target in a furnace to a temperature above the boiling point of this compound but below that of bismuth.[4][5] The volatilized ²¹¹At is then transported by a carrier gas and collected on a cold surface.[5] This technique is often favored for its speed and high recovery yields.[1]
-
Wet Chemistry (Solvent Extraction/Extraction Chromatography): This approach involves dissolving the irradiated bismuth target in an acid, typically nitric acid.[4][9][10][11] The ²¹¹At is then separated from the bismuth and other potential impurities through liquid-liquid extraction or, more recently, using extraction chromatography.[2][9][10][12] Newer methods using ketones in extraction chromatography have been shown to be very rapid, with separation times of 10-20 minutes.[9][10][13]
Troubleshooting Guide
Issue 1: Low Yield of this compound-211
| Possible Cause | Troubleshooting Step |
| Incorrect Alpha Beam Energy | Verify the cyclotron's beam energy. An energy below the optimal range (around 28 MeV) will significantly reduce the production cross-section.[1][3] |
| Target Melting | Inspect the target post-irradiation for signs of melting. If melting is observed, reduce the beam current or improve target cooling.[2][7][8] Consider design modifications to the target holder to enhance heat dissipation.[8] |
| Inefficient Separation | Review your separation protocol. For dry distillation, ensure the furnace temperature and gas flow rate are optimal. For wet chemistry, check the acid concentration and extraction parameters. New, rapid extraction chromatography methods may offer improved and more reliable yields.[2][9][12] |
| Inaccurate Beam Current Measurement | Calibrate the beam current monitoring system to ensure the actual current on the target is as expected. |
| Bismuth Oxide Layer | A bismuth oxide layer can form on the target, which may affect heat transfer and this compound release. Ensure proper target preparation techniques are used to minimize oxidation.[2] |
Issue 2: Target Failure (Melting)
| Possible Cause | Troubleshooting Step |
| Excessive Beam Current | The poor thermal properties of bismuth limit the maximum beam current.[1] Reduce the beam current to a level that the target cooling system can manage. |
| Inadequate Cooling | Ensure the cooling water flow rate and temperature are within the specified parameters. Check for any blockages in the cooling channels. The design of the target holder is critical for efficient cooling.[6][8] |
| Poor Thermal Contact | Ensure good thermal contact between the bismuth layer and the aluminum backing plate. The use of an ultrasonic soldering iron can improve surface interaction and conductivity.[2] |
| Non-uniform Beam Profile | A focused or "hot" spot in the beam can lead to localized melting. Check the beam profile and adjust the cyclotron tuning to achieve a more uniform distribution of the beam across the target surface.[8] |
Issue 3: High Levels of ²¹⁰At Contamination
| Possible Cause | Troubleshooting Step |
| Alpha Beam Energy Too High | The primary cause of ²¹⁰At production is an alpha beam energy exceeding the threshold for the ²⁰⁹Bi(α,3n)²¹⁰At reaction (approximately 28 MeV).[3][4] Carefully calibrate and control the incident beam energy to remain below this threshold. |
| Energy Spread of the Beam | A wide energy spread in the alpha beam could result in a fraction of the particles having energies above the ²¹⁰At production threshold. Characterize the energy spread of your beam. |
Quantitative Data
Table 1: Cyclotron Production Parameters for this compound-211
| Parameter | Reported Range/Value | Reference |
| Alpha Particle Energy | 28 - 29.5 MeV | [3][5][14][15][16] |
| Beam Current | 15 - 65 µA | [1][3][8] |
| Irradiation Time | 4 - 8 hours | [1][3] |
| Reported Yields | 16.3 - 41 MBq/µA-h | [3] |
Table 2: Comparison of this compound-211 Separation Methods
| Method | Typical Recovery Yield | Typical Processing Time | Key Advantages | Key Disadvantages | References |
| Dry Distillation | ~89% | < 20 minutes | Fast, high yield | Requires specialized furnace and handling of volatile radioactivity | [1][5] |
| Wet Chemistry (Solvent Extraction) | ~90% | ~1 hour | Uses simple and inexpensive materials, reproducible | Can be more time-consuming than dry distillation | [4] |
| Wet Chemistry (Extraction Chromatography) | ≥ 95% | 10 - 20 minutes | Very fast, high purity and recovery | Requires specific chromatography resins | [2][9][10][12][13] |
Experimental Protocols
Protocol 1: Bismuth Target Preparation
-
Substrate Preparation: Begin with a high-purity aluminum backing plate. The surface is often machined to ensure uniformity.[6]
-
Bismuth Application:
-
Melting Method: Place small pellets of bismuth onto the aluminum target frame set on a hot plate.[2]
-
Heat the assembly until the bismuth melts (melting point: 272°C).[2][6]
-
Spread the molten bismuth evenly over the target area using a ceramic spatula.[2]
-
Remove any bismuth oxide crystalline layer that forms on the surface.[2]
-
For improved adhesion and thermal conductivity, an ultrasonic soldering iron can be used to enhance the surface interaction between the bismuth and the aluminum backing.[2]
-
-
Target Inspection: Visually inspect the target for integrity, ensuring there are no air bubbles or holes, which can create "hot spots" during irradiation.[2][7]
Protocol 2: Cyclotron Irradiation
-
Target Installation: Mount the prepared bismuth target in the cyclotron's target station. Internal target systems often allow for higher beam currents compared to external targets.[1][3]
-
Cyclotron Parameters:
-
Irradiation: Irradiate the target for a predetermined duration, typically 4 to 8 hours, depending on the desired activity of ²¹¹At.[1][3]
-
Target Retrieval: After irradiation, allow for a brief cooling period before safely retrieving the target from the cyclotron.
Protocol 3: this compound-211 Separation via Dry Distillation
-
Apparatus Setup: Place the irradiated bismuth target into a quartz tube within a tube furnace. Connect the outlet of the tube to a cold trap (e.g., a cooled surface or a collection vial with a solvent).
-
Distillation:
-
Collection: The ²¹¹At condenses in the cold trap. It can then be rinsed off with a suitable solvent such as chloroform or methanol.[5]
Protocol 4: this compound-211 Separation via Wet Chemistry (Extraction Chromatography)
-
Target Dissolution: Dissolve the irradiated portion of the bismuth target in concentrated nitric acid.[9][10][11]
-
Column Preparation: Prepare a chromatography column with a resin impregnated with an organic chemical, such as a ketone.[9][10]
-
Separation:
-
Elution: Elute the purified ²¹¹At from the column using a suitable solvent, such as ethanol.[5]
Visualizations
Caption: Overall workflow for this compound-211 production.
Caption: Troubleshooting logic for low this compound-211 yield.
References
- 1. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. At-211 Production – SJY Group [cyclotron.tamu.edu]
- 3. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound‐211—Towards In Vivo Stable this compound‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 8. osti.gov [osti.gov]
- 9. Targeted cancer therapy: Researchers speed up this compound-211 purification • healthcare-in-europe.com [healthcare-in-europe.com]
- 10. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 11. researchgate.net [researchgate.net]
- 12. cyclotron.tamu.edu [cyclotron.tamu.edu]
- 13. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
- 14. isotopes.gov [isotopes.gov]
- 15. Ionetix Produces First Alpha-Emitting Radionuclide at New Isotope Production Facility - Ionetix [ionetix.com]
- 16. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Astatine-211 Radiolabeling Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with astatine-211 (²¹¹At). Our goal is to help you overcome common challenges and enhance the efficiency and reproducibility of your radiolabeling experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the radiolabeling process.
Issue 1: Low or Inconsistent Radiochemical Yield (RCY)
Question: My radiochemical yield for ²¹¹At-labeling is consistently low or varies significantly between experiments. What are the potential causes and how can I improve it?
Answer:
Low or inconsistent radiochemical yield is a common challenge in this compound-211 chemistry. Several factors can contribute to this issue, from the quality of the radionuclide to the specifics of the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps and Solutions |
| 1. Delayed Radiolabeling Post-Purification | This compound-211 has a short half-life of 7.2 hours, and delays between purification and labeling can lead to significant yield loss.[1] This is especially true at low precursor concentrations.[1] Solution: Perform the radiolabeling reaction as soon as possible after the purification of ²¹¹At to maximize radiochemical yield.[1] |
| 2. Radiolysis Effects | At high radioactivity levels required for clinical applications, the high-energy alpha particles from ²¹¹At can cause radiolysis of the solvent and reactants.[2][3] This can generate reducing species that convert this compound to a less reactive state, decreasing labeling efficiency.[2][3] Solution: Consider adding a stabilizing agent like N-chlorosuccinimide (NCS) to the methanol solution used for initial ²¹¹At isolation. This has been shown to maintain yields >80% even at high radiation doses (>100,000 Gy).[2] |
| 3. Suboptimal Reaction Conditions | Reaction parameters such as temperature, time, pH, and precursor concentration are critical for efficient labeling. For example, some electrophilic substitutions require heating, while others proceed at room temperature.[4][5] Solution: Systematically optimize reaction conditions. Refer to established protocols for your specific labeling strategy and molecule type. For instance, the synthesis of 4-[²¹¹At]-L-phenylalanine via electrophilic desilylation is optimal when heated at 70°C for 10 minutes.[6] |
| 4. Inactive this compound Species | This compound can exist in multiple oxidation states, not all of which are suitable for the desired reaction.[5][6] The desired At⁺¹ species for electrophilic substitution can be difficult to obtain and maintain.[6] Solution: Ensure the correct oxidizing agent is used to generate the reactive this compound species. The choice of oxidant can significantly impact the yield. For example, sodium persulfate has been used as an oxidizing agent to achieve a 68 ± 6% yield for ²¹¹At-methylene blue.[4] |
| 5. Precursor Quality and Concentration | The purity and concentration of the precursor molecule are crucial. Impurities can interfere with the reaction, and low precursor concentrations can lead to reduced yields, especially when the labeling is delayed.[1] Solution: Use high-purity precursors and optimize the concentration for your specific reaction. |
Troubleshooting Workflow for Low Radiochemical Yield
The following diagram outlines a logical workflow for troubleshooting low RCY in your this compound-211 labeling experiments.
Caption: A decision tree for troubleshooting low radiochemical yield.
Issue 2: Poor In Vivo Stability of the Astatinated Compound
Question: My ²¹¹At-labeled compound shows significant deastatination in vivo, leading to off-target radiation exposure. How can I improve its stability?
Answer:
The limited in vivo stability of astatinated compounds is a major hurdle in the development of ²¹¹At-based radiopharmaceuticals.[4][6][7] The carbon-astatine bond can be susceptible to cleavage in biological systems.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps and Solutions |
| 1. Weak Carbon-Astatine Bond | The At-C bond can be inherently unstable, leading to the release of free astatide ([²¹¹At]At⁻) in vivo.[4] This is a known issue with direct labeling methods on proteins.[4] Solution: Utilize novel bifunctional coupling agents or prosthetic groups designed to form more stable bonds with this compound.[4][6][7] Significant research has been devoted to developing labeling strategies that enhance the stability of ²¹¹At-labeled radiopharmaceuticals.[4] |
| 2. Labeling Strategy | Direct labeling of biomolecules, especially at tyrosine residues, often results in unstable conjugates.[8] Solution: Employ indirect labeling methods using prosthetic groups. For example, instead of direct astatination, a small molecule containing a stable this compound label can be conjugated to the larger biomolecule. This two-step approach often yields more stable products.[9] |
| 3. Chemical Form of this compound | The chemical environment of the this compound atom on the labeled molecule influences its stability. Solution: Explore alternative labeling positions on the molecule or different chemical moieties for astatination. For instance, labeling via aryliodonium salts has shown promise in creating stable astatinated compounds.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for radiolabeling with this compound-211?
A1: The primary strategies for ²¹¹At radiolabeling can be broadly categorized into electrophilic and nucleophilic substitution reactions.[4][6]
-
Electrophilic Substitution: This involves reacting an electron-rich precursor (like an organometallic compound) with an electrophilic form of this compound (At⁺). Common methods include astatodemetallation (e.g., using tri-n-butylstannyl or trimethylgermyl precursors) and electrophilic desilylation.[5][6]
-
Nucleophilic Substitution: This method uses the astatide anion (At⁻) to displace a leaving group on the precursor molecule. Examples include halogen exchange reactions and reactions with aryliodonium salts.[4]
Main Reaction Pathways for ²¹¹At Radiolabeling
Caption: Overview of major electrophilic and nucleophilic pathways.
Q2: How is this compound-211 produced and purified for radiolabeling?
A2: this compound-211 is typically produced in a cyclotron by bombarding a natural bismuth target (²⁰⁹Bi) with alpha particles, following the nuclear reaction ²⁰⁹Bi(α,2n)²¹¹At.[4][10][11] To minimize the production of the undesirable isotope ²¹⁰At, the energy of the alpha beam is generally kept around 28-29 MeV.[9][11][12] After irradiation, the ²¹¹At must be separated from the bulk bismuth target. Common purification methods include:
-
Dry Distillation: The irradiated target is heated, and the more volatile ²¹¹At is distilled and collected.[1][2]
-
Wet Chemistry/Solvent Extraction: The bismuth target is dissolved in acid (e.g., nitric or hydrochloric acid), and ²¹¹At is selectively extracted into an organic solvent like diisopropyl ether (DIPE).[13]
-
Column Chromatography: A solution containing the dissolved target is passed through a chromatography column that selectively retains this compound, allowing the bismuth to pass through. This can be a very rapid method, taking only 10-20 minutes.[14][15]
Q3: What are typical radiochemical yields for different types of molecules?
A3: Radiochemical yields can vary widely depending on the labeling method, the precursor, and the reaction conditions. The table below summarizes some reported yields for different small molecules.
| Molecule | Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Reference |
| 2-[²¹¹At]-L-phenylalanine | Iodo derivative | Cu⁺-catalyzed Nucleophilic Exchange | 52–74% | [4] |
| 4-[²¹¹At]-L-phenylalanine | Bromo derivative | Cu⁺-catalyzed Nucleophilic Exchange | 65–85% | [4] |
| [²¹¹At]4-astato-L-phenylalanine | Dihydroxyboryl derivative | Substitution | 98.1 ± 1.9% | [4] |
| 4-[²¹¹At]-L-phenylalanine | Triethylsilyl derivative | Electrophilic Desilylation | 65–85% | [4][6] |
| ²¹¹At-methylene blue | Methylene blue | Electrophilic Substitution (Na₂S₂O₈ oxidant) | 68 ± 6% | [4] |
| Astatinated Peptide | Tin precursor | Astatodestannylation | ~50% | [12] |
Q4: What quality control (QC) methods are essential for ²¹¹At-labeled radiopharmaceuticals?
A4: Rigorous quality control is critical to ensure the safety and efficacy of ²¹¹At-labeled compounds.[4][6][7] Key QC tests include:
-
Radiochemical Purity: This is typically determined using High-Performance Liquid Chromatography (HPLC) to separate the desired labeled product from unreacted this compound and other impurities.
-
Radionuclidic Purity: This confirms the absence of contaminating radioisotopes, particularly the long-lived and toxic ²¹⁰Po which can arise from ²¹⁰At.[11][12]
-
Stability: The stability of the final product should be tested both in the formulation buffer and under conditions that mimic the in vivo environment (e.g., in human serum).
-
Sterility and Endotoxin Testing: As with all pharmaceuticals intended for injection, tests for microbial contamination and bacterial endotoxins are mandatory.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Astatodestannylation
This protocol describes a general method for labeling a molecule using an organotin precursor.
Materials:
-
Purified ²¹¹At in a suitable solvent (e.g., chloroform or methanol).
-
Tri-n-butylstannyl precursor of the molecule to be labeled.
-
Oxidizing agent (e.g., N-chlorosuccinimide (NCS) or tert-butyl hydroperoxide).
-
Reaction vial (e.g., 1.5 mL conical glass vial).
-
Heating block or water bath.
-
HPLC system for purification and analysis.
Procedure:
-
Preparation: In a reaction vial, dissolve the stannyl precursor in a small volume of an appropriate solvent.
-
This compound Addition: Add the solution of purified ²¹¹At to the reaction vial.
-
Oxidant Addition: Add the oxidizing agent to initiate the reaction. The choice and amount of oxidant should be optimized beforehand.
-
Reaction: Seal the vial and heat the reaction mixture at a predetermined temperature (e.g., 70°C) for a specific time (e.g., 10-15 minutes). The optimal temperature and time will depend on the specific precursor.
-
Quenching: After the reaction is complete, cool the vial to room temperature. The reaction can be quenched by adding a reducing agent if necessary.
-
Purification: Purify the ²¹¹At-labeled product from unreacted precursors and byproducts using a suitable method, typically reversed-phase HPLC.
-
Quality Control: Analyze the purified product to determine radiochemical purity and yield.
Experimental Workflow for Astatodestannylation
Caption: A typical experimental workflow for radiolabeling via astatodestannylation.
References
- 1. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 2. Radiopharmaceutical Chemistry of Targeted Radiotherapeutics, Part 4: Strategies for 211At Labeling at High Activities and Radiation Doses of 211At α-Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy -- ANS / Nuclear Newswire [ans.org]
- 15. Researchers report fastest purification of this compound-211 needed for targeted cancer therapy | Texas A&M Engineering Experiment Station [tees.tamu.edu]
Validation & Comparative
Astatine-211 vs. Actinium-225: A Comparative Guide for Targeted Alpha Therapy
For researchers, scientists, and drug development professionals, the choice of radionuclide is a critical decision in the design of targeted alpha therapies (TAT). Astatine-211 (²¹¹At) and Actinium-225 (²²⁵Ac) have emerged as two of the most promising candidates, each with a unique profile of physical characteristics, chemical properties, and clinical data. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for novel cancer treatments.
Targeted alpha therapy is a rapidly advancing modality in oncology, utilizing alpha-emitting radionuclides conjugated to targeting molecules to selectively deliver potent cytotoxic radiation to cancer cells.[1] The high linear energy transfer (LET) and short path length of alpha particles induce complex, irreparable DNA double-strand breaks, leading to efficient cell killing with minimal damage to surrounding healthy tissues.[2][3] Among the arsenal of alpha emitters, ²¹¹At and ²²⁵Ac are at the forefront of preclinical and clinical development.[4][5]
Physical and Nuclear Properties: A Head-to-Head Comparison
The intrinsic properties of a radionuclide dictate its suitability for therapeutic applications, influencing factors from production logistics to in vivo behavior. This compound-211, a halogen, and Actinium-225, an actinide, present distinct advantages and challenges.
| Property | This compound-211 (²¹¹At) | Actinium-225 (²²⁵Ac) |
| Half-life | 7.21 hours[6][7] | 9.92 days[8][9] |
| Decay Chain | Simple, single alpha emission per decay[7][10] | Cascade of 4 alpha particles from daughter nuclides[8][9] |
| Mean Alpha Energy | ~6.78 MeV (including ²¹¹Po daughter)[6] | ~6.88 MeV (average over the decay chain)[9] |
| Daughter Radionuclides | ²¹¹Po (T½ = 0.52 s), ²⁰⁷Bi (T½ = 31.55 yrs)[6] | ²²¹Fr (T½ = 4.9 min), ²¹⁷At (T½ = 32.3 ms), ²¹³Bi (T½ = 45.6 min), ²¹³Po (T½ = 4.2 µs), ²⁰⁹Pb (T½ = 3.25 h), ²⁰⁹Bi (stable)[8][9][11] |
| Imaging Potential | Yes, via Polonium K X-rays (77-92 keV) for SPECT[6][12] | Yes, via gamma emissions from daughters (e.g., ²²¹Fr at 218 keV, ²¹³Bi at 440 keV) for SPECT[9] |
Radionuclide Production and Availability
The accessibility of a radionuclide is a crucial factor for widespread clinical adoption. Both ²¹¹At and ²²⁵Ac face production challenges, though the landscape is evolving.
This compound-211 is typically produced in cyclotrons by irradiating a natural bismuth target (²⁰⁹Bi) with alpha particles.[6][12] This method allows for scalable production, with a growing number of cyclotrons worldwide capable of its manufacture.[13] However, its short half-life necessitates that production and radiolabeling occur in close proximity to the clinical site.[14]
Actinium-225 production is more limited, contributing to its scarcity.[8] The primary source has been the decay of Thorium-229 (²²⁹Th), which is itself derived from aged Uranium-233 stockpiles.[15] Efforts are underway to increase supply through high-energy proton irradiation of Thorium-232 targets in accelerators.[15][16] Its longer half-life allows for centralized production and distribution to clinical sites worldwide.[17]
Chemistry and Radiolabeling
The distinct chemical natures of this compound and actinium dictate the strategies for their incorporation into radiopharmaceuticals.
This compound-211 , as a halogen, can be attached to targeting molecules using methods developed for radioiodination, though its chemistry is more complex with metalloid characteristics.[12][18] Radiolabeling can be achieved through electrophilic and nucleophilic substitution reactions, allowing for direct astatination of small molecules and the use of bifunctional coupling agents for larger molecules like antibodies.[19][20] This offers the potential for "chelator-less" chemistry.[7]
Actinium-225 exists as a trivalent metal cation (Ac³⁺) and requires a chelator to be stably attached to a targeting molecule.[9] Macrocyclic chelators such as DOTA are commonly used to form a stable complex with ²²⁵Ac, which is then conjugated to the targeting ligand.[4][21] The stability of this chelation is critical to prevent the release of free ²²⁵Ac or its daughter radionuclides in vivo, which could lead to off-target toxicity.
Preclinical and Clinical Landscape
Both ²¹¹At and ²²⁵Ac have demonstrated significant promise in a variety of preclinical models and are being evaluated in a growing number of clinical trials.[1][5][22]
This compound-211:
Preclinical studies have shown the efficacy of ²¹¹At-labeled agents in various cancer models, including glioma, multiple myeloma, and breast cancer.[13][23] For instance, in a preclinical model of multiple myeloma, an anti-CD138 antibody labeled with ²¹¹At demonstrated a cure rate of 65% with low toxicity.[13]
Clinically, ²¹¹At is being investigated for both solid tumors and hematological malignancies.[24] A notable area of investigation is in thyroid cancer, leveraging this compound's chemical similarity to iodine.[2] A phase I clinical trial is evaluating [²¹¹At]NaAt for patients with refractory differentiated thyroid cancer, with early results showing tolerability and signs of efficacy, including partial and complete responses.[24][25][26] Another phase I trial is assessing ²¹¹At-MABG for malignant pheochromocytoma.[24]
Actinium-225:
²²⁵Ac has a broader clinical trial portfolio, largely driven by its success in treating metastatic castration-resistant prostate cancer (mCRPC) by targeting the prostate-specific membrane antigen (PSMA).[27][28] Numerous studies have reported impressive responses with ²²⁵Ac-PSMA-617, even in patients who have failed other therapies.[27] For example, one study reported that 80% of patients with skeletal metastasis showed a favorable antitumor response to [²²⁵Ac]Ac-PSMA-617.[27] However, toxicities, particularly xerostomia (dry mouth) due to salivary gland uptake, are a significant challenge.[27]
Beyond prostate cancer, ²²⁵Ac is being explored for a range of other malignancies, including neuroendocrine tumors, breast cancer, and acute myeloid leukemia.[17][29][30]
Experimental Protocols
A detailed understanding of the methodologies used in key experiments is essential for interpreting and building upon existing research.
Protocol: Radiolabeling of an Antibody with Actinium-225
This protocol provides a general framework for the conjugation and radiolabeling of a monoclonal antibody with ²²⁵Ac using the chelator DOTA.
-
Conjugation: A humanized YS5 monoclonal antibody is conjugated with the bifunctional chelator p-SCN-Bn-DOTA. The antibody is incubated with a molar excess of the chelator in a suitable buffer (e.g., sodium bicarbonate, pH 8.5) for a specified time at room temperature.
-
Purification: The DOTA-conjugated antibody is purified from the excess chelator using size-exclusion chromatography.
-
Radiolabeling: The purified DOTA-antibody conjugate is incubated with a solution of ²²⁵Ac in a suitable buffer (e.g., ammonium acetate, pH 5.5) at an elevated temperature (e.g., 37-40°C) for a defined period (e.g., 30-60 minutes).
-
Quality Control: The radiolabeling efficiency and radiochemical purity are determined using instant thin-layer chromatography (ITLC). The final product is also tested for sterility and endotoxin levels before in vivo use.[4]
Protocol: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical preclinical experiment to evaluate the therapeutic efficacy of a targeted alpha therapy agent in a tumor-bearing mouse model.
-
Cell Culture and Tumor Implantation: C6 glioma cells are cultured under standard conditions. A suspension of these cells is then subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The experimental group receives intravenous injections of the ²¹¹At-labeled therapeutic agent (e.g., ²¹¹At-PA) at varying doses (e.g., 0.1, 0.5, or 1 MBq). The control group receives a vehicle injection.
-
Efficacy Assessment: Tumor growth is monitored over time in all groups. The primary endpoint is typically a significant suppression of tumor growth in the treated groups compared to the control group. Animal survival may also be monitored as a secondary endpoint.
-
Toxicity Evaluation: Animal body weight is monitored as a general indicator of toxicity. At the end of the study, major organs may be harvested for histological analysis to assess any treatment-related toxicities.[23]
Visualizing the Mechanisms
Diagrams can help to clarify complex biological and experimental processes.
Caption: Decay chains of this compound-211 and Actinium-225.
Caption: A typical experimental workflow for preclinical TAT evaluation.
Caption: Signaling pathway of alpha particle-induced cell death.
Conclusion
Both this compound-211 and actinium-225 are highly potent radionuclides for targeted alpha therapy, each with a distinct set of characteristics that may be advantageous for different clinical applications.
This compound-211 offers the benefits of a simple decay scheme, which simplifies dosimetry, and versatile labeling chemistry. Its short half-life is well-suited for targeting agents with rapid uptake and clearance kinetics, but it also presents logistical challenges for production and distribution.[3][7]
Actinium-225 provides a high therapeutic potential due to its cascade of four alpha particles per decay, and its longer half-life facilitates broader distribution.[8][17] However, the management of its daughter radionuclides to minimize off-target toxicity is a key consideration, and its limited supply remains a significant hurdle.[8][27]
The choice between ²¹¹At and ²²⁵Ac will depend on the specific therapeutic strategy, including the choice of targeting molecule, the cancer type and its location, and the logistical infrastructure available. As research continues to advance production methods, chelation and labeling chemistry, and our understanding of the in vivo behavior of these powerful agents, the clinical potential of both this compound-211 and actinium-225 in the fight against cancer will undoubtedly continue to grow.
References
- 1. This compound-211 and actinium-225: two promising nuclides in targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using this compound | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 3. perceptive.com [perceptive.com]
- 4. This compound-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted α-Therapy in Cancer Management: Synopsis of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 211At [prismap.eu]
- 7. This compound-211 - Atley Solutions [atley.com]
- 8. Actinium-225 - Wikipedia [en.wikipedia.org]
- 9. 225Ac [prismap.eu]
- 10. This compound-211: Production and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioactive decay chain of actinium-225 [nist.gov]
- 12. Production, Purification and Availability of 211At: Near Term Steps Towards Global Access - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimizing this compound-211 Radiolabeling: New Research Highlights the Importance of Timing - Atley Solutions [atley.com]
- 15. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actinium-225 Production – Nuclear Science Division [nuclearscience.lbl.gov]
- 17. cnl.ca [cnl.ca]
- 18. osti.gov [osti.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Production and Quality Control of Actinium-225 Radiopharmaceuticals [ouci.dntb.gov.ua]
- 22. Targeted Alpha-Particle Therapy: A Review of Current Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]
- 28. urotoday.com [urotoday.com]
- 29. firstwordpharma.com [firstwordpharma.com]
- 30. cbc.ca [cbc.ca]
A Comparative Analysis of Astatine-211 and Iodine-131 for the Treatment of Thyroid Cancer
A comprehensive guide for researchers and drug development professionals on the therapeutic efficacy, experimental protocols, and underlying mechanisms of two key radioisotopes in thyroid cancer therapy.
The landscape of targeted radionuclide therapy for thyroid cancer is evolving, with emerging isotopes like astatine-211 (²¹¹At) showing promise in overcoming the limitations of the long-established standard of care, iodine-131 (¹³¹I). This guide provides a detailed comparison of the efficacy of these two radioisotopes, supported by preclinical and early clinical data, to inform ongoing research and drug development efforts. This compound-211, an alpha-emitter, offers a higher linear energy transfer (LET) and shorter particle range, suggesting a potential for greater cytotoxicity to cancer cells with less damage to surrounding healthy tissue compared to the beta-emitting iodine-131.
Quantitative Comparison of Therapeutic Efficacy and Dosimetry
Preclinical studies have demonstrated the superior therapeutic potential of this compound-211 over iodine-131 in thyroid cancer models. The following tables summarize key quantitative data from comparative studies.
| Parameter | This compound-211 ([²¹¹At]NaAt) | Iodine-131 ([¹³¹I]NaI) | Reference |
| Particle Emission | Alpha (α) | Beta (β) | [1][2] |
| Physical Half-life | 7.2 hours | 8.02 days | [3] |
| Energy per Decay | ~6.8 MeV | ~0.19 MeV (average) | [4] |
| Linear Energy Transfer (LET) | High | Low | [5][6] |
| Particle Range in Tissue | 50-80 µm | 0.4-2.4 mm | [6][7] |
| A comparison of the physical properties of this compound-211 and Iodine-131. |
| Study Metric | This compound-211 ([²¹¹At]NaAt) | Iodine-131 ([¹³¹I]NaI) | Reference |
| In Vitro DNA Double-Strand Breaks | Higher induction | Lower induction | [4][8] |
| In Vitro Colony Formation Inhibition | More potent | Less potent | [4][9] |
| Tumor Absorbed Dose (Gy/MBq) in mice | 2.754 ± 0.585 | 0.115 ± 0.012 | [4] |
| Tumor Growth Suppression in mice | Stronger and more sustained | Weaker and less sustained | [4][9] |
| A summary of preclinical therapeutic efficacy in NIS-expressing thyroid cancer models. |
| Organ | [²¹¹At]NaAt (%ID/g at 24h) | [¹³¹I]NaI (%ID/g at 24h) | Reference |
| Tumor | Higher | Lower | [4] |
| Thyroid | Lower | Significantly Higher | [4] |
| Salivary Gland | Higher | Lower | [4] |
| Stomach | Higher | Lower | [4] |
| A comparison of the biodistribution of [²¹¹At]NaAt and [¹³¹I]NaI in a K1-NIS xenograft mouse model 24 hours post-administration.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used in the comparative studies of this compound-211 and iodine-131.
Preclinical Comparison of [²¹¹At]NaAt and [¹³¹I]NaI in a Mouse Model
This protocol is based on a study that directly compared the therapeutic effects of [²¹¹At]NaAt and [¹³¹I]NaI in a thyroid cancer mouse model.[4][9]
1. Cell Culture:
-
Human papillary thyroid cancer cell line K1, engineered to express the sodium-iodide symporter (K1-NIS), was used.
-
Cells were cultured in a standard medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
2. Animal Model:
-
Female BALB/c nude mice were used.
-
K1-NIS cells were subcutaneously injected into the flank of each mouse to establish tumor xenografts.
3. Radiopharmaceutical Administration:
-
Mice with established tumors were randomized into treatment groups.
-
[²¹¹At]NaAt and [¹³¹I]NaI were administered via intravenous injection. Doses were scaled to be therapeutically comparable, considering the ~10-fold higher energy per decay of this compound-211.[4] For example, therapeutic groups for this compound-211 might receive 0.4, 0.8, and 1.2 MBq, while iodine-131 groups receive 1, 3, and 8 MBq.[4][9]
4. Therapeutic Efficacy Assessment:
-
Tumor volume was measured at regular intervals using calipers.
-
Body weight was monitored as an indicator of toxicity.
5. Biodistribution Studies:
-
At selected time points post-injection (e.g., 3 and 24 hours), mice were euthanized.
-
Tumors and major organs were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percent injected dose per gram of tissue (%ID/g).[4]
First-in-Human Clinical Trial of [²¹¹At]NaAt (Alpha-T1 Trial)
This protocol outlines the key aspects of the investigator-initiated, first-in-human clinical trial of [²¹¹At]NaAt for patients with radioiodine-refractory differentiated thyroid cancer (NCT05275946).[5][8][10]
1. Patient Population:
-
Patients with differentiated thyroid cancer refractory to standard iodine-131 therapy.
2. Study Design:
-
A dose-escalation Phase I/II study to evaluate the safety, pharmacokinetics, absorbed dose, and preliminary efficacy of a single intravenous administration of [²¹¹At]NaAt.[11]
3. Treatment:
-
[²¹¹At]NaAt (TAH-1005) was administered as a single intravenous injection.[5]
-
The study employed a dose-escalation design, with cohorts receiving increasing activities of [²¹¹At]NaAt (e.g., 1.25, 2.5, and 3.5 MBq/kg).[12]
4. Outcome Measures:
-
Primary: Safety, including dose-limiting toxicities.[11]
-
Secondary: Tumor response evaluated by serum thyroglobulin levels, CT imaging (RECIST 1.1), and [¹³¹I]NaI SPECT/CT imaging.[8] Pharmacokinetics and dosimetry were also assessed.[11]
Signaling Pathways and Experimental Workflows
The therapeutic effect of both this compound-211 and iodine-131 is initiated by the uptake of the radiohalide through the sodium-iodide symporter (NIS) expressed on the surface of thyroid cancer cells. The subsequent emission of high-energy particles leads to DNA damage and ultimately, cell death.
Targeted Radionuclide Therapy Signaling Pathway.
The following diagram illustrates a typical experimental workflow for comparing the efficacy of this compound-211 and iodine-131 in a preclinical setting.
Preclinical Experimental Workflow Diagram.
Discussion and Future Directions
The available data strongly suggests that this compound-211 holds significant promise as a more potent therapeutic agent for thyroid cancer than iodine-131, particularly for patients who have become refractory to standard radioiodine therapy.[4][9][12] The high LET and short range of its alpha particle emissions theoretically allow for more targeted and effective killing of cancer cells with potentially reduced toxicity to adjacent healthy tissues.[2][6]
The ongoing first-in-human clinical trial of [²¹¹At]NaAt is a critical step in translating these preclinical findings to clinical practice.[5][8] Preliminary results indicating that the treatment is well-tolerated and shows early signs of efficacy are encouraging.[10][12]
Future research should focus on:
-
Long-term follow-up from the current clinical trial to establish durable response rates and long-term safety.
-
Combination therapies: Investigating the synergistic effects of this compound-211 with other treatments, such as kinase inhibitors or immunotherapy.
-
Dosimetry and treatment planning: Optimizing administered activities to maximize therapeutic effect while minimizing potential side effects, such as xerostomia, which has been observed with other alpha-emitter therapies.[4]
-
Production and availability: Expanding the production and distribution of this compound-211 to make this promising therapy more widely accessible for clinical trials and eventual routine use.[12]
References
- 1. Understanding Alpha and Beta Emitting Particles in Radiopharmaceutical Therapy - Medi-Ops [medi-ops.com]
- 2. Alpha vs. Beta Particles: Bigger Particles for Bigger Impact [mayomagazine.mayoclinic.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using this compound | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Alpha emitters for cancer treatment | Thor Medical [thormedical.com]
- 8. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 12. youtube.com [youtube.com]
Validating the Therapeutic Window of Astatine-211 Radiopharmaceuticals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted alpha therapies (TAT) is revolutionizing precision oncology. Among the arsenal of alpha-emitting radionuclides, Astatine-211 (²¹¹At) presents a compelling profile for therapeutic applications due to its optimal decay characteristics. This guide provides an objective comparison of ²¹¹At-radiopharmaceuticals, supported by experimental data, to aid in the validation of their therapeutic window.
This compound-211 decays with a half-life of 7.2 hours and emits a single alpha particle per decay, which offers enhanced control over off-target effects compared to radionuclides with long decay chains.[1][2] This characteristic, combined with the high linear energy transfer (LET) of alpha particles, allows for the delivery of highly cytotoxic radiation to cancer cells over a short path length of 50-90 µm, thereby minimizing damage to surrounding healthy tissue.[3][4] These properties make ²¹¹At a promising candidate for treating minimal residual disease and small tumor clusters.[4][5]
Comparative Efficacy and Toxicity of this compound-211 Radiopharmaceuticals
The therapeutic window of a radiopharmaceutical is determined by the balance between its efficacy in eradicating tumor cells and its toxicity to healthy organs. The following tables summarize key preclinical and clinical data for various ²¹¹At-labeled agents, offering a comparative overview of their performance.
| Radiopharmaceutical | Cancer Model | Targeting Vector | Administered Activity (per fraction/dose) | Key Efficacy Results | Reference |
| [²¹¹At]PTT | High-Risk Neuroblastoma (PDX mouse models) | Parthanatine (PARP1 inhibitor) | 36 MBq/kg (MTD, 4 fractions) | Complete tumor response in 81.8% of tumors; median event-free survival of 72 days. | [6] |
| ²¹¹At-9E7.4 | Multiple Myeloma (syngeneic mouse model) | Anti-mCD138 Antibody | 740 kBq | 65% overall survival at 150 days post-treatment. | [7][8] |
| [²¹¹At]PSMA5 | Prostate Cancer (LNCaP xenograft mice) | PSMA inhibitor | 0.4 MBq | Significant inhibition of tumor growth. | [9][10] |
| ²¹¹At-ch81C6 | Recurrent Glioma (Human clinical trial) | Anti-tenascin Monoclonal Antibody | 71–347 MBq (intracavitary) | Median overall survival increased from 31 to 54 weeks. | [1][11] |
| ²¹¹At-MX35 F(ab')₂ | Relapsed Ovarian Cancer (Human clinical trial) | Anti-NaPi2b Antibody Fragment | Not specified | No evident signs of radiation-induced toxicity or decreased tolerance to relapse therapy. | [1] |
| ²¹¹At-BC8-B10 | Advanced Hematological Malignancies (Planned clinical trial) | Anti-CD45 Monoclonal Antibody | Not specified | Preclinical data supported initiation of a Phase I/II clinical trial. | [1] |
| Radiopharmaceutical/ Condition | Animal Model/ Patient Population | Key Toxicity Findings | Organs at Risk | Reference |
| [²¹¹At]PTT | Healthy CB57/BL6 mice | Reversible hematological and marrow toxicity observed 72 hours post-treatment at the MTD, with full recovery by 4 weeks. | Bone marrow | [6] |
| ²¹¹At-9E7.4 | Multiple Myeloma (syngeneic mouse model) | Activity of 1100 kBq was highly toxic, while 740 kBq showed no evident signs of toxicity. | Not specified | [7][8] |
| Free ²¹¹At | Male C57BL/6N mice | High uptake and absorbed doses in the thyroid, lungs, spleen, salivary glands, and stomach. | Thyroid, stomach | [12][13] |
| ²¹¹At-ch81C6 | Recurrent Glioma patients | No dose-limiting toxicity observed; some low-grade neurotoxicity. | Brain | [1][11] |
| ²¹¹At-MX35 F(ab')₂ | Relapsed Ovarian Cancer patients | Mostly mild (grade I–II) side-effects, primarily related to the treatment procedure; no hematological toxicity. | Peritoneal cavity | [14] |
| ²¹¹At-labeled anti-CD45 Antibody | Mice | Smaller quantities of ²¹¹At-labeled antibody were sufficient for myeloablation with less non-hematological toxicity compared to ²¹³Bi-labeled antibody. No renal toxicity. | Bone marrow | [15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the literature.
Preclinical Efficacy and Toxicity Study of [²¹¹At]PTT in Neuroblastoma
-
Animal Models: 11 patient-derived xenograft (PDX) mouse models of high-risk neuroblastoma and a CB57/BL6 healthy mouse model for toxicity assessment.
-
Radiopharmaceutical: this compound-211-parthanatine ([²¹¹At]PTT), targeting PARP1.
-
Administration: The maximum tolerated dose (MTD) of 36 MBq/kg/fraction was administered as a fractionated regimen (x4).
-
Efficacy Assessment: Tumor response and event-free survival were monitored.
-
Toxicity Assessment: Hematological and marrow toxicity were evaluated at 72 hours and 4 weeks post-treatment.
-
Reference: [6]
Targeted Alpha Therapy of Multiple Myeloma with ²¹¹At-9E7.4
-
Animal Model: A preclinical syngeneic mouse model using KaLwRij C57/BL6 mice injected intravenously with 1 million 5T33 multiple myeloma cells.
-
Radiopharmaceutical: An anti-mCD138 antibody (9E7.4) radiolabeled with this compound-211.
-
Treatment Regimen: Treatment was administered 10 days after cell engraftment. Four activities were tested: 370 kBq, 555 kBq, 740 kBq, and 1100 kBq. An isotype control was also used.
-
Endpoints: Biodistribution, survival rate, hematological parameters, enzymatic hepatic toxicity, histological examination, and organ dosimetry were evaluated.
Visualizing Workflows and Pathways
Understanding the experimental workflow and the underlying biological mechanisms is facilitated by visual diagrams.
Caption: Preclinical workflow for ²¹¹At targeted alpha therapy.
The therapeutic effect of alpha particles is primarily driven by their ability to induce complex and difficult-to-repair DNA double-strand breaks (DSBs).[4] This triggers a cascade of cellular responses.
Caption: Cellular response to ²¹¹At-induced DNA damage.
Challenges and Future Directions
Despite the promise of ²¹¹At-radiopharmaceuticals, several challenges remain. The limited availability of ²¹¹At, due to the requirement of cyclotrons for its production, is a major barrier to widespread clinical use.[16][17] Furthermore, the in vivo stability of the this compound-carbon bond can be a concern, leading to deastatination and potential off-target toxicity, particularly to the thyroid and stomach.[12]
Ongoing research focuses on developing novel radiolabeling strategies and chelators to improve the in vivo stability of ²¹¹At-labeled compounds.[1][18] Advances in production and purification methods are also crucial to enhance the availability and accessibility of this radionuclide.[1] As these challenges are addressed, ²¹¹At-based targeted alpha therapies are poised to play an increasingly important role in the treatment of various cancers.
References
- 1. The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. perceptive.com [perceptive.com]
- 4. ashpublications.org [ashpublications.org]
- 5. openmedscience.com [openmedscience.com]
- 6. Pre-clinical investigation of this compound-211-parthanatine for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted-Alpha-Therapy Combining this compound-211 and anti-CD138 Antibody in a Preclinical Syngeneic Mouse Model of Multiple Myeloma Minimal Residual Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted α-therapy using this compound (211At)-labeled PSMA1, 5, and 6: a preclinical evaluation as a novel compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound‐211—Towards In Vivo Stable this compound‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Realizing Clinical Trials with this compound-211: The Chemistry Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biodistributions, Myelosuppression and Toxicities in Mice Treated with an Anti-CD45 Antibody Labeled with the α-Emitting Radionuclides Bismuth-213 or this compound-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Can current preclinical strategies for radiopharmaceutical development meet the needs of targeted alpha therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-211-Labeled Targeted Radiotherapeutics: An Update [inis.iaea.org]
- 18. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Astatine-211 vs. Lutetium-177 for Prostate Cancer Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy for prostate cancer is rapidly evolving, with two key isotopes at the forefront of research and clinical application: Astatine-211 ([211At]) and Lutetium-177 ([177Lu]). Both can be coupled with prostate-specific membrane antigen (PSMA)-targeting ligands to deliver cytotoxic radiation directly to cancer cells. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in this critical area.
Executive Summary
This compound-211, an alpha-emitter, and Lutetium-177, a beta-emitter, offer distinct advantages and disadvantages in the context of prostate cancer therapy. [211At] boasts high linear energy transfer (LET) and a short particle range, making it exceptionally potent for killing targeted cancer cells with minimal damage to surrounding healthy tissue. This makes it a promising candidate for treating micrometastatic disease. [177Lu], with its longer particle range, may be more effective for larger tumors due to its "crossfire" effect. Clinical experience with [177Lu]-PSMA is more extensive, with proven efficacy in treating metastatic castration-resistant prostate cancer (mCRPC). The choice between these two radionuclides depends on the specific therapeutic strategy and the stage and characteristics of the disease.
Physical and Radiochemical Properties
The fundamental differences in the decay characteristics of this compound-211 and Lutetium-177 underpin their distinct biological effects.
| Property | This compound-211 ([211At]) | Lutetium-177 ([177Lu]) |
| Half-life | 7.2 hours | 6.7 days |
| Particle Emitted | Alpha (α) | Beta (β⁻) |
| Mean Particle Energy | 6.79 MeV | 0.133 MeV |
| Particle Range in Tissue | 50-80 µm | 0.5-2.0 mm |
| Linear Energy Transfer (LET) | ~100 keV/µm (High) | ~0.2 keV/µm (Low) |
Preclinical Efficacy: A Head-to-Head Perspective
Direct comparative preclinical studies are limited, but available data suggest a higher therapeutic efficacy for [211At]-PSMA compounds in certain contexts.
| Parameter | [211At]-PSMA | [177Lu]-PSMA |
| Tumor Growth Inhibition | Significant tumor growth suppression and increased survival in LNCaP xenograft models with single doses of 0.4 MBq.[1] | Significant tumor growth inhibition in xenograft models, though often requiring higher administered activities or multiple cycles. |
| DNA Damage | Induces complex, difficult-to-repair DNA double-strand breaks. | Primarily causes single-strand DNA breaks, which are more readily repaired by cancer cells. |
| Cell Kill Potency | High potency, requiring fewer particle hits to induce cell death. | Lower potency, requiring a higher density of particle hits for cell killing. |
Biodistribution and Dosimetry
The distribution of the radiopharmaceutical and the absorbed radiation dose in tumors and healthy organs are critical determinants of both efficacy and toxicity.
| Organ/Tissue | [211At]-PSMA (%ID/g) | [177Lu]-PSMA (%ID/g) |
| Tumor (LNCaP Xenograft) | High uptake, e.g., [211At]PSMA5 showed 30.6 ± 17.8 %ID/g at 3h.[1] | High uptake, with values for [177Lu]Lu-PSMA-617 and [177Lu]Lu-PSMA-I&T being comparable in some studies.[2] |
| Kidneys | High uptake due to PSMA expression and renal clearance. | High uptake, with some studies suggesting [177Lu]Lu-PSMA-I&T has higher renal uptake than [177Lu]Lu-PSMA-617.[2] |
| Salivary Glands | Significant uptake, a key organ at risk for toxicity (xerostomia). | Significant uptake, also a primary organ at risk. |
| Bone Marrow | Lower absorbed dose compared to beta-emitters is hypothesized due to the short particle range. | Higher potential for bone marrow suppression due to the longer range of beta particles. |
Note: %ID/g (percentage of injected dose per gram of tissue) values can vary significantly based on the specific PSMA ligand, animal model, and time point of measurement.
Safety and Toxicity Profile
The distinct physical properties of alpha and beta emitters also lead to different safety and toxicity profiles.
| Adverse Effect | [211At]-PSMA | [177Lu]-PSMA |
| Xerostomia (Dry Mouth) | A primary dose-limiting toxicity due to high salivary gland uptake. | A common and significant side effect in clinical use. |
| Nephrotoxicity | A potential concern due to high kidney uptake and radiation dose. Preclinical studies show some evidence of transient renal tubule regeneration.[1] | A key organ for monitoring, though severe nephrotoxicity is relatively uncommon with current clinical protocols. |
| Myelosuppression | Theoretically lower risk due to the short range of alpha particles, though systemic administration can still lead to bone marrow exposure. Preclinical studies have shown transient lymphopenia at high doses.[3] | A known side effect, including anemia, thrombocytopenia, and neutropenia, due to the crossfire effect of beta particles on the bone marrow. |
Experimental Protocols
Radiolabeling of PSMA Ligands
[211At]-PSMA-5 Synthesis: [211At]PSMA-5 is synthesized via an electrophilic substitution reaction. Briefly, the PSMA-5 precursor with a boronic acid group is dissolved in a sodium bicarbonate solution. An aqueous solution of [211At]this compound in the presence of potassium iodide is added, and the reaction mixture is heated. The final product is then purified using solid-phase extraction.[3]
[177Lu]-PSMA-617 Radiolabeling: The radiolabeling of PSMA-617 with [177Lu] is a chelation reaction. The PSMA-617 precursor is added to a reaction buffer (e.g., sodium acetate or ascorbate buffer). [177Lu]LuCl3 is then added, and the mixture is incubated at an elevated temperature (e.g., 95°C). Quality control is typically performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine radiochemical purity.
In Vivo Tumor Growth Inhibition Studies
LNCaP Xenograft Model: Human prostate cancer LNCaP cells are cultured and then subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice).[1][4] Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).[1] Mice are then randomized into treatment and control groups. The radiolabeled PSMA compound (e.g., [211At]PSMA-5 or [177Lu]-PSMA-617) or a vehicle control is administered, typically via intravenous injection.[1] Tumor volume is monitored regularly using caliper measurements, and animal body weight is recorded as a measure of general toxicity.[1] At the end of the study, or when tumors reach a predetermined size, animals are euthanized, and tumors and major organs may be harvested for biodistribution analysis or histopathology.[1][3]
Signaling Pathways and Mechanisms of Action
The interaction of alpha and beta particles with cellular components initiates distinct signaling cascades leading to cell death.
DNA Damage Response
Alpha particles from [211At] deposit a large amount of energy over a very short distance, leading to a high density of ionization events. This results in complex and clustered DNA double-strand breaks (DSBs), which are difficult for the cell's repair machinery to resolve. In contrast, the lower energy deposition of beta particles from [177Lu] over a longer track primarily induces more sparsely distributed, simpler DNA single-strand breaks (SSBs) and a lower frequency of DSBs.
Apoptosis Signaling Pathway
The extensive and complex DNA damage induced by [211At] is more likely to trigger apoptosis, a programmed cell death pathway. This can occur through both p53-dependent and p53-independent mechanisms. The activation of the intrinsic apoptotic pathway involves the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3. While beta radiation from [177Lu] can also induce apoptosis, the higher likelihood of successful DNA repair may lead to a lower apoptotic response at equivalent absorbed doses. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant in the commitment to apoptosis.
Conclusion
This compound-211 and Lutetium-177 represent two powerful, yet distinct, tools in the arsenal against prostate cancer. [211At]-PSMA therapies hold immense promise due to the high cytotoxicity of alpha particles, with the potential for greater efficacy, especially against micrometastatic disease. However, challenges related to its short half-life, production, and management of specific toxicities need to be addressed through further research and clinical trials. [177Lu]-PSMA therapies are more established, with proven clinical benefit and a more manageable logistical profile.
The future of targeted radionuclide therapy for prostate cancer may involve a stratified approach, where the choice of radionuclide is tailored to the individual patient's disease characteristics, such as tumor size, metastatic burden, and prior treatment history. Furthermore, combination therapies, potentially using both alpha and beta emitters in sequence or concurrently, could offer synergistic effects and overcome treatment resistance. Continued preclinical and clinical research is essential to fully elucidate the comparative strengths of these promising therapeutic agents and to optimize their use for improved patient outcomes.
References
- 1. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Extensive preclinical evaluation of lutetium-177-labeled PSMA-specific tracers for prostate cancer radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LNCaP Xenograft Model | Xenograft Services [xenograft.net]
Comparative Biodistribution of Astatine-211 and Other Alpha-Emitters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vivo biodistribution of astatine-211 and other prominent alpha-emitters used in targeted alpha therapy (TAT), including actinium-225, bismuth-213, and lead-212. The information is supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and development of next-generation radiopharmaceuticals.
Alpha-emitting radionuclides offer a potent strategy for cancer treatment due to their high linear energy transfer (LET) and short-range tissue penetration, which allows for highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] The choice of radionuclide is critical and depends on factors such as half-life, decay chain properties, and in-vivo stability.[3] This guide focuses on the comparative biodistribution profiles of four key alpha-emitters.
Comparative Biodistribution Data
The following tables summarize quantitative biodistribution data from preclinical studies in mice for this compound-211 (²¹¹At), actinium-225 (²²⁵Ac), bismuth-213 (²¹³Bi), and lead-212 (²¹²Pb). Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies, such as the targeting molecule, animal model, and tumor type.
Table 1: Biodistribution of this compound-211 Labeled Agents in Mice
| Time Post-Injection | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Tumor (%ID/g) | Thyroid (%ID/g) | Stomach (%ID/g) | Reference |
| ¹¹¹At-MAb (Anti-CD45) | [4] | |||||||
| 1 h | - | - | 167 ± 23 | - | - | - | - | [4] |
| 3 h | - | - | - | - | - | - | - | |
| 7 h | - | - | - | - | - | - | - | |
| 24 h | - | - | 417 ± 109 | - | - | - | - | [4] |
| para-²¹¹At-PA (Normal Mice) | [5] | |||||||
| 1 h | - | - | - | - | - | - | - | [5] |
| 3 h | - | - | - | - | - | - | - | [5] |
| 24 h | - | - | - | - | - | - | - | [5] |
| [²¹¹At]PSMA-5 (Normal Mice) | [6] | |||||||
| 10 min | - | - | - | - | - | - | - | [6] |
| 1 h | - | - | - | - | - | - | - | [6] |
| 3 h | - | - | - | - | - | - | - | [6] |
| 6 h | - | - | - | - | - | - | - | [6] |
| 24 h | - | - | - | - | - | - | - | [6] |
MAb: Monoclonal Antibody, PA: Phenylalanine, PSMA: Prostate-Specific Membrane Antigen
Table 2: Biodistribution of Actinium-225 Labeled Agents in Mice
| Time Post-Injection | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Tumor (%ID/g) | Reference |
| ²²⁵Ac-Chelates (Normal Mice) | [7] | |||||
| 1 h | < 2 | - | - | - | - | [7] |
| 4 h | - | - | - | - | - | |
| 24 h | - | - | - | - | - | |
| 120 h | - | - | - | - | - | |
| [²²⁵Ac]DOTA-3F8 (Nude Mice with Neuroblastoma Xenografts) | [8] | |||||
| - | Specific tumor targeting with redistribution of daughter nuclides to kidneys and small intestine. | [8] |
Table 3: Biodistribution of Bismuth-213 Labeled Agents in Mice
| Time Post-Injection | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Tumor (%ID/g) | Reference |
| ²¹³Bi-MAb (Anti-CD45) | [4] | |||||
| 15 min | - | - | 45 ± 9 | - | - | [4] |
| 45 min | - | - | - | - | - | |
| 90 min | - | - | 166 ± 11 | - | - | [4] |
| 180 min | - | - | - | - | - | |
| ²¹³Bi-BSA (Nude Mice) | [9] | |||||
| 15 min | - | - | - | - | - | [9] |
| 45 min | - | - | - | - | - | |
| 90 min | - | - | - | - | - | |
| 180 min | - | - | - | - | - |
BSA: Bovine Serum Albumin
Table 4: Biodistribution of Lead-212 Labeled Agents in Mice
| Time Post-Injection | Blood (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Tumor (%ID/g) | Reference |
| ²¹²Pb-Trastuzumab (PC-3MM2 Xenografts) | [10] | |||||
| 12 h | - | - | - | - | ~8 | [10] |
| [²¹²Pb]Pb-DO3A-PEG7-Tz (BxPC3 Xenografts) | [11] | |||||
| 24 h | - | - | - | 58.3 ± 6.4 (²¹²Bi) | 14.6 ± 0.7 (²¹²Bi redistributed) | [11] |
Tz: Tetrazine
Experimental Protocols
A generalized experimental protocol for conducting a comparative biodistribution study is outlined below. Specific details may vary depending on the radiopharmaceutical and the research question.
1. Radiolabeling and Quality Control:
-
This compound-211: Produced via the ²⁰⁹Bi(α, 2n)²¹¹At nuclear reaction in a cyclotron.[6] Radiolabeling of targeting molecules often involves electrophilic substitution on an activated aromatic ring or the use of astatinated synthons.[12]
-
Actinium-225: Typically obtained from the decay of Thorium-229. Labeling involves chelation with bifunctional chelators like DOTA. High temperatures are often required, which may necessitate a two-step labeling strategy for sensitive biomolecules.[3][8]
-
Bismuth-213: Eluted from a ²²⁵Ac/²¹³Bi generator. Labeling is achieved by chelation, for example, with CHX-A"-DTPA.[9]
-
Lead-212: Obtained from a ²²⁴Ra/²¹²Pb generator.[13] Labeling involves chelation with agents like TCMC or DOTA.
-
Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
2. Animal Models:
-
Commonly used models include healthy mice (e.g., BALB/c, ICR) and immunodeficient mice (e.g., nude mice) bearing tumor xenografts.[4][5][6]
-
Tumor models are established by subcutaneous or orthotopic injection of cancer cells.
3. Administration of Radiopharmaceutical:
-
The radiolabeled compound is typically administered intravenously via the tail vein.[4] Intratumoral or intraperitoneal injections are also used depending on the therapeutic strategy.[14][15]
-
The injected activity is carefully measured for each animal.
4. Biodistribution Study:
-
At predetermined time points post-injection, animals are euthanized.[4][9]
-
Blood is collected, and major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor) are excised, weighed, and placed in counting tubes.
-
The radioactivity in each sample is measured using a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
5. Data Analysis:
-
The %ID/g is plotted against time for each organ to visualize the uptake and clearance of the radiopharmaceutical.
-
Statistical analysis is performed to compare the biodistribution between different groups.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Biodistribution Studies
A generalized workflow for a preclinical biodistribution study of a radiopharmaceutical.
Mechanism of Action of Targeted Alpha Therapy
Mechanism of targeted alpha therapy, including the potential for daughter nuclide redistribution.
Cellular Mechanisms of Alpha-Emitters
The primary mechanism of action for alpha-emitters in cancer therapy is the induction of complex, difficult-to-repair DNA double-strand breaks.[16][17] This high-LET radiation deposits a large amount of energy over a very short distance, leading to dense ionization tracks within the cell nucleus.[18][19] This direct and potent DNA damage is a key advantage of TAT, as it can overcome resistance mechanisms that are effective against other therapies.[16] For some alpha-emitters like this compound-211, the therapeutic mechanism can also involve the inhibition of key DNA repair enzymes like PARP1, further enhancing its cytotoxic effects.[20]
A critical consideration for alpha-emitters with longer decay chains, such as actinium-225 and lead-212, is the fate of the daughter nuclides.[21][22] The recoil energy from the initial alpha decay can be sufficient to break the chemical bond between the daughter nuclide and the chelator, leading to their release from the targeting molecule.[23] These "free" daughter radionuclides can then redistribute to non-target organs, such as the kidneys and liver, potentially causing off-target toxicity.[24][25] This phenomenon underscores the importance of careful biodistribution studies that track not only the parent radionuclide but also its decay products.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Targeted alpha-particle therapy - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Biodistributions, Myelosuppression and Toxicities in Mice Treated with an Anti-CD45 Antibody Labeled with the α-Emitting Radionuclides Bismuth-213 or this compound-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted alpha therapy using this compound (211At)-labeled phenylalanine: A preclinical study in glioma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Toxicity of 213Bi-Labelled BSA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. This compound-211 radiolabelling chemistry: from basics to advanced biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intratumoral administration of this compound-211-labeled gold nanoparticle for alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imaging, biodistribution, and toxicology evaluation of (212)Pb-TCMC-trastuzumab in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urotoday.com [urotoday.com]
- 17. Alpha Particle–Emitting Radiopharmaceuticals as Cancer Therapy: Biological Basis, Current Status, and Future Outlook for Therapeutics Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview of targeted alpha therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-Emitting Radionuclides: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. openmedscience.com [openmedscience.com]
- 21. researchgate.net [researchgate.net]
- 22. AAPM 66th Annual Meeting & Exhibition [aapm.confex.com]
- 23. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Innovations and Nano-Delivery of Actinium-225: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 212Pb: Production Approaches and Targeted Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
Astatine-211 in Preclinical Cancer Models: A Comparative Guide to Anti-Tumor Efficacy
An objective analysis of the preclinical validation of Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide for targeted cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its anti-tumor effects, supported by experimental data and detailed methodologies.
This compound-211 is emerging as a potent therapeutic agent in oncology, primarily due to its high-energy alpha-particle emissions, which cause localized, irreparable damage to cancer cells.[1][2] Its short half-life of approximately 7.2 hours is advantageous for targeted delivery and rapid clearance, minimizing off-target toxicity to surrounding healthy tissues.[3][4] Preclinical studies have demonstrated the potential of ²¹¹At in various cancer types, including hematologic malignancies and solid tumors, when conjugated with targeting molecules like antibodies or small-molecule inhibitors.[1][3]
Comparative Efficacy of this compound-211 Targeted Alpha Therapy
The following tables summarize the quantitative data from key preclinical studies, showcasing the anti-tumor effects of this compound-211-based radiopharmaceuticals across different cancer models.
Table 1: Efficacy of ²¹¹At-anti-CD138 in a Multiple Myeloma Model
| Treatment Group | Activity (kBq) | Median Survival (days) | Overall Survival at 150 days (%) | Notes |
| Untreated Control | - | 45 | 0 | - |
| ²¹¹At-9E7.4 (anti-mCD138) | 370 | - | - | Transient toxicity observed. |
| ²¹¹At-9E7.4 (anti-mCD138) | 555 | - | - | Isotype control at this activity showed no therapeutic effect. |
| ²¹¹At-9E7.4 (anti-mCD138) | 740 | - | ~65 | Optimal efficacy with no evident long-term toxicity. [5] |
| ²¹¹At-9E7.4 (anti-mCD138) | 1100 | - | - | Highly toxic, leading to near-complete depletion of white blood cells.[5] |
Data sourced from a study on a syngeneic mouse model of multiple myeloma.[5]
Table 2: Efficacy of [²¹¹At]PTT in High-Risk Neuroblastoma Patient-Derived Xenograft (PDX) Models
| Treatment Group | Dose (MBq/kg/fraction x4) | Complete Tumor Response (%) | Median Event-Free Survival (days) | Mice with No Measurable Tumor >95 days (%) |
| [²¹¹At]PTT (MTD) | 36 | 81.8 | 72 | 30 |
| [²¹¹At]PTT | 24 | - | - | - |
| [²¹¹At]PTT | 12 | - | - | - |
Data from a study evaluating [²¹¹At]Parthanatine ([²¹¹At]PTT), which targets PARP1, in 11 high-risk neuroblastoma PDX models. The maximum tolerated dose (MTD) demonstrated broad efficacy.[6][7]
Table 3: Efficacy of ²¹¹At-Labeled Phenylalanine in Glioma Models
| Animal Model | Treatment Group | Dose (MBq) | Outcome |
| C6 Glioma (Xenograft) | ²¹¹At-PA | 0.1, 0.5, 1 | Dose-dependent tumor growth suppression. |
| GL-261 (Allograft) | ²¹¹At-PA | 1 | Tumor growth suppression. |
This study highlights the potential of targeting the L-type amino acid transporter 1 (LAT1) in glioma with ²¹¹At-labeled phenylalanine ([²¹¹At]-PA).[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols from the cited studies.
Targeted Alpha Therapy in Multiple Myeloma
-
Animal Model: KaLwRij C57/BL6 mice were intravenously injected with 1 million 5T33 multiple myeloma cells to establish a syngeneic model.[5]
-
Therapeutic Agent: An anti-mCD138 antibody (9E7.4) was radiolabeled with this compound-211.[5]
-
Treatment Regimen: Ten days after cell injection, mice were treated with a single injection of the ²¹¹At-labeled antibody at activities of 370, 555, 740, or 1100 kBq. An isotype control was used at 555 kBq.[5]
-
Endpoint Analysis: The primary endpoint was overall survival, monitored for up to 150 days. Toxicity was assessed through monitoring of blood cell counts.[5]
PARP1-Targeted Therapy in Neuroblastoma
-
Animal Model: 11 patient-derived xenograft (PDX) mouse models of high-risk neuroblastoma were used.[6]
-
Therapeutic Agent: [²¹¹At]Parthanatine ([²¹¹At]PTT), an alpha-emitting radiopharmaceutical targeting poly(adenosine-diphosphate-ribose) polymerase 1 (PARP1).[6]
-
Treatment Regimen: [²¹¹At]PTT was administered as a fractionated regimen at the maximum tolerated dose (MTD) of 36 MBq/kg/fraction, given four times.[6][7]
-
Endpoint Analysis: Efficacy was evaluated by tumor response and event-free survival. Toxicity was assessed by monitoring hematological parameters and bone marrow.[6][7]
LAT1-Targeted Therapy in Glioma
-
Cell Lines: C6 glioma, U-87MG, and GL261 cell lines were used for in vitro uptake analysis.[8]
-
Animal Models: Xenograft models were created by subcutaneously injecting C6 glioma cells, and allograft models were established with GL-261 cells.[8]
-
Therapeutic Agent: Phenylalanine labeled with this compound-211 (²¹¹At-PA) targeting the L-type amino acid transporter 1 (LAT1).[8][9]
-
Treatment Regimen: C6 glioma-bearing mice received single doses of 0.1, 0.5, or 1 MBq of ²¹¹At-PA. GL261 mice received a single high dose of 1 MBq.[8]
-
Endpoint Analysis: The primary outcome was the suppression of tumor growth.[8]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs provides a clearer understanding of the preclinical validation process.
Caption: General experimental workflow for preclinical evaluation of this compound-211.
Caption: Mechanism of [²¹¹At]PTT targeting PARP1 to induce cancer cell death.
Caption: Mechanism of [²¹¹At]-PA targeting LAT1 for selective tumor cell killing.
References
- 1. This compound-211 and actinium-225: two promising nuclides in targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. perceptive.com [perceptive.com]
- 4. auntminnie.com [auntminnie.com]
- 5. mdpi.com [mdpi.com]
- 6. Pre-clinical investigation of this compound-211-parthanatine for high-risk neuroblastoma (Journal Article) | OSTI.GOV [osti.gov]
- 7. Pre-clinical investigation of this compound-211-parthanatine for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Preclinical evaluation of new α-radionuclide therapy targeting LAT1: 2-[211At]astato-α-methyl-L-phenylalanine in tumor-bearing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head studies of different astatination methods
A Comparative Guide to Astatination Methods for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals venturing into the promising field of Targeted Alpha Therapy (TAT), the choice of astatination method is a critical determinant of the success of their astatine-211 (²¹¹At) based radiopharmaceutical. The inherent challenge of the carbon-astatine bond's in vivo instability necessitates a careful evaluation of available labeling strategies.[1][2] This guide provides a head-to-head comparison of prevalent astatination methods, supported by experimental data, to aid in the selection of the most suitable approach for a given application.
The primary methods for incorporating the alpha-emitting radionuclide ²¹¹At into targeting molecules can be broadly categorized into electrophilic, nucleophilic, and more recently, boron-based strategies. Each approach presents a unique set of advantages and disadvantages in terms of reaction conditions, radiochemical yield, specific activity, and, most importantly, the in vivo stability of the final product.
Performance Comparison of Astatination Methods
The selection of an appropriate astatination method is often a trade-off between labeling efficiency and the in vivo stability of the resulting radiopharmaceutical. The following tables summarize quantitative data from various studies to facilitate a direct comparison of key performance indicators.
| Method | Precursor | Typical Radiolabeling Efficiency (%) | Specific Activity | Key Advantages | Key Disadvantages | References |
| Direct Electrophilic Astatination | Activated aromatic rings (e.g., tyrosine) | <1% (for proteins) | Low | Simple, one-step procedure. | Very low yield for proteins, poor in vivo stability. | [3] |
| Electrophilic Astatodestannylation | Aryl-trialkylstannanes (e.g., N-succinimidyl p-(tri-n-butylstannyl)benzoate) | 70-90% | High | High radiochemical yield, versatile for indirect labeling. | Toxicity of tin precursors, potential for in vivo deastatination. | [4][5] |
| Electrophilic Astatodesilylation | Aryl-trialkylsilanes | 64-75% | High | Milder conditions, avoids toxic tin reagents. | Less established than destannylation. | [6][7] |
| Nucleophilic Halogen Exchange | Iodo- or bromo-precursors | 52-85% | Moderate | Rapid reaction. | Requires harsh conditions (high temperature), challenging purification. | [5] |
| Cu-Catalyzed Nucleophilic Astatination | Arylboronic esters | High (often quantitative) | High | Mild, room temperature reaction, high functional group tolerance, avoids toxic tin. | Requires a copper catalyst. | [8][9] |
| Boron Cage Labeling (closo-decaborate) | closo-decaborate conjugates | 58-84% | High | High in vivo stability, direct labeling of conjugated proteins. | Potential for liver and kidney retention depending on the linker. | [3][10] |
In Vivo Stability Comparison
The ultimate test of an astatination method is the stability of the resulting carbon-astatine or boron-astatine bond in a biological system. Deastatination in vivo leads to the accumulation of free ²¹¹At in non-target tissues like the thyroid, stomach, and spleen, causing unwanted radiotoxicity.[11][12]
| Compound Type | Labeling Method | Key Findings on In Vivo Stability | References |
| Astatinated Benzamides | Electrophilic Astatodestannylation | Found to undergo rapid deastatination in vivo. | [11][13] |
| nido-Carborane Derivatives | Boron-based | Appeared to be slightly more stable to in vivo deastatination than benzamides but showed long blood residence times. | [11][13] |
| Astatobenzoate Conjugates of Fab' | Electrophilic Astatodestannylation (via SAB) | Underwent deastatination in vivo. | [3] |
| closo-Decaborate Conjugates of Fab' | Boron-based | Demonstrated stability to in vivo deastatination with biodistribution similar to the radioiodinated control. | [3] |
| meta-[²¹¹At]Astatobenzoate Antibody Conjugates | Electrophilic Astatodestannylation | Showed evidence of in vivo deastatination, particularly with rapidly metabolized fragments. | [12] |
| Maleimido-closo-decaborate(2-) Antibody Conjugates | Boron-based | Exhibited high stability to in vivo deastatination. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of astatination procedures. Below are representative protocols for key methods.
Protocol 1: Indirect Electrophilic Astatination via Destannylation using N-succinimidyl p-[²¹¹At]astatobenzoate ([²¹¹At]SAB)
This two-step method involves the initial synthesis of the prosthetic group, [²¹¹At]SAB, followed by its conjugation to the targeting molecule.
Step 1: Synthesis of [²¹¹At]SAB
-
This compound-211 is produced via the ²⁰⁹Bi(α,2n)²¹¹At nuclear reaction and isolated from the bismuth target by dry distillation.[4]
-
The distilled ²¹¹At is trapped in a reaction mixture containing the tin precursor, N-succinimidyl p-(tri-n-butylstannyl)benzoate, and an oxidant such as N-chlorosuccinimide in a 5% acetic acid/methanol solution.[4]
-
The reaction proceeds rapidly, with trapping efficiencies of 70-90%.[4]
Step 2: Conjugation of [²¹¹At]SAB to a Protein
-
The [²¹¹At]SAB is purified and then added to a solution of the antibody or protein in a suitable buffer (e.g., pH 8.5 borate buffer).[14]
-
The reaction is allowed to proceed, resulting in the formation of an amide bond between the astatobenzoate and primary amines (e.g., lysine residues) on the protein.
-
The radiolabeled protein is purified from unreacted [²¹¹At]SAB and byproducts using size-exclusion chromatography.
Protocol 2: Direct Astatination of a closo-Decaborate-Conjugated Antibody
This method involves the initial conjugation of a boron cage moiety to the antibody, followed by a direct astatination reaction.
Step 1: Conjugation of the Boron Cage
-
A protein-reactive derivative of closo-decaborate(2-) is synthesized.
-
This derivative is then conjugated to the antibody, for example, via maleimide chemistry targeting sulfhydryl groups.
Step 2: Astatination of the Conjugate
-
The antibody-boron cage conjugate is dissolved in a suitable buffer (e.g., 0.5 M aqueous sodium phosphate, pH 7.4).[12]
-
Na[²¹¹At]At solution is added, followed by an oxidizing agent such as Chloramine-T.[12]
-
The reaction is allowed to proceed for a short duration (e.g., 30 seconds) at room temperature before being quenched with a reducing agent like sodium metabisulfite.[12]
-
The astatinated antibody is purified using a desalting column.
Protocol 3: Cu-Catalyzed Nucleophilic Astatination of an Arylboronic Ester
This recently developed method offers a milder alternative to traditional electrophilic and nucleophilic approaches.
-
The arylboronic ester precursor is dissolved in a suitable solvent mixture (e.g., methanol and acetonitrile).[15]
-
[²¹¹At]NaAt is added to the precursor solution.
-
A copper catalyst, such as Cu(pyridine)₄OTf, is introduced to the reaction mixture.[15]
-
The reaction proceeds at room temperature for a short period (e.g., 10 minutes).[9]
-
The product can be purified using solid-phase extraction.[15]
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of different astatination strategies can aid in understanding their relative complexities and advantages.
Caption: Comparison of indirect vs. direct astatination workflows.
Caption: Strategies to enhance the in vivo stability of astatinated compounds.
Conclusion
The field of this compound radiochemistry is rapidly evolving, with a clear trend towards the development of milder, more efficient labeling methods that yield radiopharmaceuticals with enhanced in vivo stability. While electrophilic astatodestannylation remains a widely used and versatile technique, the toxicity of tin precursors is a significant drawback. Newer methods, such as copper-catalyzed astatination of arylboronic esters, offer promising alternatives with milder reaction conditions.
For applications demanding the highest in vivo stability, particularly for rapidly internalizing antibodies and their fragments, boron-based methods utilizing moieties like closo-decaborate have demonstrated superior performance in preclinical models. The choice of astatination strategy will ultimately depend on the specific targeting molecule, the desired characteristics of the final radiopharmaceutical, and the available radiochemistry infrastructure. This guide serves as a starting point for researchers to navigate the complexities of astatination and select the most promising path forward for their therapeutic candidates.
References
- 1. Reagents for Astatination of Biomolecules. 3. Comparison of closo-Decaborate(2-) and closo-Dodecaborate(2-) Moieties as Reactive Groups for Labeling with this compound-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagents for Astatination of Biomolecules. 5. Evaluation of hydrazone linkers in 211At- and 125I-labeled closo-decaborate(2-) conjugates of Fab′ as a means of decreasing kidney retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents for astatination of biomolecules. 2. Conjugation of anionic boron cage pendant groups to a protein provides a method for direct labeling that is stable to in vivo deastatination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-211 labeling of an antimelanoma antibody and its Fab fragment using N-succinimidyl p-astatobenzoate: comparisons in vivo with the p-[125I]iodobenzoyl conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and reproducible method for the synthesis of astatinated 4-[211At]astato-l-phenylalanine via electrophilic desilylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Cu-Catalyzed [211At]Astatination and [125I]Iodination of Boronic Esters at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reagents for Astatination of Biomolecules. 4. Comparison of Maleimido-closo-Decaborate(2-) and meta-[211At]Astatobenzoate Conjugates for Labeling anti-CD45 Antibodies with [211At]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound Radiopharmaceuticals: Prospects and Problems - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Unseen Power: A Comparative Guide to the Relative Biological Effectiveness of Astatine-211
For researchers, scientists, and drug development professionals at the forefront of targeted alpha therapy, understanding the profound biological impact of astatine-211 is paramount. This guide provides a comprehensive comparison of its relative biological effectiveness (RBE), supported by experimental data, detailed methodologies, and visual representations of the underlying cellular mechanisms.
This compound-211 (²¹¹At), an alpha-emitting radionuclide, is a rising star in targeted cancer therapy due to the destructive potential of its emitted alpha particles.[1][2][3] These particles possess high linear energy transfer (LET), depositing a large amount of energy over a very short distance, typically a few cell diameters.[1][2][4] This characteristic leads to a significantly higher RBE compared to low-LET radiations like X-rays or gamma rays, making ²¹¹At exceptionally potent in killing cancer cells.[1][4] The mean LET for ²¹¹At α-particles is approximately 97 keV/µm, a stark contrast to the ~0.2 keV/µm for beta particles from isotopes like yttrium-90 and iodine-131.[1][4]
Quantitative Comparison of this compound-211 RBE
The RBE of this compound-211 is not a fixed value; it varies depending on the biological endpoint, cell type, and experimental conditions. The following tables summarize key quantitative data from various studies, offering a comparative overview of ²¹¹At's effectiveness.
| In Vitro Studies | ||||
| Endpoint | Cell Line | RBE Value | Reference Radiation | Key Findings |
| DNA Double-Strand Break (DSB) Induction | Human Normal Fibroblasts | 1.4 - 3.1 | X-rays | Slower repair kinetics and more residual DNA damage were observed after ²¹¹At irradiation compared to X-rays.[5] |
| Clonogenic Cell Survival | Synchronized Chinese Hamster Fibroblasts | 3.1 - 7.9 | X-rays | RBE varied significantly with the cell cycle phase, with the lowest RBE observed in mitotic cells.[5] |
| Cell Survival (D₀) | Chinese Hamster V79 Cells | Not directly stated as RBE, but dose-response was linear with no shoulder. | Implied comparison to low-LET radiation | 1.5 alpha-particle traversals per cell nucleus were sufficient to reduce survival to 37%.[6] |
| Cytotoxicity | Neuroblastoma Preclinical Models | 50-100 times more cytotoxic than free this compound-211 | Free this compound-211 | Targeting PARP1 with [²¹¹At]MM4 significantly enhances cytotoxicity by delivering the alpha-emitter directly to the cell nucleus.[7] |
| In Vivo Studies | ||||
| Endpoint | Animal Model | RBE Value | Reference Radiation | Key Findings |
| Tumor Growth Inhibition | Nude mice with subcutaneous human ovarian cancer xenografts (NIH:OVCAR-3) | 4.8 ± 0.7 | ⁶⁰Co γ-irradiation | This study demonstrates a significant RBE for ²¹¹At in a solid tumor model on a macroscopic scale.[8] |
| Myelotoxicity | Nude mice | Not explicitly quantified as a single RBE value | ⁹⁹mTc-conjugated monoclonal antibodies and ⁶⁰Co irradiation | Organ tolerance and bone marrow RBE were investigated, highlighting the importance of assessing normal tissue toxicity.[9][10] |
Experimental Protocols
A detailed understanding of the methodologies used to derive these RBE values is crucial for interpretation and replication. Below are synthesized protocols for key experiments.
In Vitro RBE Determination by Clonogenic Assay
-
Cell Culture: Human or animal cancer cell lines (e.g., Chinese hamster V79, NIH:OVCAR-3) are cultured in appropriate media and conditions to ensure exponential growth.[6][11]
-
²¹¹At Labeling: For targeted studies, this compound-211 is conjugated to a targeting molecule (e.g., a monoclonal antibody or a small molecule inhibitor like a PARP inhibitor).[7][12] For non-targeted studies, cells can be exposed to [²¹¹At]astatide.[1]
-
Irradiation:
-
This compound-211: Cells are incubated with varying activity concentrations of the ²¹¹At-labeled compound for a defined period.
-
Reference Radiation: Parallel cultures are irradiated with a range of doses from a calibrated X-ray or gamma-ray source (e.g., ⁶⁰Co).
-
-
Clonogenic Survival Assay: After irradiation, cells are washed, trypsinized, counted, and seeded at low densities into new culture dishes. They are then incubated for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each dose is calculated relative to the plating efficiency of non-irradiated control cells. Survival curves are generated, and the doses required to reduce survival to a certain level (e.g., 10% or 37%) are determined. The RBE is then calculated as the ratio of the dose of reference radiation to the dose of ²¹¹At radiation that produces the same biological effect.
DNA Double-Strand Break (DSB) Analysis
-
Cell Preparation and Irradiation: Cells are prepared and irradiated as described in the clonogenic assay protocol.
-
Pulsed-Field Gel Electrophoresis (PFGE): At various time points post-irradiation (to assess repair kinetics), cells are harvested and embedded in agarose plugs. The cells are then lysed in situ to release high-molecular-weight DNA. The DNA is subjected to PFGE, which separates large DNA fragments.
-
Quantification of DNA Breaks: The fraction of DNA released from the well into the gel is quantified, which is proportional to the number of DSBs.
-
RBE Calculation: The RBE for DSB induction is calculated by comparing the dose of ²¹¹At and reference radiation required to produce the same level of DNA fragmentation.
Cellular Response to this compound-211 Induced DNA Damage
The high-LET alpha particles from this compound-211 induce complex and clustered DNA damage, particularly double-strand breaks, which are difficult for the cell to repair.[5] This triggers a robust DNA damage response (DDR).
Caption: Cellular response pathway to this compound-211 induced DNA damage.
A key aspect of this response is the activation of checkpoint kinases like Chk2, leading to cell cycle arrest.[5] This provides the cell with time to attempt repairs. However, the complexity of alpha-particle-induced damage often leads to inefficient or erroneous repair, resulting in genomic instability or programmed cell death (apoptosis).
Furthermore, some therapeutic strategies leverage the cellular DNA repair machinery. For instance, combining ²¹¹At with PARP1 inhibitors can be particularly effective.[12] PARP1 is crucial for repairing single-strand DNA breaks. When inhibited, these single-strand breaks can convert to double-strand breaks during DNA replication. The additional burden of these breaks, combined with the complex DSBs induced by ²¹¹At, overwhelms the cell's repair capacity, leading to enhanced cell killing.[12][13]
Caption: General experimental workflow for determining the RBE of this compound-211.
References
- 1. researchgate.net [researchgate.net]
- 2. perceptive.com [perceptive.com]
- 3. This compound-211-Towards In Vivo Stable this compound-211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. The in vitro radiobiology of this compound-211 decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Targeted Alpha-Particle Therapy Enhances Response to PD-1 Immune-Checkpoint Blockade in a Syngeneic Mouse Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. openmedscience.com [openmedscience.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Dosimetric Analysis of Astatine-211 and Beta-Emitting Radionuclides for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dosimetric properties of the alpha-emitting radionuclide astatine-211 (²¹¹At) and commonly used beta-emitting radionuclides in the context of targeted radionuclide therapy (TRT). The information presented is supported by experimental data to aid in the selection and development of radiopharmaceuticals.
Executive Summary
This compound-211 is an alpha-emitter with distinct physical properties that result in highly localized and potent cytotoxicity, making it a promising candidate for treating microscopic and disseminated cancers.[1][2][3][4] Unlike beta-emitters, which have a longer range of energy deposition, the high linear energy transfer (LET) of alpha particles from ²¹¹At leads to a higher relative biological effectiveness (RBE).[5][6][7] This guide delves into the comparative dosimetry, supported by data on their physical characteristics, cellular and in vivo dosimetry, and the experimental methodologies used in these assessments.
Physical Properties of this compound-211 vs. Beta-Emitters
The fundamental differences in the dosimetric profiles of this compound-211 and beta-emitting radionuclides stem from their distinct decay characteristics. This compound-211 decays via a branched pathway, resulting in the emission of high-energy alpha particles with a short range in tissue.[2] In contrast, beta-emitters release electrons (beta particles) over a wider energy spectrum and with a longer tissue penetration.[8]
| Property | This compound-211 (²¹¹At) | Iodine-131 (¹³¹I) | Yttrium-90 (⁹⁰Y) | Lutetium-177 (¹⁷⁷Lu) |
| Half-life | 7.21 hours[2][9] | 8.02 days | 2.67 days | 6.73 days |
| Primary Emission | Alpha (α) | Beta (β⁻), Gamma (γ) | Beta (β⁻) | Beta (β⁻), Gamma (γ) |
| Average Energy per Decay (keV) | ~6,798 | 248 | 934 | 169 |
| Maximum Range in Tissue | 50 - 90 µm[10][11] | ~2.4 mm | ~11 mm[12] | ~2 mm |
| Linear Energy Transfer (LET) | High (~100 keV/µm)[7] | Low (~0.2 keV/µm)[8] | Low (~0.2 keV/µm)[6] | Low (~0.2 keV/µm) |
| Relative Biological Effectiveness (RBE) | High (5-20)[5] | Low (1) | Low (1) | Low (1) |
Cellular Dosimetry: A Microscopic Perspective
At the cellular level, the differences in energy deposition are stark. The high LET of alpha particles from ²¹¹At results in dense ionization tracks, causing complex and difficult-to-repair DNA double-strand breaks.[5] This localized energy deposition is particularly advantageous for targeting single cells or small cell clusters. Beta particles, with their lower LET, create a more sparsely ionized track, leading to a different spectrum of DNA damage.
Microdosimetric models are crucial for understanding the stochastic nature of energy deposition from alpha particles.[1][13][14] These models help in calculating the specific energy distribution in cell nuclei and predicting cell survival.[14] For instance, it has been calculated that only a few atoms of ²¹¹At bound to a cell are required to deliver a lethal dose.[15]
In Vivo Dosimetry and Biodistribution: A Comparative Look
Biodistribution and dosimetry studies in animal models provide critical data for translating radiopharmaceuticals to clinical use. Below is a summary of comparative data for ²¹¹At and ¹³¹I from a study using an NIS-expressing thyroid cancer mouse model.
| Radionuclide | Tumor Absorbed Dose (Gy/MBq) | Key Normal Organ Uptake |
| [²¹¹At]NaAt | 2.754 ± 0.585 | Higher uptake than ¹³¹I in most organs except the thyroid at 24h.[16] |
| [¹³¹I]NaI | 0.115 ± 0.012 | High and prolonged uptake in the thyroid.[16] |
These findings highlight the significantly higher tumor-absorbed dose per unit of administered activity for ²¹¹At compared to ¹³¹I in this model, underscoring its therapeutic potential.[16] However, the biodistribution of free this compound can differ significantly from radioiodine, with higher accumulation in extrathyroidal tissues, which needs to be considered in the design of targeted agents.[17]
Experimental Protocols
Comparative Biodistribution and Dosimetry of [²¹¹At]NaAt and [¹³¹I]NaI
A representative experimental workflow for comparing the biodistribution and dosimetry of different radionuclides is outlined below. This protocol is based on studies comparing this compound-211 and iodine-131 in tumor-bearing mice.
References
- 1. Microdosimetric model of this compound-211 labeled antibodies for radioimmunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 2. Production of [211At]-Astatinated Radiopharmaceuticals and Applications in Targeted α-Particle Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring a new cancer treatment option in radioactive isotope this compound-211 | NIDC: National Isotope Development Center [isotopes.gov]
- 4. researchgate.net [researchgate.net]
- 5. projects.itn.pt [projects.itn.pt]
- 6. researchgate.net [researchgate.net]
- 7. This compound‐211—Towards In Vivo Stable this compound‐211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-211 and actinium-225: two promising nuclides in targeted alpha therapy: 211At and 225Ac radiopharmaceuticals and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-211 based radionuclide therapy: Current clinical trial landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The α-emitter this compound-211 targeted to CD38 can eradicate multiple myeloma in a disseminated disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of 211At and 223Ra in Targeted Alpha-Particle Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Dimensional Dosimetry of a Beta-Emitting Radionuclide Using PRESAGE® Dosimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A microdosimetric model of this compound-211 labeled antibodies for radioimmunotherapy. | Semantic Scholar [semanticscholar.org]
- 14. Microdosimetry of this compound-211 single-cell irradiation: role of daughter polonium-211 diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted therapy using alpha emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Therapeutic Effects of [211At]NaAt and [131I]NaI in an NIS-Expressing Thyroid Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution and Dosimetry of Free 211At, 125I− and 131I− in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Astatine-211 in Oncology: A Comparative Guide to Clinical Trial Outcomes Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Astatine-211 (²¹¹At), a promising alpha-emitting radionuclide, is carving a new frontier in targeted cancer therapy. Its high linear energy transfer and short-range cytotoxic effects offer the potential for potent and localized tumor destruction with minimal damage to surrounding healthy tissues. This guide provides an objective comparison of clinical trial outcomes for ²¹¹At-based therapies against standard-of-care treatments in several key cancer types. Quantitative data is summarized for ease of comparison, and detailed experimental protocols from cited studies are provided.
Recurrent Malignant Brain Tumors: ²¹¹At-ch81C6 vs. Standard of Care
A significant challenge in treating recurrent glioblastoma (GBM) and other malignant brain tumors is overcoming resistance to conventional therapies. A clinical trial investigating the intracavitary administration of ²¹¹At-labeled chimeric antitenascin monoclonal antibody 81C6 (²¹¹At-ch81C6) has shown promising results compared to historical data for standard chemotherapy.
Quantitative Outcomes
| Outcome Measure | ²¹¹At-ch81C6 (n=18)[1][2][3][4][5] | Standard of Care (Carmustine Polymers)[1] |
| Median Survival (All Patients) | 54 weeks | 31 weeks |
| Median Survival (GBM Patients) | 52 weeks | 23 weeks |
Adverse Events
No dose-limiting toxicity was observed in the ²¹¹At-ch81C6 trial. The most common treatment-related adverse event was Grade 2 neurotoxicity, which was transient in most cases.[1][2][5] No patients required repeat surgery for radionecrosis.[1][2][5]
Experimental Protocol: ²¹¹At-ch81C6 for Recurrent Brain Tumors
-
Patient Population: Patients with recurrent malignant brain tumors, including glioblastoma multiforme, anaplastic astrocytoma, and anaplastic oligodendroglioma.[1]
-
Radiopharmaceutical: Chimeric antitenascin monoclonal antibody 81C6 (ch81C6) was labeled with ²¹¹At using N-succinimidyl 3-[²¹¹At]astatobenzoate.[1][4]
-
Administration: Following surgical resection of the tumor, 71–347 MBq of ²¹¹At-ch81C6 was administered directly into the surgically created resection cavity (SCRC).[1][4]
-
Dosimetry: Serial gamma-camera imaging and blood sampling were performed over 24 hours to assess the biodistribution and retention of the radiopharmaceutical. An average of 96.7% ± 3.6% of the ²¹¹At decays occurred within the SCRC.[1][2][3][5]
-
Follow-up: Patients were subsequently treated with salvage chemotherapy.[4][5]
Radioiodine-Refractory Differentiated Thyroid Cancer: [²¹¹At]NaAt vs. Standard of Care (Radioactive Iodine)
Patients with differentiated thyroid cancer (DTC) that becomes refractory to standard radioactive iodine (¹³¹I) therapy have limited treatment options. A first-in-human clinical trial has evaluated the safety and efficacy of sodium astatide ([²¹¹At]NaAt) in this patient population.
Quantitative Outcomes
| Outcome Measure (at 6 months) | [²¹¹At]NaAt (n=10)[6][7] | Standard of Care (¹³¹I) - Pre-trial Status |
| Complete Response | 1 patient (10%) at 3.5 MBq/kg dose | Refractory to ¹³¹I therapy[8][9][10] |
| Partial Response | 1 patient (10%) at 2.5 MBq/kg dose, 1 patient (10%) at 3.5 MBq/kg dose | |
| Stable Disease | 9 patients (90%)[6] | |
| Progressive Disease | 1 patient (10%)[6] | |
| Thyroglobulin Reduction >50% | 1/3 patients (33%) at 2.5 MBq/kg, 2/5 patients (40%) at 3.5 MBq/kg[6] |
Adverse Events
The most common adverse events included salivary gland swelling, xerostomia, nausea, decreased appetite, and vomiting, which were predominantly Grade 1 and 2.[6] Dose-limiting toxicities (Grade 3 hematologic toxicity) were observed in 3 of 6 patients at the highest dose level (3.5 MBq/kg) but were transient.[6][7]
Experimental Protocol: [²¹¹At]NaAt for Refractory Thyroid Cancer
-
Patient Population: Patients with metastatic radioiodine-refractory differentiated thyroid cancer.[6][7]
-
Radiopharmaceutical: Sodium astatide ([²¹¹At]NaAt) was produced via the ²⁰⁹Bi(⁴He, 2n)²¹¹At reaction.[11]
-
Administration: A single intravenous dose of [²¹¹At]NaAt was administered following recombinant human thyroid-stimulating hormone (rhTSH) stimulation and an iodine-restricted diet.[6][7]
-
Dose Escalation: A modified 3+3 dose-escalation design was used, with doses of 1.25, 2.5, and 3.5 MBq/kg.[6][7]
-
Endpoints: The primary endpoint was the assessment of adverse events and dose-limiting toxicities. Secondary endpoints included pharmacokinetics, absorbed dose, and therapeutic efficacy evaluated by serum thyroglobulin levels, CT imaging, and [¹³¹I]NaI SPECT/CT.[7]
Ongoing and Future Directions
Several other clinical trials are underway to evaluate the potential of this compound-211 in various cancers.
-
Ovarian Cancer: A Phase I trial (NCT04461457) is investigating the intraperitoneal administration of ²¹¹At-MX35 F(ab')₂ in patients with recurrent ovarian cancer who are in complete or good partial remission after salvage chemotherapy.[12][13] The study is designed to assess safety and pharmacokinetics, with dose escalation starting at 50 MBq/L.[13] While long-term follow-up from a previous study showed that four of twelve patients had a survival of more than 6 years, with one not relapsing, a direct comparison to standard therapy from a controlled trial is not yet available.[14]
-
Malignant Pheochromocytoma and Paraganglioma: A Phase I/II trial is underway at Fukushima Medical University to evaluate ²¹¹At-MABG, an analogue of ¹³¹I-MIBG.[15][16][17] Preclinical studies in a mouse model showed that ²¹¹At-MABG resulted in significant tumor volume reduction compared to a control group.[18] The clinical trial will assess the safety, pharmacokinetics, and efficacy of [²¹¹At]MABG in patients with unresectable or metastatic disease.[16][17]
-
Hematopoietic Cell Transplantation (HCT): At the Fred Hutchinson Cancer Center, clinical trials are exploring the use of ²¹¹At-labeled anti-CD45 antibodies as a conditioning regimen for HCT in patients with high-risk acute myeloid leukemia, acute lymphoblastic leukemia, or myelodysplastic syndrome.[19][20] This approach aims to provide a less toxic alternative to total body irradiation.[21] Preclinical studies in a canine model have demonstrated the feasibility of this approach, leading to stable donor engraftment.[22]
The clinical data gathered to date, particularly for recurrent brain tumors and radioiodine-refractory thyroid cancer, suggests that this compound-211 based therapies hold significant promise and may offer a valuable alternative for patients with limited treatment options. The high cytotoxicity and localized energy deposition of alpha particles appear to translate into encouraging efficacy with a manageable safety profile in these early-phase trials. As ongoing and future studies mature, a clearer picture of the comparative effectiveness of ²¹¹At-radiopharmaceuticals against standard therapies will emerge, potentially paving the way for a new class of potent cancer treatments.
References
- 1. Clinical Experience with α-Particle–Emitting 211At: Treatment of Recurrent Brain Tumor Patients with 211At-Labeled Chimeric Antitenascin Monoclonal Antibody 81C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Clinical experience with alpha-particle emitting 211At: treatment of recurrent brain tumor patients with 211At-labeled chimeric antitenascin monoclonal antibody 81C6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using this compound | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.jp]
- 9. Next-generation targeted alpha therapy using this compound shows promise in thyroid cancer resistant to conventional treatment | EurekAlert! [eurekalert.org]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Frontiers | this compound-211 based radionuclide therapy: Current clinical trial landscape [frontiersin.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Intraperitoneal α-Emitting Radioimmunotherapy with 211At in Relapsed Ovarian Cancer: Long-Term Follow-up with Individual Absorbed Dose Estimations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. openmedscience.com [openmedscience.com]
- 16. Evaluation of pharmacokinetics, safety, and efficacy of [211At] meta-astatobenzylguanidine ([211At] MABG) in patients with pheochromocytoma or paraganglioma (PPGL): A study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of pharmacokinetics, safety, and efficacy of [211At] meta-astatobenzylguanidine ([211At] MABG) in patients with pheochromocytoma or paraganglioma (PPGL): A study protocol | PLOS One [journals.plos.org]
- 18. OR03-01 Effects Of Alpha-emitting Meta-211At-astato-benzylguanidine (211At-MABG) Compared To 131I-meta-iodobenzylguanidine (131I-MIBG) on Tumor Growth Suppression in a Pheochromocytoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-211 targets blood-borne cancers in Seattle clinical trials -- ANS / Nuclear Newswire [ans.org]
- 20. 211^At-BC8-B10 Before Donor Stem Cell Transplant in Treating Patients With High-Risk Acute Myeloid Leukemia, Acute Lymphoblastic Leukemia, or Myelodysplastic Syndrome | Fred Hutchinson Cancer Center [fredhutch.org]
- 21. Total Body Irradiation and this compound-211-Labeled BC8-B10 Monoclonal Antibody for the Treatment of Nonmalignant Diseases | Fred Hutchinson Cancer Center [fredhutch.org]
- 22. Antibody based conditioning for allogeneic hematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Astatine: A Guide for Laboratory Professionals
For Immediate Release
Researchers and scientists working with astatine, the rarest naturally occurring element on Earth, face unique challenges in its handling and disposal due to its intense radioactivity and short half-life. This guide provides essential safety and logistical information to ensure the proper management of this compound waste in a laboratory setting, aligning with the highest standards of radiological protection and chemical safety.
Due to its extreme instability, macroscopic quantities of this compound are never handled; instead, it is used in trace amounts, primarily in nuclear medicine research.[1][2][3] All isotopes of this compound are short-lived, with the most stable, this compound-210, possessing a half-life of just 8.1 hours.[1][4] This inherent characteristic is a primary factor in its disposal protocol, as the hazardous radioactivity rapidly diminishes. However, the initial high levels of radiation necessitate stringent immediate handling and containment procedures.
Core Principles of this compound Waste Management
The disposal of this compound is fundamentally a process of secure containment and decay. The primary objective is to isolate the material until it has decayed to a level where it no longer poses a significant radiological hazard.
Key procedural steps include:
-
Segregation: this compound-contaminated waste must be meticulously segregated from all other laboratory waste streams at the point of generation.
-
Shielding: Appropriate shielding, typically lead, is required to protect personnel from gamma and X-ray emissions. The specific thickness will depend on the activity of the this compound being handled.
-
Containment: Waste should be stored in clearly labeled, sealed, and robust containers to prevent any leakage or aerosol formation.[5][6] this compound and its compounds can be volatile.[7]
-
Decay-in-Storage: For short-lived isotopes like those of this compound, a "decay-in-storage" policy is the most effective disposal method. This involves storing the waste in a designated, shielded, and secure area for a period sufficient for the radioactivity to decay to background levels. A general rule of thumb is to store the waste for at least 10 half-lives.
-
Verification: Before final disposal as non-radioactive waste, the decayed waste must be monitored with a sensitive radiation detection instrument to ensure its activity is indistinguishable from background radiation.
-
Documentation: Meticulous records of all this compound waste, including the isotope, initial activity, date of storage, and final disposal survey, are mandatory for regulatory compliance.
Quantitative Data on Key this compound Isotopes
The following table summarizes the properties of the most relevant this compound isotopes for waste management considerations:
| Isotope | Half-Life | Primary Decay Mode(s) | Key Emissions |
| This compound-210 | 8.1 hours | Alpha, Electron Capture | Alpha particles, Gamma rays, X-rays |
| This compound-211 | 7.2 hours | Alpha, Electron Capture | Alpha particles, X-rays |
| This compound-217 | 32.3 milliseconds | Alpha | Alpha particles |
| This compound-218 | 1.6 seconds | Alpha, Beta | Alpha particles, Beta particles |
| This compound-219 | 56 seconds | Alpha, Beta | Alpha particles, Beta particles |
Data compiled from multiple sources.[1][4][7]
Experimental Protocols: A Focus on Safe Handling
Given that this compound is only handled in trace amounts, detailed "disposal experiments" are not performed. Instead, the focus is on rigorous handling protocols during its use to minimize contamination and facilitate effective decay-in-storage.
Standard Laboratory Protocol for Handling Trace this compound:
-
Preparation: All work with this compound must be conducted in a designated radiological fume hood or glove box to contain any volatile species.[7] The work area should be lined with absorbent, disposable materials.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, safety glasses, and double gloves.[5][6] When working with higher activities, leaded aprons and finger dosimeters should be used.
-
Manipulation: Use remote handling tools whenever possible to increase the distance from the radioactive source. All manipulations should be performed over trays lined with absorbent paper to contain any spills.
-
Post-Experiment Decontamination: After each procedure, all surfaces and equipment must be surveyed for contamination. Any contaminated items that cannot be decontaminated should be treated as radioactive waste.
-
Waste Collection: All solid and liquid waste contaminated with this compound should be collected in designated, shielded containers. Liquid waste should be solidified if possible before storage.
This compound Disposal Workflow
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow emphasizes the critical decision points and actions required from waste generation to final disposal.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment while enabling vital research to continue. This commitment to safety and operational excellence is paramount in the handling of all radioactive materials.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. decodingbiosphere.com [decodingbiosphere.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. grokipedia.com [grokipedia.com]
Essential Safety and Logistical Information for Handling Astatine
For researchers, scientists, and drug development professionals, the handling of astatine, the rarest naturally occurring element on Earth, demands rigorous safety protocols due to its intense radioactivity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all personnel.
This compound and its isotopes, particularly this compound-211 (At-211), are potent alpha-emitters. While alpha particles have a very short range and are easily shielded, the primary hazard arises from internal contamination through inhalation or ingestion. Additionally, the decay of this compound isotopes produces gamma and X-ray emissions that necessitate appropriate shielding.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The following table summarizes the required equipment.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Stock Solution Handling & Aliquoting | Safety glasses with side shields | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) | Flame-retardant lab coat | Required if there is any risk of aerosol generation. Use a properly fitted respirator with appropriate cartridges. |
| Radiolabeling Reactions | Chemical splash goggles and a full-face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant, flame-retardant coveralls over a lab coat | Required. Operations should be conducted in a certified fume hood or glove box. |
| Waste Handling & Disposal | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a lab coat | Recommended, especially when handling volatile waste forms. |
| Decontamination & Spill Cleanup | Full-face shield over chemical splash goggles | Heavy-duty, chemical-resistant gloves | Fully encapsulated chemical- and vapor-protective suit | A positive pressure, full-facepiece self-contained breathing apparatus (SCBA) is required. |
Quantitative Safety Data
The radioactive nature of this compound-211 requires careful management of exposure and waste. The following table provides key quantitative data for safety planning.
| Parameter | Value/Recommendation | Notes |
| Half-life (this compound-211) | 7.214 hours | The short half-life allows for decay-in-storage for waste management. |
| Primary Emissions | Alpha particles (5.87 MeV from At-211, 7.45 MeV from Po-211 daughter) | High-energy, short-range particles. The primary hazard is internal exposure. |
| Secondary Emissions | X-rays (approx. 77-92 keV from Po-211) and weak gamma rays | These emissions necessitate shielding for external exposure protection. |
| Shielding for Alpha Particles | A single sheet of paper, the dead layer of skin, or a few centimeters of air | External alpha radiation is not a significant hazard. |
| Shielding for X-rays/Gamma Rays | Lead foil or lead-lined containers. The required thickness depends on the activity. | Use of a properly calibrated survey meter is essential to confirm shielding effectiveness. |
| Occupational Exposure Limit (Annual) | Total Effective Dose Equivalent: 5 rems (0.05 Sv) | This is a general limit for radiation workers in the United States and not specific to this compound.[1] |
| Waste Disposal | Decay-in-storage for at least 10 half-lives (approx. 3 days) | After decay, waste should be disposed of as chemical waste, following institutional protocols. |
Experimental Protocol: this compound-211 Purification via Dry Distillation
A common procedure in working with this compound is its separation from the bismuth target in which it is produced. The following is a generalized protocol for dry distillation.
-
Preparation :
-
Ensure the distillation apparatus is set up within a shielded hot cell or a glove box with appropriate ventilation.
-
Prepare a cooling trap (e.g., a cold finger) with liquid nitrogen or a dry ice/alcohol slurry to condense the volatilized this compound.
-
Have all necessary reagents and equipment, including remote handling tools, readily available.
-
-
Target Loading :
-
Using remote manipulators, place the irradiated bismuth target into the distillation furnace.
-
-
Distillation :
-
Heat the furnace to a temperature sufficient to volatilize the this compound but not the bismuth (typically 650-800°C).
-
The volatilized this compound will collect on the cold trap.
-
-
Collection :
-
After a sufficient distillation period, turn off the furnace and allow the system to cool.
-
Carefully remove the cold trap containing the condensed this compound.
-
-
Elution :
-
Wash the cold trap with a suitable solvent (e.g., chloroform or a dilute sodium hydroxide solution) to dissolve the this compound.
-
Collect the this compound solution in a shielded vial.
-
-
Assay and Storage :
-
Measure the activity of the purified this compound solution using a calibrated dose calibrator.
-
Store the solution in a properly labeled and shielded container.
-
Operational and Disposal Plans
Operational Plan:
-
Controlled Area : All work with this compound must be conducted in a designated and clearly marked radioactive materials area.
-
Monitoring : Continuous air monitoring and regular surface wipe tests are mandatory to detect any contamination. Personnel should use personal dosimeters to track their external dose.
-
Ventilation : All procedures with the potential to generate airborne contamination must be performed in a certified fume hood, glove box, or hot cell.
-
Emergency Procedures : A detailed spill cleanup and emergency response plan must be in place and all personnel must be trained on these procedures. An emergency spill kit containing absorbent materials, decontamination solutions, and appropriate PPE should be readily accessible.
Disposal Plan:
-
Segregation : this compound-contaminated waste must be segregated from all other waste streams. Solid and liquid wastes should be collected in separate, clearly labeled containers.
-
Decay-in-Storage : Due to its short half-life, the primary disposal method for this compound-211 waste is decay-in-storage. Waste should be stored in a secure, shielded location for a minimum of 10 half-lives (approximately 3 days).
-
Final Disposal : After the decay period, the waste should be monitored with a radiation survey meter to ensure that its activity is indistinguishable from background radiation. Once confirmed, the waste can be disposed of as chemical waste in accordance with institutional and local regulations. All radioactive labels must be defaced or removed before final disposal.
Visualizing Safety and Workflow
To further clarify the safety protocols and experimental procedures, the following diagrams illustrate the key relationships and steps.
Caption: Logical relationship between this compound hazards, PPE, and safety protocols.
Caption: Experimental workflow for this compound purification and radiolabeling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
